molecular formula C10H16O4 B1362418 1,6-Dioxacyclododecane-7,12-dione CAS No. 777-95-7

1,6-Dioxacyclododecane-7,12-dione

Cat. No.: B1362418
CAS No.: 777-95-7
M. Wt: 200.23 g/mol
InChI Key: AXKZIDYFAMKWSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Dioxacyclododecane-7,12-dione is a useful research compound. Its molecular formula is C10H16O4 and its molecular weight is 200.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dioxacyclododecane-7,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKZIDYFAMKWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCCCCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228330
Record name 1,6-Dioxacyclododecane-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777-95-7
Record name 1,6-Dioxacyclododecane-7,12-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=777-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dioxacyclododecane-7,12-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dioxacyclododecane-7,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-dioxacyclododecane-7,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,6-DIOXACYCLODODECANE-7,12-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K085AS8U9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,6-Dioxacyclododecane-7,12-dione CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,6-Dioxacyclododecane-7,12-dione

Introduction

This compound, registered under CAS number 777-95-7, is a macrocyclic diester of significant interest in polymer science and materials chemistry.[1][2] Also known by synonyms such as Adipic Acid Cyclic Tetramethylene Ester and butylene adipate, this 12-membered ring compound is structurally derived from the esterification of adipic acid and 1,4-butanediol.[1][3] While its primary industrial relevance is linked to the synthesis of polyesters and polyurethanes, its unique cyclic structure imparts specific chemical and physical properties that distinguish it from its linear polymer counterparts. This guide provides a comprehensive technical overview of its synthesis, properties, applications, and handling for researchers and professionals in drug development and materials science.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These properties are critical for understanding its behavior in various chemical processes and applications.

PropertyValueSource(s)
CAS Number 777-95-7[1][2]
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1][2]
IUPAC Name This compound[4]
Synonyms Adipic Acid Cyclic Tetramethylene Ester, butylene adipate[1][3]
Appearance Solid (at STP)[5]
Melting Point 90-93°C[6]
Density 1.065 g/cm³[6]
Refractive Index 1.44[6]

The molecule's structure, featuring two ester functional groups within a flexible 12-membered ring, is key to its reactivity. The carbonyl carbons of the ester groups act as electrophilic sites, susceptible to nucleophilic attack, which is the basis for its role as a monomer in polymerization reactions.

Synthesis_Pathway Adipic_Acid Adipic Acid (HOOC-(CH₂)₄-COOH) Polycondensation Polycondensation (+ Catalyst, Δ, -H₂O) Adipic_Acid->Polycondensation Butanediol 1,4-Butanediol (HO-(CH₂)₄-OH) Butanediol->Polycondensation PBA Poly(butylene adipate) (Linear Polyester) Polycondensation->PBA Main Product Cyclic_Diester This compound (Cyclic Diester) Polycondensation->Cyclic_Diester Byproduct (Intramolecular Cyclization)

References

Chemical and physical properties of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,6-Dioxacyclododecane-7,12-dione

Introduction: Unveiling a Versatile Macrocycle

This compound, a macrocyclic compound, holds a unique position in the landscape of synthetic chemistry and materials science.[1][2] Characterized by a 12-membered ring containing two ester functional groups, this dilactone serves as both a valuable building block for more complex molecules and a key component in specialized polymer applications.[1][3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical profile, and applications, tailored for researchers and development professionals.

Section 1: Nomenclature and Molecular Structure

Correctly identifying a chemical entity is the foundation of scientific communication. This compound is systematically identified by a set of standardized names and codes.

  • IUPAC Name : this compound[5]

  • CAS Number : 777-95-7[2][6][7][8]

  • Synonyms : Adipic acid cyclic tetramethylene ester, Butylene adipate[1][5][8][9][10]

  • Molecular Formula : C₁₀H₁₆O₄[1][8]

  • Molecular Weight : 200.23 g/mol [1][8]

The molecule's structure consists of a twelve-membered ring formed from the esterification of adipic acid and 1,4-butanediol.[1] This macrocyclic framework contains two ether linkages and two carbonyl groups, which are key to its chemical reactivity and physical properties.[1][11]

  • SMILES : C1CCC(=O)OCCCCOC(=O)C1[5][11]

  • InChI : InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2[5][11]

Section 2: Physicochemical Properties

The physical characteristics of this compound dictate its behavior in various systems, from reaction media to final product formulations. At room temperature, it exists as a solid.[11] The compound's stability is generally good under dry storage conditions; however, prolonged exposure to moisture can promote the hydrolysis of its ester linkages.[1]

Summary of Physical Properties
PropertyValueSource(s)
Appearance White to light yellow solid[9][11]
Melting Point 90-93 °C[1][12][7]
Boiling Point (Predicted) 422.3 °C at 760 mmHg[2][12]
Density 1.065 g/cm³[1][2]
Refractive Index 1.44[1]
Solubility Soluble in polar organic solvents[11]

Section 3: Spectroscopic and Analytical Profile

A multi-faceted analytical approach is essential for confirming the structure and purity of this compound.

  • Mass Spectrometry (MS) : Under electron ionization, the molecular ion peak is observed at an m/z of 200, corresponding to the compound's molecular weight.[1] The fragmentation pattern is characterized by the initial loss of the ester functionalities, followed by the breakdown of the macrocyclic ring.[1] High-resolution mass spectrometry can confirm the elemental composition, with protonated and ammoniated molecular ions found at m/z = 201.11214 and m/z = 218.13863, respectively.[13]

  • Infrared (IR) Spectroscopy : The IR spectrum provides a distinct fingerprint for this molecule. The most prominent feature is the strong absorption band from the carbonyl (C=O) stretching vibrations of the ester groups, which typically appears in the 1735-1750 cm⁻¹ region.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy reflects the molecule's symmetry. The methylene protons (CH₂) adjacent to the electron-withdrawing carbonyl groups are deshielded and appear as multiplets in the downfield region, around 2.5-2.8 ppm.[1] ¹³C NMR data is also a valuable tool for structural confirmation.[5]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : The compound's UV absorption is primarily due to the n→π* electronic transitions of the carbonyl chromophores.[1] This results in an absorption band in the ultraviolet range, typically around 280-290 nm.[1] The lack of extended conjugation means it does not absorb in the visible region, rendering the compound colorless.[1]

Section 4: Synthesis and Reactivity

Chemical Reactivity

The reactivity of this compound is dominated by its two ester functional groups.

  • Nucleophilic Addition : The carbonyl carbons are electrophilic and can undergo nucleophilic addition reactions with reagents like amines or alcohols, which can lead to the formation of more complex adducts.[1][11]

  • Hydrolysis : The ester linkages are susceptible to hydrolysis, particularly under acidic or basic conditions, which would cleave the macrocycle to yield the parent adipic acid and 1,4-butanediol.

  • Intermediate Utility : Its structure makes it a valuable precursor for synthesizing other symmetrical cyclic diesters and dilactones.[1][2][12]

Representative Synthesis Protocol

The most direct synthesis involves the macrocyclization of adipic acid and 1,4-butanediol. The following is a representative protocol illustrating this transformation. The causality behind this choice is driven by the need to favor the intramolecular cyclization to form the 12-membered ring over intermolecular polymerization. This is typically achieved by using high-dilution conditions, which statistically favors the two ends of a single chain finding each other over reacting with another molecule.

Objective : To synthesize this compound via acid-catalyzed esterification.

Methodology :

  • Setup : A multi-neck round-bottom flask is equipped with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus connected to a condenser. This setup is crucial for removing water, the byproduct of esterification, which drives the reaction equilibrium towards the product.

  • Reagents : Equimolar amounts of adipic acid and 1,4-butanediol are dissolved in a large volume of a non-polar solvent like toluene (high dilution).

  • Catalysis : A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added to protonate the carbonyl oxygen of the adipic acid, thereby activating it for nucleophilic attack by the diol.

  • Reaction : The mixture is heated to reflux. The toluene-water azeotrope is collected in the Dean-Stark trap, providing a visual and quantitative measure of the reaction's progress.

  • Workup : Once the theoretical amount of water is collected, the reaction is cooled. The mixture is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final product.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product AdipicAcid Adipic Acid Butanediol 1,4-Butanediol Reaction Esterification & Cyclization AdipicAcid->Reaction Butanediol->Reaction FinalProduct 1,6-Dioxacyclododecane- 7,12-dione Reaction->FinalProduct Purification

Caption: Synthesis workflow for this compound.

Section 5: Key Applications

The unique macrocyclic structure of this compound lends itself to several specialized applications, primarily in materials science.

  • Polyurethane Adhesives : It is a known component used in the production of polyurethane adhesives, particularly for multilayer packaging materials used in the food industry.[1] Its presence has been identified in analyses of potential migrants from such packaging.[1]

  • Chemical Intermediate : It serves as a versatile starting material for the synthesis of other macrocycles.[1][2][12] Its symmetrical structure and reactive functional groups allow for controlled chemical modifications to create novel compounds for research in pharmaceuticals and materials science.[2]

Section 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

GHS Hazard Statements :[5]

  • H303 : May be harmful if swallowed

  • H315 : Causes skin irritation

  • H319 : Causes serious eye irritation

  • H335 : May cause respiratory irritation

Personal Protective Equipment (PPE) :[14]

  • Eye/Face Protection : Wear tightly fitting safety goggles.

  • Skin Protection : Use impervious gloves and clothing to prevent skin contact.

  • Respiratory Protection : If dust is generated or exposure limits are exceeded, use a full-face respirator.

Storage and Stability : The compound should be stored in a cool, dry place in a tightly sealed container.[1] It is stable under normal storage conditions, but should be kept away from moisture to prevent hydrolysis.[1]

Ecological Information : There is currently no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[14]

References

An In-Depth Technical Guide to the Synthesis of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dioxacyclododecane-7,12-dione, a 12-membered macrocyclic dilactone, is a molecule of significant interest in materials science and as a chemical intermediate. This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, with a focus on the underlying chemical principles and practical experimental considerations. We will explore direct cyclization methods, including high-dilution techniques and catalyst-mediated esterification, as well as innovative enzymatic approaches that offer greener and more selective alternatives. This document is intended to serve as a technical resource for researchers in organic synthesis, polymer chemistry, and drug development, providing both theoretical insights and actionable protocols.

Introduction: The Significance of this compound

This compound, also known as adipic acid cyclic tetramethylene ester, is a macrocyclic compound with the molecular formula C₁₀H₁₆O₄.[1] Its structure, featuring a 12-membered ring with two ester linkages, imparts unique physical and chemical properties. This dilactone serves as a valuable building block in the synthesis of more complex molecules and has applications in the production of polyurethane adhesives used in multilayer packaging materials.[1] The synthesis of such macrocycles presents a formidable challenge in organic chemistry, primarily due to the entropic unfavorability of ring formation, which often competes with intermolecular polymerization. This guide will delve into the key strategies developed to overcome these challenges and efficiently construct the this compound ring system.

Strategic Approaches to Synthesis

The synthesis of this compound fundamentally involves the formation of two ester bonds between two molecules of adipic acid and two molecules of 1,4-butanediol in a cyclic arrangement. The primary challenge is to favor the intramolecular cyclization over the intermolecular chain extension that leads to polyesters. The main strategies employed are:

  • Direct Cyclocondensation: This classical approach involves the direct reaction of the diacid (or its more reactive derivative) and the diol. Success hinges on reaction conditions that promote ring formation.

  • Depolymerization of a Preformed Polymer: A less conventional but effective method involves the controlled degradation of a linear polyester, poly(butylene adipate), to yield cyclic oligomers, including the desired dilactone.

  • Enzymatic Synthesis: Biocatalysis offers a mild and highly selective alternative to traditional chemical methods, utilizing enzymes like lipases to catalyze the cyclization.

The following sections will explore these pathways in detail, providing mechanistic insights and experimental protocols where available in the literature.

Pathway I: Direct Cyclocondensation of Adipic Acid and 1,4-Butanediol

The direct reaction between a dicarboxylic acid and a diol is the most straightforward conceptual approach to a cyclic diester. However, to circumvent the formation of linear polymers, specific techniques are required.

High-Dilution Principle

The cornerstone of successful macrocyclization via direct condensation is the use of high-dilution conditions. By maintaining a very low concentration of the reactants, the probability of one end of a linear intermediate encountering its other end (intramolecular reaction) is increased relative to it encountering another molecule (intermolecular reaction). While specific high-dilution protocols for this compound are not extensively detailed in readily available literature, the general principle would involve the slow addition of the reactants to a large volume of a suitable solvent.

Activation of the Carboxylic Acid

To facilitate the esterification under milder conditions, the carboxylic acid groups of adipic acid can be activated. A common strategy is the conversion of the diacid to a more reactive derivative, such as an acyl chloride.

Conceptual Experimental Workflow (based on general principles):

  • Preparation of Adipoyl Chloride: Adipic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield adipoyl chloride. This highly reactive diacyl chloride is susceptible to hydrolysis and should be handled under anhydrous conditions.

  • High-Dilution Cyclization: A solution of adipoyl chloride and a solution of 1,4-butanediol would be added simultaneously and slowly, using syringe pumps, to a large volume of a non-polar, aprotic solvent (e.g., toluene or dichloromethane) containing a non-nucleophilic base (e.g., pyridine or triethylamine). The base serves to neutralize the HCl generated during the reaction. The reaction would likely be run at room temperature or with gentle heating.

  • Work-up and Purification: After the addition is complete, the reaction mixture would be stirred for several hours. The work-up would involve washing the organic phase with dilute acid and brine to remove the base and its salt, followed by drying and concentration. Purification of the crude product would likely be achieved by column chromatography on silica gel to separate the desired cyclic product from linear oligomers and unreacted starting materials.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} caption: "Direct Cyclocondensation Workflow"

Pathway II: Lipase-Catalyzed Synthesis and Depolymerization

Enzymatic methods provide a powerful and environmentally benign approach to the synthesis of polyesters and their cyclic counterparts. Lipases, which in their natural role hydrolyze esters, can be used in non-aqueous environments to catalyze ester formation.

Enzymatic Depolymerization of Poly(butylene adipate)

A notable route to this compound involves the lipase-catalyzed degradation of poly(butylene adipate) (PBA). This process represents a form of chemical recycling and can yield the cyclic dilactone with high selectivity.

Experimental Protocol:

  • Materials: Poly(butylene adipate) (PBA), immobilized lipase from Candida antarctica (Lipase CA, such as Novozym 435), toluene, and water.

  • Procedure:

    • Dissolve PBA in toluene in a reaction vessel.

    • Add a small amount of water to the solution.

    • Introduce Lipase CA to the mixture.

    • The reaction is typically carried out at a moderately elevated temperature (e.g., 50 °C) with stirring.[2]

    • The reaction progress can be monitored by techniques such as Gel Permeation Chromatography (GPC) to observe the decrease in polymer molecular weight and the formation of oligomers.

    • The primary product of this degradation is the cyclic dimer, this compound.[2]

  • Causality Behind Experimental Choices:

    • Lipase CA (Novozym 435): This immobilized lipase is known for its high stability in organic solvents and its catalytic efficiency in both esterification and transesterification reactions, making it ideal for this transformation.[2]

    • Toluene: This solvent is chosen for its ability to dissolve the polymer and for its compatibility with the enzyme's catalytic activity.

    • Water: A small amount of water is crucial for the lipase's catalytic activity, as it participates in the hydrolytic cleavage of the ester bonds in the polymer backbone, which is the initial step in the degradation process.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} caption: "Enzymatic Depolymerization of PBA"

Direct Enzymatic Cyclization

While the depolymerization route is well-documented, direct enzymatic cyclization of adipic acid and 1,4-butanediol is also a feasible, though potentially less selective, pathway. The challenge lies in controlling the reaction to favor the formation of the cyclic dimer over linear oligomers and polymers. This would typically involve a two-stage process where an initial oligomerization is followed by a high-dilution cyclization step, all catalyzed by a lipase.

Comparative Analysis of Synthesis Pathways

PathwayStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields
Direct Cyclocondensation Adipic acid, 1,4-butanediolThionyl chloride, PyridineConceptually straightforwardRequires strict anhydrous conditions, high-dilution setups can be cumbersome, potential for side reactions.Variable, highly dependent on reaction conditions.
Enzymatic Depolymerization Poly(butylene adipate)Immobilized Lipase (e.g., Novozym 435)Mild reaction conditions, high selectivity for the cyclic dimer, environmentally friendly.Requires the pre-synthesis of the polymer, may not be cost-effective for all applications.Can be nearly quantitative for the transformation of the polymer to cyclic oligomers.[2]

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Protons on the carbons adjacent to the carbonyl groups will appear downfield (around 2.5-2.8 ppm) due to the deshielding effect of the carbonyls.[1]

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional groups.[1]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak at m/z 200, corresponding to the molecular weight of the compound.[1] Fragmentation patterns will typically involve the loss of the ester functionalities.[1]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The compound exhibits absorption in the UV region around 280-290 nm, corresponding to the n→π* transitions of the carbonyl chromophores.[1]

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several strategic pathways. While direct cyclocondensation methods are classical, they often require stringent conditions to suppress polymerization. Enzymatic approaches, particularly the depolymerization of poly(butylene adipate), represent a highly efficient, selective, and sustainable alternative. The choice of synthetic route will ultimately depend on factors such as the desired scale of production, available resources, and the specific purity requirements of the final application. Future research in this area may focus on the development of more efficient one-pot direct enzymatic cyclizations and the exploration of novel catalytic systems that can operate at higher concentrations, thus overcoming the limitations of high-dilution techniques.

References

A Technical Guide to the Spectral Analysis of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,6-Dioxacyclododecane-7,12-dione, a macrocyclic dilactone with the chemical formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , holds significant interest in polymer chemistry and materials science.[1][2][3] Also known by synonyms such as adipic acid cyclic tetramethylene ester, its structure is characterized by a 12-membered ring containing two ester functionalities.[1] This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development and materials science. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are critical for confirming its cyclic structure and the connectivity of its constituent atoms.

A. ¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. The structure contains three distinct sets of methylene protons.

Expected ¹H NMR Data:

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂-CH₂-O- (C2, C5, C8, C11)~1.7Multiplet8H
-CH₂-C=O (C3, C4, C9, C10)~2.3Multiplet8H

Note: These are predicted values based on the analysis of similar cyclic ester structures. Actual experimental values may vary slightly depending on the solvent and instrument frequency.

Interpretation and Rationale:

  • The methylene protons alpha to the carbonyl groups (-CH₂-C=O) are expected to be the most deshielded due to the electron-withdrawing effect of the carbonyls. Their resonance is therefore predicted to be further downfield.

  • The methylene protons adjacent to the ester oxygens (-O-CH₂-) will be slightly more shielded than those alpha to the carbonyls, but still deshielded compared to a simple alkane due to the electronegativity of the oxygen atoms.

B. ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a clear fingerprint of the carbon skeleton, with distinct signals for the carbonyl carbons, the carbons adjacent to the ester oxygens, and the carbons in the middle of the aliphatic chains.

Expected ¹³C NMR Data:

Carbon (Position)Predicted Chemical Shift (δ, ppm)
C=O (C7, C12)~173
-O-CH₂- (C1, C6)~64
-CH₂- (C2, C5, C8, C11)~28
-CH₂-C=O (C3, C4, C9, C10)~34

Note: These are predicted values based on established chemical shift ranges for esters and cyclic alkanes.[4] Actual experimental values may vary.

Interpretation and Rationale:

  • The carbonyl carbons (C=O) of the ester groups are highly deshielded and will appear significantly downfield, typically in the 170-185 ppm range.[4]

  • The carbons single-bonded to the ester oxygens (-O-CH₂-) will also be deshielded due to the electronegativity of oxygen, appearing in the 60-70 ppm region.

  • The remaining methylene carbons in the aliphatic chain will have chemical shifts in the typical alkane region (20-40 ppm).

C. Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if the solvent signal is not used.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to set include:

      • Pulse angle (e.g., 30-45 degrees)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

      • Number of scans (typically 8-16 for good signal-to-noise)

    • Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include:

      • Pulse angle (e.g., 30-45 degrees)

      • A wider spectral width to encompass the carbonyl region.

      • A longer acquisition time and a larger number of scans may be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H spectrum.

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate and Analyze calibrate->integrate

Figure 1: NMR Analysis Workflow

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of semi-volatile compounds like this compound.

A. Mass Spectral Fragmentation Analysis

Under electron ionization (EI), this compound will fragment in a predictable manner, providing a unique mass spectrum that can be used for its identification.

Expected Mass Spectrometry Data:

m/zProposed Fragment
200[M]⁺ (Molecular Ion)
112[M - C₄H₈O₂]⁺
100[C₅H₈O₂]⁺
84[C₅H₈O]⁺
55[C₄H₇]⁺

Note: The molecular ion peak is expected at m/z 200, corresponding to the molecular weight of the compound.[5] The fragmentation pattern typically involves the cleavage of the ester linkages and subsequent rearrangements.[5]

Interpretation and Rationale:

  • The molecular ion peak ([M]⁺) at m/z 200 is a crucial piece of information for confirming the molecular weight.

  • A common fragmentation pathway for cyclic esters is the loss of a neutral molecule, such as a smaller lactone or a molecule of carbon dioxide and an alkene.

  • Cleavage of the C-O bonds of the ester groups is also a likely fragmentation route.

B. Experimental Protocol for GC-MS Analysis

The following protocol outlines a general method for the GC-MS analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Split/splitless injector, operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

      • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes to ensure elution of the compound.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Compare the obtained mass spectrum with a reference library (if available) or interpret the fragmentation pattern to confirm the structure.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent inject Inject Sample dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization (EI) separate->ionize fragment Fragmentation ionize->fragment detect Mass-to-Charge Detection fragment->detect tic Generate Total Ion Chromatogram (TIC) detect->tic extract Extract Mass Spectrum tic->extract interpret Interpret Spectrum/ Library Search extract->interpret

References

Safety, Hazards, and Handling of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Scientists

Introduction: 1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7) is a macrocyclic compound utilized in specialized research and synthesis applications, including the preparation of symmetrical cyclic diesters and dilactones.[1][2] As with any laboratory chemical, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the known safety data, potential hazards, and best-practice handling procedures for this compound, tailored for professionals in research and drug development.

Section 1: Chemical Identification and Physicochemical Properties

A foundational aspect of safe laboratory practice is the accurate identification of a chemical and a clear understanding of its physical properties. These characteristics influence storage conditions, handling techniques, and appropriate emergency responses.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 777-95-7 [1][3][4][5]
Molecular Formula C₁₀H₁₆O₄ [1][3][6]
Molecular Weight 200.23 g/mol [1][3][6]
IUPAC Name This compound [3]
Synonyms Adipic Acid Cyclic Tetramethylene Ester [5][7]
EC Number 212-291-3 [3][4]

| InChI | InChI=1S/C10H16O4/c11-9-5-1-2-6-10(12)14-8-4-3-7-13-9/h1-8H2 |[6][8] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Solid (assumed from melting point)
Melting Point 90-93°C [1][7]
Boiling Point 422.3 ± 38.0 °C (Predicted) [1]
Density 1.065 g/cm³ [7]

| Purity | >95% (GC) |[8] |

Section 2: Hazard Identification and GHS Classification

According to data submitted to the European Chemicals Agency (ECHA), this compound is classified as an irritant that may be harmful if swallowed.[3] The Globally Harmonized System (GHS) classifications provide a universally understood framework for communicating the potential hazards of this chemical.

Table 3: GHS Hazard Classification

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral (Category 5) H303 May be harmful if swallowed [3][7]
Skin Corrosion/Irritation (Category 2) H315 Causes skin irritation [3][7]
Serious Eye Damage/Irritation (Category 2A) H319 Causes serious eye irritation [3][7]
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation H335 May cause respiratory irritation [3][7]
Signal Word Warning [3]

| Pictogram | Irritant (Exclamation Mark) | |[3][7] |

The causality behind these classifications stems from the chemical's structure. As a dione and cyclic ester, it possesses reactive sites that can interact with biological macromolecules, leading to irritation upon contact with skin, eyes, and mucous membranes. The potential for respiratory irritation underscores the importance of avoiding dust and aerosol formation during handling.[4][9]

Section 3: Toxicological Profile

A critical aspect of a chemical's safety assessment is its toxicological profile. For this compound, there are significant gaps in the publicly available data.

  • Acute Toxicity: While classified as "May be harmful if swallowed" (Acute Tox. 5), specific quantitative data such as LD50 (oral, dermal) or LC50 (inhalation) values are not available in the consulted safety data sheets.[3][9] This classification is based on notifications to the ECHA C&L Inventory.[3]

  • Ecological Toxicity: There is no available data on the toxicity of this compound to aquatic life, its persistence, degradability, or bioaccumulative potential.[9]

Expert Insight: The absence of comprehensive toxicological and ecological data necessitates a cautious approach. Researchers must operate under the assumption that the compound could have uncharacterized adverse effects and prevent its release into the environment.[9]

Section 4: Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is the primary mechanism for mitigating the risks associated with this compound.

Standard Laboratory Handling Protocol

This protocol is designed as a self-validating system, where each step reinforces safety.

  • Preparation and Engineering Controls:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to manage potential dust inhalation.[10]

    • Ensure a safety shower and eyewash station are unobstructed and have been recently tested.

    • Designate a specific area for handling the compound to prevent cross-contamination.

  • Personal Protective Equipment (PPE):

    • Don appropriate PPE before entering the designated handling area (see Section 5 for details).

  • Handling the Compound:

    • Handle in a well-ventilated place.[9]

    • Avoid contact with skin and eyes.[9]

    • When weighing or transferring, use non-sparking tools and techniques that minimize dust formation.[9] For example, gently scoop the material rather than pouring it from a height.

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Remove and wash contaminated clothing and gloves before reuse.[10]

    • Wash hands thoroughly with soap and water after work and before breaks.[10]

Storage Conditions
  • Store the container tightly closed in a dry, cool, and well-ventilated place.[9]

  • A recommended storage temperature is +4°C for long-term stability.[8]

  • Store apart from foodstuff containers and incompatible materials.[9] While specific incompatibilities are not listed, as a precaution, avoid storage with strong oxidizing agents, acids, and bases.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense, but a robust PPE strategy is essential for direct handling.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[9]

  • Skin Protection: Wear impervious clothing and gloves (e.g., nitrile) to prevent skin contact.[9]

  • Respiratory Protection: If handling procedures are likely to generate significant dust or if irritation is experienced, a full-face respirator with an appropriate particulate filter should be used.[9]

Logical Workflow for Compound Handling

The following diagram outlines the decision-making process from receipt to use of the compound.

G cluster_receipt Receipt & Initial Assessment cluster_handling Pre-Experiment & Handling cluster_storage Storage Receive Receive Compound Verify Verify CAS No. 777-95-7 and Check SDS Receive->Verify Inspect Inspect Container for Damage Verify->Inspect Log Log into Inventory & Assign Storage Location Inspect->Log No Damage Store Store Tightly Sealed at +4°C in Ventilated Area Log->Store Prep Prepare Fume Hood & Designated Area DonPPE Don Required PPE (Goggles, Gloves, Coat) Prep->DonPPE Handle Handle Compound (Weigh, Transfer) DonPPE->Handle Cleanup Decontaminate Area & Equipment Handle->Cleanup Cleanup->Store Return to Storage Store->Prep For Experiment

Caption: Workflow for receiving, assessing, and handling the compound.

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
  • General Advice: If any symptoms of exposure occur, consult a physician and show them the Safety Data Sheet (SDS).[4]

  • Inhalation: Move the victim into fresh air. If breathing is difficult, provide artificial respiration.[4][9]

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water.[4][9]

  • Eye Contact: Rinse cautiously and thoroughly with pure water for at least 15 minutes, holding the eyelids open.[4][9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][9][10]

Emergency Response for Personal Exposure

G cluster_routes action action Exposure Exposure Event Occurs Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Ingestion Ingestion Exposure->Ingestion action_inhale Move to Fresh Air. Seek Medical Attention. Inhalation->action_inhale Action action_skin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->action_skin Action action_eye Rinse with Water for 15 min. Seek Medical Attention. Eye->action_eye Action action_ingest Rinse Mouth. Do NOT Induce Vomiting. Seek Immediate Medical Attention. Ingestion->action_ingest Action

Caption: Decision tree for emergency response to personal exposure.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[4][9]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[10]

  • Protective Actions: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

Accidental Release Measures Protocol (Small Scale)
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Control Dust: Avoid any actions that could generate dust.[4][9]

  • Contain & Clean:

    • Wearing full PPE, gently sweep up the spilled solid.[10]

    • Avoid creating dust clouds. A moistened cloth or towel can be used to carefully wipe up the final traces.

    • Place the collected material and all cleanup materials into a suitable, labeled container for disposal.[10]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Section 7: Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions (cool, dry).[7]

  • Reactivity:

    • Thermal decomposition can produce irritating gases and vapors.[10]

    • Exposure to moisture over extended periods may promote hydrolysis of the ester linkages.[7]

  • Incompatible Materials: While not explicitly detailed, avoid strong oxidizing agents, strong acids, and strong bases as a standard precaution for organic esters.

Section 8: Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Waste: Collect the compound and any contaminated materials in a clearly labeled, sealed container.

  • Disposal Route: The waste should be handled by a licensed professional waste disposal service. Do not allow the material to enter drains or the environment.[10]

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of 1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7).[1][2] It is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in leveraging the unique characteristics of this macrocyclic diester.

Introduction: A Molecule of Interest

This compound, also known as adipic acid cyclic tetramethylene ester, is a 12-membered macrocyclic compound.[3] Its structure, containing two ester functional groups, makes it a versatile building block for various chemical transformations and polymer architectures.[3] The molecule has a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[2]

Key Molecular Properties
PropertyValueSource
IUPAC NameThis compound[2]
SynonymsAdipic Acid Cyclic Tetramethylene Ester, butylene adipate[2]
CAS Number777-95-7[1]
Molecular FormulaC₁₀H₁₆O₄[2]
Molecular Weight200.23 g/mol [2]
Melting Point90-93°C[3]

Synthesis of this compound

The primary route for the synthesis of this compound involves the cyclization of linear oligoesters derived from the polycondensation of adipic acid and 1,4-butanediol.[3][4] The process is typically carried out in two main stages: formation of the linear polyester and subsequent intramolecular cyclization.

Experimental Protocol: Synthesis via Polycondensation and Cyclization

Objective: To synthesize this compound from adipic acid and 1,4-butanediol.

Materials:

  • Adipic acid

  • 1,4-butanediol

  • Titanium butoxide (catalyst)

  • Toluene (solvent)

  • High-vacuum pump

  • Distillation apparatus

  • Reaction vessel with mechanical stirrer and nitrogen inlet

Procedure:

Part A: Polycondensation

  • Charge the reaction vessel with equimolar amounts of adipic acid and a slight excess of 1,4-butanediol.

  • Add a catalytic amount of titanium butoxide (e.g., 0.1-0.3 wt%).

  • Heat the mixture to 180-200°C under a nitrogen atmosphere with mechanical stirring to initiate the esterification reaction.[5]

  • Water will be produced as a byproduct and should be removed via distillation.

  • After the initial esterification, gradually apply a vacuum to remove the remaining water and excess 1,4-butanediol, driving the polymerization to form low molecular weight linear oligoesters.

Part B: Depolymerization and Cyclization

  • Increase the temperature to 230-250°C and apply a high vacuum.

  • The linear oligoesters will undergo intramolecular transesterification (backbiting) to form cyclic monomers and oligomers.

  • The volatile this compound will distill from the reaction mixture and can be collected.

  • The collected product can be further purified by recrystallization or column chromatography.

Synthesis_Workflow cluster_polycondensation Part A: Polycondensation cluster_cyclization Part B: Depolymerization & Cyclization A Adipic Acid + 1,4-Butanediol B Heat (180-200°C) with Catalyst A->B C Linear Oligoesters B->C D High Temp (230-250°C) & Vacuum C->D E This compound (distilled) D->E

Caption: Workflow for the synthesis of this compound.

Key Chemical Reactivity

The chemical behavior of this compound is dominated by the two ester linkages within its macrocyclic structure. These ester groups are susceptible to nucleophilic attack, leading to ring-opening reactions.

Ring-Opening Polymerization (ROP)

This compound is a suitable monomer for ring-opening polymerization to produce polyesters. This process can be initiated by various catalysts, including metal-based catalysts and organocatalysts.[6][7] The resulting polymers have potential applications in biodegradable plastics and biomedical materials.

ROP_Mechanism Monomer This compound Initiator Initiator/Catalyst Monomer->Initiator Initiation Polymer Polyester Chain Initiator->Polymer Propagation

Caption: General schematic of ring-opening polymerization.

Experimental Protocol: Ring-Opening Polymerization

Objective: To polymerize this compound via ROP.

Materials:

  • This compound (monomer)

  • Stannous octoate (Sn(Oct)₂) (catalyst)

  • Benzyl alcohol (initiator)

  • Toluene (solvent)

  • Schlenk flask and line

Procedure:

  • Dry all glassware thoroughly.

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound monomer in dry toluene.

  • Add the desired amount of benzyl alcohol initiator, followed by the stannous octoate catalyst solution in toluene.

  • Heat the reaction mixture to a specified temperature (e.g., 110°C) and stir.

  • Monitor the reaction progress by techniques such as ¹H NMR spectroscopy or GPC to determine monomer conversion and polymer molecular weight.

  • Once the desired conversion is reached, quench the reaction by cooling and precipitating the polymer in a non-solvent like cold methanol.

  • Filter and dry the resulting polyester under vacuum.

Hydrolysis

The ester linkages in this compound are susceptible to hydrolysis, especially under acidic or basic conditions, to yield the parent adipic acid and 1,4-butanediol. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.

Experimental Protocol: Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of this compound.

Materials:

  • This compound

  • Hydrochloric acid (for acidic hydrolysis) or Sodium hydroxide (for basic hydrolysis)

  • Constant temperature bath

  • pH meter

  • Titration setup or HPLC/GC for monitoring reactant/product concentration

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare a solution of known pH (either acidic or basic) and place it in a constant temperature bath.[8]

  • Initiate the reaction by adding a small aliquot of the stock solution to the pH-adjusted solution.

  • At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by neutralizing the acid/base or rapid cooling).[8]

  • Analyze the concentration of the remaining this compound or the formation of adipic acid using an appropriate analytical technique (e.g., titration of the carboxylic acid, HPLC, or GC).[8]

  • Plot the concentration versus time data to determine the reaction order and rate constant.

Applications and Future Perspectives

The chemical reactivity of this compound makes it a valuable compound in several areas:

  • Polymer Synthesis: As a monomer for ROP, it can be used to create biodegradable polyesters with tailored properties for applications in packaging, agriculture, and medicine.

  • Chemical Intermediate: It serves as a precursor for the synthesis of other complex macrocycles and organic molecules.[3]

  • Adhesives: It has been identified as a component in the production of polyurethane adhesives for multilayer packaging materials.[3]

The continued exploration of the reactivity of this macrocyclic diester is expected to unveil new applications, particularly in the development of sustainable and functional materials.

Safety and Handling

This compound is classified with the following GHS hazard statements: H303 (May be harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

Thermal characteristics and stability of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Characteristics and Stability of 1,6-Dioxacyclododecane-7,12-dione

Introduction

Overview of this compound

This compound, a macrocyclic compound, possesses a unique 12-membered ring structure containing two ester functional groups.[1] Its chemical formula is C₁₀H₁₆O₄, and it has a molecular mass of 200.23 g/mol .[1] This molecule is also known by other names, including adipic acid cyclic tetramethylene ester.[1] The presence of two ether linkages at positions 1 and 6 contributes to its macrocyclic nature.[1] While not known to occur naturally in significant amounts, it is synthesized for various applications in materials science and organic chemistry.[1]

Significance in Research and Drug Development

The study of macrocyclic compounds like this compound is of considerable interest in the fields of polymer chemistry and drug delivery. The thermal and chemical stability of such molecules are critical parameters that dictate their suitability for various applications, including their use as monomers in polymerization reactions and as building blocks in the synthesis of more complex molecules. A thorough understanding of its thermal behavior is paramount for controlling reaction conditions and predicting the performance of resulting materials.

Scope of the Guide

This technical guide provides a comprehensive overview of the thermal characteristics and stability of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior under various thermal and environmental conditions. This guide will cover its physicochemical properties, detailed methodologies for its thermal analysis, its expected thermal decomposition profile, and long-term stability considerations.

Physicochemical Properties

Summary Table of Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
CAS Number 777-95-7[2]
Melting Point 90-93°C[1]
Boiling Point 422.3°C at 760 mmHg[1]
Flash Point 223.3°C[1]
Density 1.065 g/cm³[1]
Implications of Molecular Structure on Thermal Behavior

The thermal properties of this compound are intrinsically linked to its macrocyclic structure. The relatively high melting point for a molecule of its size can be attributed to the ordered packing of the cyclic structures in the solid state, facilitated by intermolecular dipole-dipole interactions between the ester groups. The wide temperature range between its melting and boiling points suggests a broad liquid phase, which can be advantageous in applications requiring thermal stability in the molten state.[1] The macrocyclic structure also imparts a degree of resistance to degradation pathways that are common in linear ester analogs.[1]

Thermal Analysis Methodologies

Introduction to Key Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For a comprehensive understanding of this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable tools.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment. DSC can be used to determine key thermal properties such as melting point, enthalpy of fusion, and to assess the purity of a compound.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Sample Sealing: Hermetically seal the pan to prevent any loss of material through volatilization.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 120°C at a heating rate of 10°C/min under a nitrogen purge (50 mL/min).

    • Hold at 120°C for 5 minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample to 25°C at a rate of 10°C/min.

    • Reheat the sample from 25°C to 120°C at 10°C/min.

  • Data Analysis: Analyze the data from the second heating scan to determine the melting point (onset and peak) and the enthalpy of fusion (area under the melting peak).

The DSC thermogram will exhibit an endothermic peak corresponding to the melting of this compound. The onset of this peak is typically taken as the melting point. The area under the peak is directly proportional to the enthalpy of fusion (ΔHfus), which is the energy required to melt the sample. A sharp melting peak is indicative of a pure compound.

DSC_Workflow start Start calibrate Calibrate DSC with Indium Standard start->calibrate prepare_sample Weigh 3-5 mg of Sample into Aluminum Pan calibrate->prepare_sample seal_pan Hermetically Seal Sample Pan prepare_sample->seal_pan prepare_ref Prepare Empty Sealed Reference Pan seal_pan->prepare_ref load_samples Load Sample and Reference Pans into DSC prepare_ref->load_samples run_dsc Run Thermal Program (Heat-Cool-Heat Cycle) load_samples->run_dsc analyze Analyze Second Heating Scan Data run_dsc->analyze end End analyze->end

DSC Experimental Workflow
Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiling

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. The resulting data is presented as a TGA curve, which plots the percentage of mass loss against temperature.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • TGA Program:

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature (e.g., 30°C) to 600°C at a constant heating rate of 10°C/min.

    • Maintain a constant flow of an inert gas, such as nitrogen or argon, at a flow rate of 50-100 mL/min to prevent oxidative degradation.

  • Data Collection: Continuously record the sample mass as a function of temperature.

The TGA curve will show a stable baseline at lower temperatures, indicating that the compound is not losing mass. A sharp drop in the curve signifies the onset of thermal decomposition. The temperature at which a significant mass loss begins is a key indicator of the material's thermal stability. The derivative of the TGA curve (DTG curve) can be used to identify the temperature at which the rate of mass loss is at its maximum.

TGA_Workflow start Start calibrate Calibrate TGA for Mass and Temperature start->calibrate prepare_sample Weigh 5-10 mg of Sample into TGA Pan calibrate->prepare_sample load_sample Place Sample Pan in TGA Furnace prepare_sample->load_sample run_tga Heat Sample to 600°C at 10°C/min under Nitrogen Atmosphere load_sample->run_tga record_data Continuously Record Mass vs. Temperature run_tga->record_data analyze Analyze TGA/DTG Curves for Decomposition Temperature record_data->analyze end End analyze->end

TGA Experimental Workflow

Thermal Stability and Decomposition Profile

Expected Thermal Stability
Postulated Thermal Decomposition Mechanisms of Cyclic Diesters

The thermal decomposition of aliphatic polyesters and, by extension, cyclic diesters, often proceeds through a non-radical, intramolecular cyclization reaction involving a six-membered transition state. This mechanism, known as a cis-elimination or β-hydrogen scission, results in the cleavage of the ester bond and the formation of smaller, volatile molecules.

In the case of this compound, the most probable decomposition pathway involves the abstraction of a hydrogen atom from the carbon atom beta to the carbonyl group of the ester by the carbonyl oxygen. This leads to the formation of a transient six-membered ring, which then fragments to yield a carboxylic acid and an alkene. Given the cyclic nature of the starting material, this initial fragmentation would result in an opened-ring intermediate containing a carboxylic acid and an alkene terminus. Further decomposition of this intermediate would likely occur at higher temperatures.

Decomposition_Pathway cluster_0 Initial Molecule cluster_1 Decomposition cluster_2 Intermediate Products cluster_3 Further Decomposition A This compound B Heat-Induced β-Hydrogen Scission A->B Heat (Δ) C Ring-Opened Intermediate (Carboxylic Acid and Alkene Termini) B->C Fragmentation D Smaller Volatile Fragments C->D Further Heating

Postulated Thermal Decomposition Pathway
Analysis of Decomposition Products

To identify the volatile products formed during the thermal decomposition of this compound, hyphenated analytical techniques are employed.

  • TGA-FTIR (Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy): This technique couples a TGA instrument with an FTIR spectrometer.[3][4] As the sample is heated in the TGA and begins to decompose, the evolved gases are transferred to the FTIR gas cell, where their infrared spectra are continuously recorded.[3][4] This allows for the identification of the functional groups present in the decomposition products in real-time.[3][4]

  • Pyrolysis-GC-MS (Pyrolysis-Gas Chromatography-Mass Spectrometry): In this method, the sample is rapidly heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments.[5] These fragments are then separated by gas chromatography and identified by mass spectrometry.[5] Py-GC-MS provides detailed structural information about the individual decomposition products.[5]

Based on the postulated decomposition mechanism, the evolved gas profile is expected to contain carbon dioxide, water, and various small organic molecules such as aldehydes, ketones, and unsaturated hydrocarbons resulting from the fragmentation of the ring-opened intermediate.

Long-Term Stability Considerations

Hydrolytic Stability

This compound is susceptible to hydrolysis, particularly in the presence of moisture.[1] The ester linkages can be cleaved by water molecules, leading to the opening of the macrocyclic ring and the formation of the corresponding hydroxycarboxylic acid. This reaction can be catalyzed by both acids and bases.

  • pH: The rate of hydrolysis is significantly influenced by pH. The reaction is generally slow at neutral pH but is accelerated under both acidic and basic conditions.

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

  • Moisture: The presence of water is a prerequisite for hydrolysis. Therefore, storing the compound in a dry environment is crucial for maintaining its integrity.[1]

Photostability

While specific photostability data is not available, organic molecules, in general, can be susceptible to degradation upon exposure to ultraviolet (UV) light. It is, therefore, advisable to protect this compound from prolonged exposure to direct sunlight or other sources of UV radiation.

Recommended Storage Conditions

To ensure its long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) can further protect the compound from moisture and oxidative degradation.

Framework for Accelerated Stability Studies

Accelerated stability testing is a common practice in the pharmaceutical and chemical industries to predict the long-term stability and shelf-life of a compound without having to conduct real-time studies that can take years to complete.[6][7]

The principle behind accelerated stability testing is that the rate of chemical degradation increases with temperature.[6][7][8] By subjecting the compound to elevated temperatures, the degradation process can be expedited.[6][7][8] The data obtained at these elevated temperatures can then be used to extrapolate the expected shelf-life at normal storage conditions using the Arrhenius equation.[8]

  • Sample Preparation: Prepare multiple samples of this compound in its final intended packaging.

  • Storage Conditions: Store the samples in controlled environment chambers at a minimum of three different elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH). A control batch should be stored at the recommended storage condition (e.g., 25°C/60% RH).

  • Time Points: Pull samples at predetermined time intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis: Analyze the samples at each time point for purity (e.g., by HPLC) and the appearance of any degradation products.

  • Data Evaluation: Plot the degradation data versus time for each temperature and determine the degradation rate constant. Use the Arrhenius equation to extrapolate the rate constant at the recommended storage temperature and calculate the shelf-life.

Stability_Workflow start Start prep_samples Prepare Samples in Final Packaging start->prep_samples storage Store Samples at Accelerated Conditions (e.g., 40°C/75%RH, 50°C/75%RH, 60°C/75%RH) and Control Condition (25°C/60%RH) prep_samples->storage pull_samples Pull Samples at Predetermined Time Points (0, 1, 3, 6 months) storage->pull_samples analyze_samples Analyze Samples for Purity and Degradants (e.g., HPLC) pull_samples->analyze_samples evaluate_data Determine Degradation Rate Constants analyze_samples->evaluate_data extrapolate Extrapolate to Recommended Storage Condition using Arrhenius Equation evaluate_data->extrapolate determine_shelf_life Determine Shelf-Life extrapolate->determine_shelf_life end End determine_shelf_life->end

Accelerated Stability Study Workflow

Summary and Future Perspectives

Key Findings on Thermal Characteristics and Stability

This compound is a thermally stable macrocyclic diester with a well-defined melting point and a high boiling point. Its stability is influenced by its molecular structure, which provides resistance to some degradation pathways. However, it is susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. While specific experimental data on its thermal decomposition is limited in the public domain, its degradation is expected to proceed via a cis-elimination mechanism, common to aliphatic esters.

Recommendations for further research

To further enhance the understanding of this compound, the following studies are recommended:

  • Generation of Experimental TGA and DSC Data: Performing TGA and DSC analyses as outlined in this guide would provide valuable quantitative data on its thermal stability and phase transitions.

  • Detailed Decomposition Product Analysis: Utilizing TGA-FTIR and Pyrolysis-GC-MS to identify the specific products of thermal decomposition would confirm the proposed degradation mechanism.

  • Kinetic Studies of Hydrolysis: A detailed investigation into the kinetics of hydrolysis under various pH and temperature conditions would provide a quantitative measure of its stability in aqueous environments.

  • Photostability Studies: A formal photostability study according to ICH guidelines would be beneficial if the compound is intended for applications where it may be exposed to light.

References

Solubility profile of 1,6-Dioxacyclododecane-7,12-dione in various solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 1,6-Dioxacyclododecane-7,12-dione

Authored by: A Senior Application Scientist

Foreword

The successful application of any chemical compound in research, drug development, or materials science is fundamentally predicated on a thorough understanding of its physicochemical properties. Among these, solubility stands as a critical parameter, governing everything from reaction kinetics to bioavailability. This guide provides a detailed exploration of the solubility profile of this compound, a macrocyclic compound of increasing interest. Our objective is to furnish researchers, scientists, and formulation experts with a blend of theoretical knowledge, empirical data, and practical methodologies. By elucidating the causality behind its solubility characteristics and providing a robust experimental framework, this document aims to empower scientists to leverage this compound to its full potential.

Compound Overview: this compound

This compound is a macrocyclic organic compound that has garnered attention for its utility in various chemical applications.[1]

  • IUPAC Name: this compound[2][3]

  • Synonyms: Adipic Acid Cyclic Tetramethylene Ester[1][4]

  • CAS Number: 777-95-7[1][2][4]

  • Molecular Formula: C₁₀H₁₆O₄[1][2][4]

  • Molecular Weight: 200.23 g/mol [1][2][4]

Structurally, it is a 12-membered ring featuring two ether linkages and two ketone (ester carbonyl) functional groups.[1] This unique architecture, a cyclic diester derived from adipic acid and 1,4-butanediol, dictates its physical and chemical behavior.[1] The compound presents as a solid with a melting point in the range of 90-93°C and a density of approximately 1.065 g/cm³.[1] Its primary applications are in materials science, particularly in the production of polyurethane adhesives for multilayer packaging materials, and as a chemical intermediate for the synthesis of other dilactones.[1][5]

The Theoretical Underpinnings of Solubility

The solubility of a substance is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure. For a solid solute like this compound, the process involves overcoming the lattice energy of the solid and establishing new interactions between the solute and solvent molecules. The fundamental principle governing this process is "like dissolves like," which highlights the importance of intermolecular forces.[6]

Key Factors Influencing Solubility:
  • Nature of Solute and Solvent: The polarity of both the solute and the solvent is paramount. Polar solutes, capable of dipole-dipole interactions or hydrogen bonding, tend to dissolve in polar solvents. Conversely, non-polar solutes dissolve in non-polar solvents through van der Waals forces.[6]

  • Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat). According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[6][7][8]

  • Pressure: The effect of pressure on the solubility of solids in liquids is generally negligible.[6][7]

It is also crucial to distinguish between thermodynamic and kinetic solubility. Thermodynamic solubility, or equilibrium solubility, is the true saturation point of a compound under equilibrium conditions.[9][10] Kinetic solubility is often measured in high-throughput settings where a compound is dissolved in a solvent (like DMSO) first and then diluted into an aqueous buffer, which can sometimes lead to supersaturated, non-equilibrium solutions.[11][12] This guide focuses on thermodynamic solubility, which is more relevant for formulation and development.

Solubility Profile of this compound

The molecular structure of this compound is amphiphilic in nature. It contains polar ester functional groups that can participate in dipole-dipole interactions, alongside a hydrophobic aliphatic chain that makes up the macrocyclic ring.[1] This dual character dictates its solubility in a range of solvents.

The compound exhibits good solubility in polar organic solvents.[1] The oxygen atoms in the ester groups can act as hydrogen bond acceptors and allow for favorable interactions with solvents that have polar characteristics.

Table 1: Qualitative Solubility Data
SolventSolvent TypeExpected SolubilityRationale
Chloroform (CHCl₃)Polar OrganicSoluble[1]The polarity of the C-Cl bonds allows for effective dipole-dipole interactions with the ester groups of the solute.
Ethanol (C₂H₅OH)Polar ProticSoluble[1]Capable of hydrogen bonding and strong dipole-dipole interactions with the solute's carbonyl oxygens.
Ethyl Acetate (CH₃COOC₂H₅)Polar AproticSoluble[1]As an ester itself, it shares similar polarity and intermolecular forces, adhering to the "like dissolves like" principle.
Acetone (C₃H₆O)Polar AproticLikely SolubleA common polar organic solvent that should effectively solvate the polar regions of the macrocycle.
Dichloromethane (CH₂Cl₂)Polar OrganicLikely SolubleSimilar to chloroform, its polarity should facilitate dissolution.
Toluene (C₇H₈)Non-polar AromaticSparingly SolubleThe non-polar nature of toluene will interact favorably with the hydrocarbon backbone, but less so with the polar ester groups.
Hexane (C₆H₁₄)Non-polar AliphaticLikely InsolubleLacks the polarity needed to effectively overcome the intermolecular forces within the solute's crystal lattice.
Water (H₂O)Polar ProticSparingly to InsolubleDespite its high polarity, the large hydrophobic hydrocarbon ring of the macrocycle is expected to significantly limit aqueous solubility.

Experimental Protocol for Determining Equilibrium Solubility

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The Saturation Shake-Flask Method is widely regarded as the "gold standard" for determining equilibrium solubility due to its robustness and direct measurement at equilibrium.[9][10]

Principle

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After separating the undissolved solid, the concentration of the dissolved compound in the saturated supernatant is quantified.[9][13]

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Ethanol, Ethyl Acetate, Water)

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS) or a calibrated UV-Vis Spectrophotometer[11][14]

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a pre-determined volume (e.g., 5 mL) of the test solvent in a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment, ensuring saturation.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[12][13][14] Preliminary studies can determine the minimum time to reach equilibrium.[15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure complete removal of undissolved particles, either:

    • Centrifuge the sample at high speed.

    • Filter the sample through a syringe filter (e.g., 0.22 µm).[13][14] Note: It is crucial to pre-rinse the filter with a small amount of the saturated solution to saturate any potential binding sites on the filter membrane.[13]

  • Quantification:

    • Accurately dilute the clear filtrate/supernatant with a suitable mobile phase or solvent.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.[13]

    • A calibration curve prepared with known concentrations of this compound is required for accurate quantification.

  • Data Reporting: Calculate the solubility, typically expressed in units of mg/mL or mol/L, accounting for any dilution factors. The experiment should be performed in triplicate to ensure reproducibility.[14]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_res 5. Result A Add excess this compound to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B C Allow solid to settle B->C D Centrifuge and/or Filter (0.22 µm syringe filter) C->D Withdraw supernatant E Prepare dilutions of clear filtrate D->E F Analyze via HPLC or UV-Vis against a calibration curve E->F G Calculate Solubility (e.g., mg/mL) F->G

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

This compound demonstrates a solubility profile consistent with its amphiphilic macrocyclic structure. It is readily soluble in polar organic solvents such as chloroform, ethanol, and ethyl acetate, a characteristic driven by its polar ester functional groups.[1] Conversely, its solubility is expected to be limited in both highly non-polar solvents and in water, due to the presence of its substantial hydrophobic hydrocarbon framework. For professionals in drug development and materials science, this solubility profile is a key consideration for formulation, reaction medium selection, and purification processes. The standardized shake-flask protocol detailed herein provides a reliable framework for quantitatively determining its solubility in any solvent system of interest, ensuring data integrity and facilitating informed scientific decisions.

References

An In-Depth Technical Guide to the Origins of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the known origins of 1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7). Contrary to inquiries regarding its natural occurrence, current scientific literature indicates that this macrocyclic diester is primarily of synthetic origin. This document delineates the synthetic routes, industrial applications, and its consequential presence as an anthropogenic substance. Furthermore, to provide a broader context, a brief discussion on naturally occurring macrocyclic lactones is included to highlight the biosynthetic paradigms that are notably absent for this compound.

Introduction: A Compound of Synthetic Origin

This compound, also known as adipic acid cyclic tetramethylene ester, is a 12-membered macrocycle containing two ester linkages.[1] Its unique structure has garnered interest in the fields of polymer science and chemical synthesis. A critical point of clarification for researchers is that this compound is predominantly produced through laboratory synthesis and does not appear to occur naturally in any significant quantities.[1] Extensive searches of scientific databases reveal no evidence of its isolation from plant, fungal, marine, or entomological sources. Therefore, this guide will focus on its synthetic origins and industrial sources.

Synthetic Pathways and Sources

The primary sources of this compound are chemical manufacturing processes. While detailed proprietary synthesis protocols are not always publicly available, the formation of this macrocyclic diester generally relies on established principles of organic chemistry.

General Synthesis Approach: Esterification and Cyclization

The synthesis of this compound likely involves the reaction of adipic acid (or a derivative) with 1,4-butanediol under conditions that favor cyclization.[1] This process can be conceptualized as a bimolecular esterification followed by an intramolecular cyclization, or a direct condensation of the two components.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Key experimental considerations for such a synthesis would include:

  • High-Dilution Conditions: To favor intramolecular cyclization and minimize the formation of linear polymers.

  • Catalysis: Acid or base catalysis is typically employed to facilitate esterification.

  • Azeotropic Removal of Water: To drive the equilibrium towards product formation.

Industrial Sources and Applications

The commercial availability of this compound is predominantly from chemical suppliers who synthesize it as a building block for further chemical production or for specific industrial applications.[2][3]

Table 1: Key Industrial Applications and Roles

Application AreaRole of this compound
Polymer Chemistry A key component in the production of certain polyurethane adhesives.[1]
Organic Synthesis Serves as a chemical intermediate for the synthesis of other symmetrical cyclic diesters and dilactones.[1][2]
Materials Science Utilized in the development of new polymers and advanced materials with specific properties.[2]

One of the most well-documented sources of this compound in the environment is its use in polyurethane adhesives for multilayer food packaging.[1] Studies have identified this compound as a non-intentionally added substance (NIAS) that can migrate from the packaging into foodstuffs.[1] This highlights an important indirect source for human exposure and a critical consideration for food safety and regulatory professionals.

Contextual Comparison: Naturally Occurring Macrocyclic Lactones

While this compound is synthetic, the broader class of macrocyclic lactones is rich with naturally occurring compounds, many of which have significant biological activity. These natural products are typically biosynthesized by microorganisms, particularly actinomycetes (Streptomyces species), and fungi.[4][5]

Generalized Biosynthetic Pathway for Polyketide-Derived Macrolactones

Caption: Simplified biosynthetic pathway for naturally occurring macrolides.

Examples of naturally occurring macrocyclic lactones include:

  • Avermectins and Milbemycins: A class of 16-membered macrocyclic lactones produced by Streptomyces species, which are potent endectocides used in veterinary medicine.[4]

  • Erythromycin: A well-known antibiotic produced by the actinomycete Saccharopolyspora erythraea.

The biosynthesis of these natural products typically involves large, multi-domain enzymes called polyketide synthases (PKSs) that assemble short-chain carboxylic acid precursors into a long linear chain, which is then cyclized. This stands in stark contrast to the synthetic origins of this compound.

Physicochemical Properties and Identification

For researchers working with this compound, a summary of its key properties is provided below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 777-95-7[6]
Molecular Formula C₁₀H₁₆O₄[6]
Molecular Weight 200.23 g/mol [6]
IUPAC Name This compound[7]
Synonyms Adipic acid cyclic tetramethylene ester[6]
Appearance Solid[8]
Melting Point 90-93 °C[1]
Boiling Point (Predicted) 422.3 °C at 760 mmHg[1]

Conclusion

References

An In-depth Technical Guide to Macrocyclic Dilactones: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Macrocyclic dilactones, a significant class of macrocycles, are characterized by a large ring structure containing two ester linkages. These compounds are prevalent in nature and exhibit a wide array of biological and pharmaceutical activities, including antimicrobial, antiviral, antifungal, anticancer, and immunosuppressive properties.[1] Their unique structural features, which often include a degree of conformational rigidity, make them compelling scaffolds in drug discovery for targeting challenging protein-protein interactions.[2][3] This guide provides a comprehensive overview of macrocyclic dilactones, delving into their synthesis, biological mechanisms, and applications for researchers, scientists, and professionals in drug development.

Structural Diversity and Classification

The structural diversity of macrocyclic dilactones is vast, arising from variations in ring size, the nature of the backbone (saturated, unsaturated, presence of heteroatoms), and the stereochemistry of chiral centers. They can be broadly classified based on their origin (natural or synthetic) and their core structural motifs. Naturally occurring macrocyclic dilactones are often metabolites from fungi, bacteria, and marine organisms.[4][5] Synthetic macrocyclic dilactones are designed to mimic natural products, explore structure-activity relationships, or access novel chemical space.[1]

Synthetic Strategies for Macrocyclic Dilactones

The construction of the macrocyclic dilactone core is a significant synthetic challenge, often requiring specialized techniques to favor intramolecular cyclization over intermolecular polymerization. Key strategies include macrolactonization of a seco-acid precursor and ring-closing metathesis.

Macrolactonization of Seco-Acids

This classical approach involves the intramolecular esterification of a linear hydroxy acid precursor (seco-acid).[6] The success of macrolactonization is highly dependent on high-dilution conditions to minimize competing intermolecular reactions. Several named reactions have been developed to activate the carboxylic acid and facilitate ring closure.[6]

Yamaguchi Macrolactonization

Developed by Yamaguchi and his colleagues in 1979, this method utilizes 2,4,6-trichlorobenzoyl chloride to form a reactive mixed anhydride of the seco-acid.[7][8] The subsequent intramolecular cyclization is promoted by a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8] The steric hindrance from the ortho-chloro substituents on the benzoyl group directs the regioselective attack of the alcohol.[7]

Experimental Protocol: General Procedure for Yamaguchi Macrolactonization [9][10]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the dihydroxy diacid precursor (1.0 eq.) and triethylamine (3.0 eq.) in a large volume of anhydrous, non-polar solvent (e.g., toluene) to achieve a final concentration of approximately 1 mM.

  • Activation: To this solution, add 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent, 1.5 eq.) dropwise at room temperature. Stir the mixture for 1-2 hours to form the mixed anhydride.

  • Cyclization: In a separate, large flask, prepare a solution of 4-dimethylaminopyridine (DMAP, 5.0 eq.) in the same anhydrous solvent and heat to reflux.

  • Slow Addition: Using a syringe pump, add the activated mixed anhydride solution from step 2 to the refluxing DMAP solution over a period of 6-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Yamaguchi_Macrolactonization cluster_activation Activation Step cluster_cyclization Cyclization Step cluster_workup Work-up & Purification Hydroxy_Acid Dihydroxy Diacid Mixed_Anhydride Activated Mixed Anhydride Hydroxy_Acid->Mixed_Anhydride Et3N Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Slow_Addition Slow Addition (Syringe Pump) Mixed_Anhydride->Slow_Addition DMAP_Solution Refluxing DMAP in Toluene Macrocyclic_Dilactone Macrocyclic Dilactone DMAP_Solution->Macrocyclic_Dilactone Quench Quench & Extract Macrocyclic_Dilactone->Quench Slow_Addition->DMAP_Solution Purify Column Chromatography Quench->Purify

Caption: Workflow for Yamaguchi Macrolactonization.

Shiina Macrolactonization

Reported by Isamu Shiina, this method employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydration agent.[11][12] The reaction can be performed under acidic or basic conditions. In the acidic variant, a Lewis acid catalyst activates the anhydride, which then reacts with the seco-acid to form a mixed anhydride. Intramolecular cyclization then yields the macrolactone.[11] A key advantage is that the reaction can often be carried out at room temperature.[13]

Shiina_Mechanism Seco_Acid Hydroxycarboxylic Acid (Seco-Acid) Mixed_Anhydride Mixed Anhydride (MA) Seco_Acid->Mixed_Anhydride Aromatic_Anhydride Aromatic Carboxylic Acid Anhydride (e.g., TFBA) Activated_Anhydride Activated Anhydride Aromatic_Anhydride->Activated_Anhydride + Catalyst Lewis_Acid Lewis Acid Catalyst Lewis_Acid->Activated_Anhydride Activated_Anhydride->Mixed_Anhydride Macrocyclic_Lactone Macrocyclic Lactone Mixed_Anhydride->Macrocyclic_Lactone Intramolecular Nucleophilic Attack

Caption: Simplified Mechanism of Acidic Shiina Macrolactonization.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocycles, including macrocyclic dilactones.[14][15] This method involves the use of a transition metal catalyst, typically ruthenium-based (e.g., Grubbs catalysts), to form a new carbon-carbon double bond within a linear precursor bearing two terminal alkenes.[14][15] RCM is valued for its high functional group tolerance and its ability to form large rings under mild conditions.[15] This strategy has been successfully applied to synthesize a variety of macrocyclic dilactones from renewable resources like olive oil.[16][17][18]

Experimental Protocol: General Procedure for Ring-Closing Metathesis [9][17]

  • Preparation: In a flame-dried flask equipped with a reflux condenser, dissolve the diene precursor (1.0 eq.) in a dry, degassed solvent (e.g., dichloromethane or toluene) to achieve a concentration of 1-10 mM.

  • Inert Atmosphere: Bubble a stream of argon or nitrogen through the solution for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs 2nd Generation catalyst, 1-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (for toluene) or the desired temperature and monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature and add a catalyst scavenger, such as triphenylphosphine or ethyl vinyl ether, and stir for 1-2 hours to quench the catalyst.

  • Purification: Concentrate the reaction mixture and purify the crude product by column chromatography on silica gel.

RCM_Workflow Start Dissolve Diene Precursor in Degassed Solvent Inert Establish Inert Atmosphere (Ar or N2) Start->Inert Catalyst Add RCM Catalyst (e.g., Grubbs II) Inert->Catalyst React Heat to Desired Temperature & Monitor Progress Catalyst->React Quench Cool and Quench Catalyst React->Quench Purify Concentrate and Purify by Chromatography Quench->Purify End Isolated Macrocyclic Dilactone Purify->End

Caption: General Experimental Workflow for RCM.

Other Synthetic Approaches

Other methods for the synthesis of macrocyclic dilactones include enzymatic approaches, such as the use of lipases for biocatalytic condensation, and various palladium-catalyzed cross-coupling reactions.[9][19] The choice of synthetic strategy is often dictated by the desired ring size, functional group compatibility, and stereochemical requirements.[9]

Biological Activities and Mechanisms of Action

Macrocyclic dilactones exhibit a broad spectrum of biological activities, making them attractive candidates for drug development.[1] Their conformational rigidity can lead to high binding affinity and selectivity for biological targets.[3][20]

Anticancer Activity

Many natural and synthetic macrocyclic dilactones have demonstrated potent anticancer activities.[4][21] For instance, some resorcylic acid lactones inhibit mitogen-activated protein kinases by binding to the ATP-competitive site.[4] Other macrocyclic compounds, such as analogues of halichondrin B, act as antimitotic agents by disrupting tubulin polymerization.[22] The mechanism of action is often tied to the specific structural features of the macrocycle, which allow it to interact with key cellular pathways involved in proliferation, metastasis, and angiogenesis.[21]

Antimicrobial and Immunosuppressive Effects

Macrocyclic antibiotics, such as erythromycin, which contains a 14-membered macrocyclic lactone ring, are a cornerstone of infectious disease treatment.[23] While not dilactones, their success highlights the potential of macrocyclic lactones as antimicrobial agents. The immunosuppressive properties of certain macrocycles are also well-documented, with cyclosporin being a prime example of a macrocyclic drug used to prevent organ transplant rejection.[24]

Conformational Dynamics and Biological Function

The three-dimensional shape of a macrocycle is crucial for its biological activity.[25][26] Computational and experimental studies, including X-ray crystallography and NMR spectroscopy, are used to understand the conformational preferences of macrocyclic dilactones.[25] The flexibility or rigidity of the macrocyclic ring influences how it binds to its biological target, and subtle changes in stereochemistry can lead to significant differences in activity.[25][26] For example, the conformational restriction in some macrocyclic diacylglycerol-bis-lactones leads to higher binding affinity for protein kinase C.[20]

Applications in Drug Development

The unique properties of macrocyclic dilactones make them a promising, yet underexplored, class of molecules in drug discovery.[3][24] They occupy a chemical space "beyond the Rule of Five," which is often associated with poor oral bioavailability.[24] However, a surprising number of macrocyclic drugs are orally bioavailable.[24]

Overcoming the "Undruggable" Target Space

Macrocycles are particularly well-suited for targeting protein-protein interactions, which are often characterized by large, flat, and shallow binding surfaces that are challenging for traditional small molecules.[2] The larger and more complex architecture of macrocyclic dilactones allows for more extensive interactions with these difficult targets.[2]

Structure-Activity Relationship (SAR) Studies

The synthesis of libraries of macrocyclic dilactone analogues is a key strategy for exploring structure-activity relationships.[20] By systematically modifying the ring size, backbone, and stereochemistry, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.[20][21]

Future Perspectives

The field of macrocyclic dilactone research is poised for significant advancement. Innovations in synthetic methodologies, including the development of more efficient and stereoselective catalytic systems, will enable the construction of increasingly complex and diverse macrocyclic scaffolds.[1][27] Advances in computational modeling will provide deeper insights into the conformational behavior of these molecules, aiding in the rational design of new therapeutic agents.[28] As our understanding of the biological roles of macrocyclic dilactones grows, so too will their potential to address unmet medical needs, particularly in the areas of oncology and infectious diseases.

References

A Preliminary Investigation of 1,6-Dioxacyclododecane-7,12-dione Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Novel Macrocyclic Scaffold

The world of drug discovery is in a constant state of evolution, with an ever-present demand for novel chemical scaffolds that can address unmet medical needs. Macrocycles, cyclic molecules with rings of 12 or more atoms, have long been a fertile ground for the discovery of potent and selective therapeutics, with many macrocyclic natural products and their synthetic derivatives finding clinical success.[1] This guide focuses on a relatively underexplored macrocyclic dilactone, 1,6-Dioxacyclododecane-7,12-dione, as a starting point for the generation of a new library of potentially bioactive compounds. While the parent molecule has found applications in materials science, its potential in the realm of drug development remains largely untapped.[2] This document serves as a preliminary investigative framework for researchers, scientists, and drug development professionals, outlining a strategic approach to the design, synthesis, and biological evaluation of novel derivatives of this promising scaffold.

The Core Scaffold: this compound

This compound is a 12-membered macrocyclic dilactone with the molecular formula C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol .[2][3][4][5][6] Also known as adipic acid cyclic tetramethylene ester, its structure is characterized by two ester functional groups within the macrocyclic ring.[2][4] The carbonyl carbons of these ester groups are electrophilic and susceptible to nucleophilic attack, providing a chemical handle for derivatization.[2] The parent molecule is reported to be a white crystalline solid and is utilized in the production of polyurethane adhesives.[2][7]

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O₄[2][3][4][5][6]
Molecular Weight 200.23 g/mol [2][3][4][5][6]
IUPAC Name This compound[3]
CAS Number 777-95-7[4][7]
Known Applications Polyurethane adhesives[2]

Strategic Derivatization: A Roadmap to Bioactivity

The core of this preliminary investigation lies in the strategic design of a library of derivatives to explore the structure-activity relationship (SAR) of the this compound scaffold. The proposed derivatization strategy focuses on introducing chemical diversity at key positions to modulate the physicochemical properties and potential biological interactions of the molecule.

Proposed Analogs: A Virtual Library

The following classes of derivatives are proposed for initial synthesis and screening:

  • Alpha-Functionalized Derivatives: Introduction of substituents at the alpha-position to the carbonyl groups can influence both the steric and electronic properties of the ester linkage. This can impact the reactivity of the carbonyl group and introduce new points for interaction with biological targets.

  • Backbone-Modified Analogs: Modification of the carbon backbone of the macrocycle can alter its conformation and flexibility. Introducing heteroatoms or unsaturation can significantly impact the overall shape of the molecule, which is often a critical determinant of biological activity.

  • Ring-Opened Derivatives: Controlled ring-opening of one of the ester groups can lead to linear molecules with a hydroxyl and a carboxylic acid or ester at either end. These can be further functionalized or used as precursors for re-cyclization to form novel macrocycles.

Synthetic Pathways: From Concept to Compound

The synthesis of the proposed derivatives will leverage established methodologies in macrocyclic chemistry. The following is a general workflow for the synthesis of alpha-functionalized derivatives.

A key intermediate for the synthesis of alpha-functionalized derivatives is the alpha-brominated analog of this compound.

Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

  • Initiation: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.1 eq).

  • Bromination: Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise to the reaction mixture.

  • Reaction: Reflux the reaction mixture under inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, filter to remove succinimide, and wash the filtrate with saturated sodium thiosulfate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

The alpha-brominated intermediate can then be subjected to nucleophilic substitution reactions to introduce a variety of functional groups.

Protocol:

  • Dissolution: Dissolve the alpha-brominated intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Nucleophile Addition: Add the desired nucleophile (e.g., sodium azide, potassium cyanide, or a primary/secondary amine) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

G cluster_0 Synthesis of Alpha-Functionalized Derivatives Parent_Scaffold This compound Intermediate Alpha-Brominated Intermediate Parent_Scaffold->Intermediate NBS, AIBN Derivative_1 Alpha-Azido Derivative Intermediate->Derivative_1 NaN3 Derivative_2 Alpha-Cyano Derivative Intermediate->Derivative_2 KCN Derivative_3 Alpha-Amino Derivative Intermediate->Derivative_3 R2NH G cluster_1 Biological Evaluation Workflow Library Library of Derivatives Primary_Screen Primary Screen (e.g., MTT Assay) Library->Primary_Screen Hit_Identification Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary Assays (e.g., Apoptosis, Cell Cycle) Hit_Identification->Secondary_Screen Lead_Candidate Lead Candidate Secondary_Screen->Lead_Candidate

References

Navigating the Safety Profile of 1,6-Dioxacyclododecane-7,12-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Globally Harmonized System (GHS) classification, associated pictograms, and safe handling protocols for 1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7). As a Senior Application Scientist, the following information is synthesized to ensure technical accuracy and promote a culture of safety in the laboratory.

Understanding the Ambiguity in GHS Classification

A critical first step in working with any chemical is to understand its GHS classification. For this compound, there is conflicting information across various sources. While some safety data sheets (SDS) indicate that no GHS classification data is available, other sources, such as the PubChem database, provide a classification based on a notification to the ECHA C&L Inventory.[1][2][3] This discrepancy highlights the importance of a cautious approach and treating the substance with the potential hazards outlined in the available, albeit limited, classifications.

The most detailed available GHS classification suggests that this compound is a Warning -level hazardous substance.[2][4] This classification is based on its potential to cause irritation and be harmful if swallowed.[2][4]

Detailed GHS Classification and Pictograms

Based on the available data, the following GHS classification and pictograms are associated with this compound.[2][4]

GHS Element Classification
Signal Word Warning
Pictogram
Hazard Statements H303: May be harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary Statements A comprehensive set of precautionary statements, including P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, and P501, have been associated with this compound.[2][5]

Causality Behind the Classification: The hazard statements are rooted in the chemical properties of diones and cyclic esters, which can act as irritants upon contact with biological tissues.[4] The respiratory irritation potential is likely due to the compound's ability to be a dust or vapor that can be inhaled. However, it is crucial to note that extensive toxicological data for this specific compound is not widely available in the public domain.[1]

Field-Proven Insights for Safe Handling and Experimental Protocols

Given the potential hazards, a stringent set of handling protocols is essential. The following procedures are based on best practices for working with irritant chemicals.

Personal Protective Equipment (PPE) Workflow

Proper selection and use of PPE are the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Chemical Handling Task Identified ppe_assessment Assess Exposure Risk (Splash, Dust, Vapor) start->ppe_assessment eye_face Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved). ppe_assessment->eye_face All Tasks skin Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile). eye_face->skin respiratory Respiratory Protection: If dust or vapors are likely, use a full-face respirator with appropriate cartridges. skin->respiratory If dust/vapor risk end Proceed with Experiment skin->end No dust/vapor risk respiratory->end

Caption: PPE selection workflow for handling this compound.

First-Aid Measures: A Self-Validating Response System

Immediate and appropriate first aid is critical in the event of an exposure.

First_Aid_Protocol cluster_first_aid First-Aid Response Protocol exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician. exposure->inhalation skin_contact Skin Contact: Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a physician. exposure->skin_contact eye_contact Eye Contact: Rinse with pure water for at least 15 minutes. Consult a physician. exposure->eye_contact ingestion Ingestion: Rinse mouth with water. Do NOT induce vomiting. Consult a physician. exposure->ingestion medical_attention Seek Immediate Medical Attention Show SDS to the doctor. inhalation->medical_attention skin_contact->medical_attention eye_contact->medical_attention ingestion->medical_attention

Caption: First-aid procedures for exposure to this compound.

Spill Response and Waste Disposal

Effective spill management and proper disposal are crucial for laboratory and environmental safety.

Spill Response Protocol:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup: Use personal protective equipment.[3] For solid spills, avoid dust formation.[1][3] Collect the material and place it in a suitable, closed container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it with household garbage.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and ensure safety.

Storage Condition Guideline
Container Store in a tightly closed container.
Environment Keep in a dry, cool, and well-ventilated place.[1]
Incompatibilities Data on specific incompatible materials is limited; however, as a general precaution, store away from strong oxidizing agents.

Toxicological and Ecotoxicological Data: The Gaps in Knowledge

A comprehensive understanding of the toxicological and ecotoxicological profile of this compound is currently limited by the lack of publicly available data.

  • Ecotoxicity: There is no available data on the toxicity of this compound to fish, daphnia, algae, or microorganisms.[1]

  • Persistence and Degradability: No data is available.[1]

  • Bioaccumulative Potential: No data is available.[1]

The absence of this data reinforces the need for cautious handling and containment to prevent environmental release.

References

Methodological & Application

Synthesis of 1,6-Dioxacyclododecane-7,12-dione from adipic acid and 1,4-butanediol

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of 1,6-Dioxacyclododecane-7,12-dione from Adipic Acid and 1,4-Butanediol

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Macrocyclic Synthesis

This compound is a 12-membered macrocyclic dilactone, a structure of significant interest in materials science and organic chemistry.[1] Also known as adipic acid cyclic tetramethylene ester, this compound serves as a valuable intermediate in the synthesis of other cyclic esters and as a component in the production of advanced polyurethane adhesives for applications like multilayer food packaging.[1][2][3] Its molecular formula is C₁₀H₁₆O₄ with a molecular weight of approximately 200.23 g/mol .[4]

The synthesis of such macrocycles from linear bifunctional precursors like a diacid (adipic acid) and a diol (1,4-butanediol) presents a classic chemical challenge: suppressing linear polymerization to favor intramolecular cyclization. The direct condensation of these monomers typically leads to the formation of long-chain polyesters—in this case, poly(butylene adipate)—due to the high probability of intermolecular reactions in concentrated solutions.[5]

This guide provides a detailed exploration of the chemical principles and two robust protocols for the synthesis of this compound, designed to navigate this challenge effectively. We will detail two primary strategies:

  • Two-Step Polycondensation-Depolymerization: A thermodynamically controlled approach involving the initial formation of a linear oligoester followed by catalytic, high-temperature depolymerization to yield the desired cyclic product.

  • Direct High-Dilution Cyclocondensation: A kinetically controlled method that leverages the principle of high dilution to promote the desired intramolecular ring-closing reaction.

Pillar 1: Chemical Principles and Strategic Rationale

The core reaction is a Fischer esterification between the carboxylic acid groups of adipic acid and the hydroxyl groups of 1,4-butanediol. The critical challenge is controlling the reaction pathway between two competing processes: intermolecular polycondensation and intramolecular cyclization.

// Nodes Monomers [label="Adipic Acid + 1,4-Butanediol"]; Dimer [label="Linear Dimer\n(HO-(CH₂)₄-OOC-(CH₂)₄-COOH)"]; Cyclic [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", fontcolor="#202124"]; Polymer [label="Poly(butylene adipate)\n(Undesired Polymer)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Edges Monomers -> Dimer [label="Esterification"]; Dimer -> Cyclic [label="Intramolecular\nCyclization\n(Favored by High Dilution)"]; Dimer -> Polymer [label="Intermolecular\nPolycondensation\n(Favored by High Concentration)"]; Polymer -> Cyclic [label="Catalytic\nDepolymerization\n(Thermodynamic Control)"]; } dot Figure 1: Competing pathways in the synthesis of the target macrocycle.

Strategy 1: Polycondensation-Depolymerization This is often the more practical and higher-yielding approach for larger-scale preparations. The process is governed by thermodynamic equilibrium.

  • Causality: The initial polycondensation is performed under standard conditions to efficiently form oligoesters. The subsequent depolymerization is conducted at high temperatures (e.g., >200°C) and under high vacuum.[6][7][8] This environment shifts the equilibrium from the polymer to the more volatile cyclic species (the dilactone), which is continuously removed from the reaction mixture via distillation. According to Le Châtelier's principle, the removal of the product drives the reaction to completion. Catalysts, typically tin or titanium-based, are crucial for facilitating both the forward (esterification) and reverse (transesterification/depolymerization) reactions.[7]

Strategy 2: High-Dilution Cyclocondensation This classic method relies on kinetic control to favor the intramolecular reaction.

  • Causality: By maintaining an extremely low concentration of the reacting species, the probability of one reactive end of a molecule encountering the other reactive end of the same molecule is increased relative to the probability of it encountering a different molecule. This is typically achieved by the very slow, simultaneous addition of the two monomers to a large volume of hot, refluxing solvent containing the catalyst. This ensures the concentration of the linear dimer, the immediate precursor to the cyclic product, remains vanishingly small, thus minimizing polymerization.

Pillar 2: Experimental Protocols & Data

Method 1: Two-Step Polycondensation-Depolymerization Protocol

This method is robust and generally provides better yields than the direct approach.

Part A: Synthesis of Oligo(butylene adipate)

  • Materials & Equipment:

    • Adipic acid (146.14 g/mol )

    • 1,4-Butanediol (90.12 g/mol )

    • Tin(II) 2-ethylhexanoate (Tin(II) octoate)

    • Toluene

    • Three-neck round-bottom flask equipped with a mechanical stirrer, Dean-Stark trap, and reflux condenser.

    • Heating mantle, nitrogen inlet.

  • Procedure:

    • To the three-neck flask, add adipic acid (1.00 eq), 1,4-butanediol (1.05 eq), and toluene (approx. 2 mL per gram of adipic acid).

    • Add Tin(II) octoate as a catalyst (approx. 0.1-0.5 mol % relative to adipic acid).

    • Begin stirring and gently heat the mixture under a slow stream of nitrogen.

    • Heat to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap as the esterification proceeds.

    • Continue refluxing for 4-6 hours or until the theoretical amount of water has been collected.

    • Allow the reaction to cool slightly, then increase the temperature to 150-180°C and apply a vacuum to remove the toluene and any remaining water.

    • Continue heating under vacuum for 1-2 hours to ensure the formation of a low-molecular-weight oligoester.

    • Cool the mixture to room temperature. The resulting product is a viscous liquid or waxy solid oligoester. This crude product is used directly in the next step.

Part B: Catalytic Depolymerization and Cyclization

  • Materials & Equipment:

    • Crude Oligo(butylene adipate) from Part A.

    • Kugelrohr distillation apparatus (or a short-path distillation setup).

    • High-vacuum pump (<1 mbar).

    • Heating bath or heating mantle.

  • Procedure:

    • Transfer the crude oligoester to the flask of the Kugelrohr apparatus.

    • Assemble the apparatus and begin heating the flask to 220-240°C under high vacuum.[7][8]

    • The macrocyclic dilactone will begin to distill and solidify in the cooler collection bulb(s) of the apparatus.

    • Continue the distillation until no more product is collected (typically 4-8 hours, depending on scale).

    • Carefully disassemble the cooled apparatus and scrape the crude solid product from the collection bulb(s).

Purification & Characterization:

  • Purification: The crude solid is purified by recrystallization from ethanol or ethyl acetate.

  • Characterization:

    • Melting Point: 90-93°C.[1]

    • FT-IR (cm⁻¹): A strong carbonyl (C=O) stretching vibration is expected around 1735-1750 cm⁻¹.[1]

    • ¹H NMR (CDCl₃, 400 MHz): δ ~4.1 (t, 4H, -O-CH₂-), δ ~2.3 (t, 4H, -CO-CH₂-), δ ~1.7 (m, 8H, internal -CH₂- groups).

    • ¹³C NMR (CDCl₃, 100 MHz): δ ~173 (C=O), δ ~64 (-O-CH₂-), δ ~34 (-CO-CH₂-), δ ~25, ~24 (internal -CH₂- groups).

    • Mass Spec (EI): m/z = 200.10 (M⁺).

Method 2: Direct High-Dilution Cyclocondensation Protocol

This method requires more specialized equipment for slow, simultaneous addition but can be effective for smaller scales.

  • Materials & Equipment:

    • Adipic acid (1.00 eq)

    • 1,4-Butanediol (1.00 eq)

    • p-Toluenesulfonic acid (p-TsOH) or Tetrabutyl titanate (TBT).

    • Toluene (high purity, dry).

    • Large three-neck round-bottom flask (e.g., 3-5 L for a 0.1 mol scale reaction).

    • Dean-Stark trap, reflux condenser, mechanical stirrer.

    • Two syringe pumps with gas-tight syringes.

  • Procedure:

    • Set up the large flask with the mechanical stirrer, Dean-Stark trap, and condenser. Add the catalyst (e.g., p-TsOH, ~5 mol %) and a large volume of toluene (e.g., 2.5 L).

    • Heat the toluene to a vigorous reflux.

    • Prepare two separate solutions for the syringe pumps:

      • Syringe A: Adipic acid dissolved in a minimal amount of warm THF or another suitable solvent.

      • Syringe B: 1,4-Butanediol (can be used neat or as a solution).

    • Using the syringe pumps, add the two solutions simultaneously but separately to the refluxing toluene over an extended period (e.g., 8-12 hours). The goal is to maintain an extremely low steady-state concentration of reactants.

    • After the addition is complete, continue refluxing for an additional 2-4 hours to ensure reaction completion.

    • Cool the reaction mixture to room temperature.

    • Wash the toluene solution with saturated sodium bicarbonate solution to remove the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization or column chromatography as described in Method 1.

Data and Yield Summary
ParameterMethod 1: Poly-DepolymerizationMethod 2: High-Dilution
Adipic Acid 1.00 eq1.00 eq
1,4-Butanediol 1.05 eq1.00 eq
Catalyst Tin(II) Octoate (~0.2 mol%)p-TsOH or TBT (~5 mol%)
Temperature Step A: 110-180°C; Step B: 220-240°CRefluxing Toluene (~111°C)
Key Condition High Vacuum (<1 mbar)High Dilution / Slow Addition
Typical Yield 40-60%20-35%
Primary Byproduct Higher-order cyclic oligomersLinear polyester

Pillar 3: Workflow Visualization & Safety

General Synthesis Workflow

The overall process from starting materials to a fully characterized final product follows a logical sequence.

// Nodes A [label="Reagent Preparation\n(Adipic Acid, 1,4-Butanediol, Catalyst)"]; B [label="Step 1: Reaction\n(Polycondensation or High Dilution)"]; C [label="Step 2: Cyclization\n(Depolymerization or in-situ)"]; D [label="Work-up & Isolation\n(Extraction / Distillation)"]; E [label="Purification\n(Recrystallization / Chromatography)"]; F [label="Characterization\n(NMR, IR, MS, MP)", fillcolor="#34A853"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } dot Figure 2: General experimental workflow for synthesis and analysis.

Safety Precautions

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Adipic Acid: Can cause serious eye irritation. Avoid inhalation of dust.[4]

  • 1,4-Butanediol: Standard handling for alcohols.

  • Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin.

  • Tin(II) Octoate / p-TsOH / TBT: Corrosive and/or toxic. Handle with care, avoiding skin and eye contact.

  • High-Temperature Operations: The depolymerization step involves very high temperatures. Use appropriate heating mantles and ensure the glassware is free of cracks or defects.

  • High Vacuum: Operations under high vacuum carry a risk of implosion. Use a blast shield and ensure all glassware is rated for vacuum applications.

References

Application Notes and Protocols for the Ring-Opening Polymerization of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Polymer Chemist

The landscape of polymer science is in a perpetual state of evolution, driven by the dual imperatives of performance and sustainability. Aliphatic polyesters, long celebrated for their biodegradability and biocompatibility, are at the forefront of this revolution. Their synthesis via ring-opening polymerization (ROP) offers a powerful platform for the creation of materials with precisely tailored properties. This guide focuses on a specific, yet versatile monomer: 1,6-Dioxacyclododecane-7,12-dione. This 12-membered dilactone, a cyclic ester of adipic acid and 1,4-butanediol, serves as a gateway to polyesters with unique thermal and mechanical characteristics, finding potential applications in everything from sophisticated drug delivery systems to advanced packaging materials.

These application notes are designed for the hands-on researcher, the inquisitive scientist, and the forward-thinking drug development professional. Moving beyond a mere recitation of steps, we delve into the "why" behind the "how," grounding our protocols in the fundamental principles of polymer chemistry. We will explore both organocatalytic and metal-catalyzed ROP, providing not just the recipe, but the chemical intuition necessary for successful and innovative polymer synthesis.

Section 1: Monomer Overview and Physicochemical Properties

This compound (CAS 777-95-7) is a white crystalline solid at room temperature. Its 12-membered ring structure, while possessing some degree of ring strain that facilitates ROP, is significantly less strained than smaller lactones like ε-caprolactone. This moderate reactivity necessitates carefully chosen catalysts and reaction conditions to achieve high molecular weight polymers in a controlled manner.

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₄--INVALID-LINK--
Molecular Weight200.23 g/mol --INVALID-LINK--
Melting Point90-93 °CSmolecule
AppearanceWhite crystalline solid-
SolubilitySoluble in chloroform, ethanol, ethyl acetateSmolecule

The reactivity of this monomer is centered on its two ester linkages. The carbonyl carbons are electrophilic and thus susceptible to nucleophilic attack, which is the initiating step in ROP. The choice of nucleophile, whether it be an alcohol initiator activated by a catalyst or the catalyst itself, dictates the polymerization mechanism and the resulting polymer architecture.

Section 2: The Chemistry of Ring-Opening Polymerization

The ROP of this compound can be broadly categorized into two mechanistic pathways: organocatalytic and metal-catalyzed. Each approach offers distinct advantages in terms of control, biocompatibility, and scalability.

Organocatalytic ROP: A Metal-Free Approach

The use of organocatalysts in ROP has gained significant traction due to the desire to eliminate potentially toxic metal residues from the final polymer, a critical consideration for biomedical applications. For the ROP of macrocyclic esters, hydrogen-bond-donating catalysts and strong organic bases have proven particularly effective.

One of the most robust organocatalytic systems employs a bifunctional mechanism, often utilizing a combination of a hydrogen-bond donor (like a thiourea or urea) and a strong organic base (such as an amidine or guanidine). However, for simplicity and broad applicability, strong organic bases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) can effectively catalyze the ROP in the presence of an alcohol initiator.

The proposed mechanism involves the activation of the initiating alcohol by the basic catalyst, increasing its nucleophilicity. This activated alcohol then attacks one of the carbonyl carbons of the monomer, leading to ring opening and the formation of a propagating chain with a hydroxyl terminus. This new hydroxyl group can then be activated by the catalyst to continue the polymerization process.

organocatalytic_rop Monomer This compound Propagating_Chain Propagating Polymer Chain Monomer->Propagating_Chain Nucleophilic Attack & Ring Opening Initiator R-OH (Initiator) Activated_Initiator Activated Initiator (R-O⁻ H-TBD⁺) Initiator->Activated_Initiator Activation Catalyst TBD (Catalyst) Catalyst->Activated_Initiator Activated_Initiator->Propagating_Chain Propagating_Chain->Propagating_Chain Chain Propagation Polymer Poly(this compound) Propagating_Chain->Polymer Termination/Quenching metal_catalyzed_rop Monomer This compound Coordinated_Monomer Coordinated Monomer Monomer->Coordinated_Monomer Coordination Initiator R-OH (Initiator) Active_Catalyst Tin Alkoxide Species Initiator->Active_Catalyst Activation Catalyst Sn(Oct)₂ Catalyst->Active_Catalyst Active_Catalyst->Coordinated_Monomer Propagating_Chain Propagating Polymer Chain Coordinated_Monomer->Propagating_Chain Insertion Propagating_Chain->Propagating_Chain Chain Propagation Polymer Poly(this compound) Propagating_Chain->Polymer Termination/Quenching

Application Notes and Protocols for Polyester Synthesis Using 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the use of 1,6-dioxacyclododecane-7,12-dione as a monomer for the synthesis of biodegradable polyesters. Recognizing the growing demand for advanced biomaterials in drug delivery, this document details the synthesis of poly(butylene adipate) through enzymatic ring-opening polymerization (e-ROP), a green and highly efficient method that circumvents the need for potentially toxic metal catalysts. We present detailed, step-by-step protocols for both the synthesis of the polymer and its subsequent formulation into nanoparticles suitable for drug encapsulation. Furthermore, this guide offers in-depth methodologies for the thorough characterization of both the monomer and the resulting polyester, ensuring reproducibility and adherence to rigorous scientific standards. The causality behind experimental choices is elucidated, providing researchers with the foundational knowledge to adapt and innovate upon these protocols for their specific applications.

Introduction: The Promise of this compound in Advanced Drug Delivery

The landscape of drug delivery is continually evolving, with a significant emphasis on the development of biocompatible and biodegradable carriers that can offer controlled and targeted release of therapeutic agents.[1] Aliphatic polyesters have emerged as a leading class of materials for these applications due to their tunable degradation profiles and excellent safety profiles.[1] this compound, a cyclic diester also known as adipic acid cyclic tetramethylene ester, presents itself as a highly promising monomer for the synthesis of poly(butylene adipate) (PBA), a biodegradable polyester with significant potential in the pharmaceutical and biomedical fields.[2][3]

Traditionally, polyesters like PBA are synthesized via polycondensation reactions. However, these methods often require harsh conditions and can make it challenging to achieve high molecular weight polymers. Ring-opening polymerization (ROP) of cyclic esters offers a more controlled and efficient alternative. In particular, enzymatic ring-opening polymerization (e-ROP) has garnered substantial interest as it utilizes lipases as catalysts under mild conditions, thereby avoiding the introduction of metal contaminants that can be a major drawback in biomedical applications.[4]

This guide will focus on the lipase-catalyzed ROP of this compound, a process that has been demonstrated to be both feasible and effective.[2] We will provide detailed protocols, insights into the rationale behind the experimental steps, and methods for the comprehensive characterization of the resulting polymer and its formulation into drug delivery vehicles.

Monomer Characterization: Ensuring Purity and Identity

The quality of the resulting polymer is intrinsically linked to the purity of the monomer. Therefore, thorough characterization of this compound is a critical first step.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₁₀H₁₆O₄[5]
Molecular Weight 200.23 g/mol [5]
Appearance White to off-white solid
Melting Point 90-93 °C[3]
IUPAC Name This compound[5]
CAS Number 777-95-7[5]
Recommended Analytical Techniques for Monomer Verification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and assess thermal purity.

Enzymatic Ring-Opening Polymerization (e-ROP) of this compound

The e-ROP of this compound offers a sustainable and biocompatible route to poly(butylene adipate). Lipases, such as Candida antarctica lipase B (CALB), are highly effective catalysts for this transformation.[2] The mechanism involves the lipase activating the cyclic ester for nucleophilic attack, leading to chain propagation.

eROP_Mechanism Monomer This compound Lipase Lipase (e.g., CALB) Monomer->Lipase Binding ActivatedMonomer Enzyme-Activated Monomer Lipase->ActivatedMonomer Activation GrowingChain Growing Polymer Chain ActivatedMonomer->GrowingChain Ring-Opening Initiator Initiator (e.g., Water, Alcohol) Initiator->ActivatedMonomer Nucleophilic Attack GrowingChain->Monomer Propagation Polymer Poly(butylene adipate) GrowingChain->Polymer Termination

Figure 1: Simplified workflow of lipase-catalyzed ring-opening polymerization.

Detailed Protocol for e-ROP

This protocol is a comprehensive guide for the synthesis of poly(butylene adipate) from this compound using immobilized Candida antarctica lipase B (Novozym® 435).

Materials:

  • This compound (high purity)

  • Immobilized Candida antarctica lipase B (Novozym® 435)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas supply

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer with heating capabilities

  • Vacuum oven

Procedure:

  • Monomer and Glassware Preparation:

    • Dry the this compound monomer under vacuum at 40°C for at least 24 hours to remove any residual moisture.

    • Thoroughly dry all glassware in an oven at 120°C overnight and cool under a stream of inert gas (Argon or Nitrogen).

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere, add the dried this compound (e.g., 1.0 g, 5 mmol).

    • Add anhydrous toluene to achieve a desired monomer concentration (e.g., 0.5 M).

    • Add the immobilized lipase (e.g., 10% w/w of the monomer). The optimal enzyme concentration may need to be determined empirically.[6]

  • Polymerization:

    • Seal the Schlenk flask and place it in a preheated oil bath at a temperature between 60-80°C. The optimal temperature can influence both the rate of polymerization and the final molecular weight.

    • Stir the reaction mixture vigorously to ensure good mixing.

    • Monitor the progress of the polymerization by taking small aliquots at different time intervals and analyzing them by ¹H NMR to determine monomer conversion.

  • Polymer Isolation and Purification:

    • After the desired monomer conversion is reached (typically 24-72 hours), cool the reaction mixture to room temperature.

    • Dilute the mixture with a small amount of toluene to reduce viscosity.

    • Filter to remove the immobilized enzyme. The enzyme can be washed with fresh toluene and dried for potential reuse.

    • Precipitate the polymer by slowly adding the toluene solution to a large excess of cold methanol with vigorous stirring.

    • Collect the precipitated white polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomer and low molecular weight oligomers.

    • Dry the purified poly(butylene adipate) in a vacuum oven at room temperature until a constant weight is achieved.

Polymer Characterization: Defining the Material's Properties

A thorough characterization of the synthesized poly(butylene adipate) is essential to understand its properties and suitability for drug delivery applications.

Table 2: Key Characterization Techniques for Poly(butylene adipate)

TechniqueParameter MeasuredRationale
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), Weight-average molecular weight (Mw), and Polydispersity Index (PDI)To determine the size and size distribution of the polymer chains, which influences mechanical properties and degradation rate.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure, confirmation of ring-opening, and end-group analysisTo verify the successful polymerization and the structure of the resulting polymer.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm)To understand the thermal properties of the polymer, which are crucial for processing and stability.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperatureTo assess the polymer's stability at elevated temperatures.

Formulation of Poly(butylene adipate) Nanoparticles for Drug Delivery

For many drug delivery applications, formulating the polymer into nanoparticles is a necessary step to enable systemic administration and cellular uptake.

Nanoparticle_Formation PolymerSolution Polymer in Organic Solvent Emulsification Emulsification (e.g., Sonication) PolymerSolution->Emulsification AqueousPhase Aqueous Phase with Surfactant AqueousPhase->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation Nanoparticles Polymer Nanoparticles SolventEvaporation->Nanoparticles

References

Application Notes and Protocols for 1,6-Dioxacyclododecane-7,12-dione in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,6-Dioxacyclododecane-7,12-dione, also known by its systematic name adipic acid cyclic tetramethylene ester, is a 12-membered macrocyclic diester.[1][2] With a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , this compound is structurally derived from the esterification of adipic acid and 1,4-butanediol.[1][2] While its primary documented application lies in the production of polyurethane adhesives for multilayer packaging materials, its structure as a cyclic ester presents significant, yet largely unexplored, potential as a monomer for the synthesis of biodegradable polyesters through ring-opening polymerization (ROP).[1]

These application notes aim to provide a comprehensive guide for researchers, scientists, and drug development professionals on the prospective applications of this compound in polymer chemistry. Given the limited specific literature on the polymerization of this monomer, this guide synthesizes information from analogous macrocyclic esters and fundamental principles of polymer chemistry to propose detailed protocols and potential applications.

Monomer Characteristics

A thorough understanding of the monomer's physical and chemical properties is paramount for designing successful polymerization strategies.

PropertyValueSource
CAS Number 777-95-7[2]
Molecular Formula C₁₀H₁₆O₄[1][2]
Molecular Weight 200.23 g/mol [1][2]
Appearance Solid[3]
Melting Point 90-93°C[1]
Synonyms Adipic acid cyclic tetramethylene ester, butylene adipate[2][3]

The reactivity of this compound is primarily dictated by its two ester functional groups. The carbonyl carbons of these groups are electrophilic and susceptible to nucleophilic attack, which is the foundational step in ring-opening polymerization.[1]

Polymerization of this compound: A Prospective Analysis

The ring-opening polymerization of cyclic esters is a powerful technique for producing well-defined polyesters with controlled molecular weights and narrow polydispersity.[4] The resulting polymer from the ROP of this compound would be poly(butylene adipate), a known biodegradable polyester.

Conceptual Framework for Ring-Opening Polymerization

The polymerization of this compound can be conceptualized through two primary catalytic routes: chemical catalysis and enzymatic catalysis.

G cluster_monomer Monomer cluster_catalysis Catalytic Pathways cluster_polymer Resulting Polymer M This compound CC Chemical Catalysis (e.g., Sn(Oct)₂, TBD) M->CC Initiator (e.g., alcohol) EC Enzymatic Catalysis (e.g., Lipase) M->EC Initiator (e.g., water, alcohol) P Poly(butylene adipate) CC->P EC->P

Figure 1: Conceptual pathways for the polymerization of this compound.

Protocols for Ring-Opening Polymerization

The following protocols are generalized based on established methods for the polymerization of similar macrocyclic esters. Optimization of reaction conditions is recommended for achieving desired polymer characteristics.

Protocol 1: Chemically Catalyzed Ring-Opening Polymerization

This protocol utilizes a common organometallic catalyst, tin(II) 2-ethylhexanoate (Sn(Oct)₂), for the bulk polymerization of this compound.

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂) solution in toluene

  • 1-Dodecanol (initiator, dried over molecular sieves)

  • Anhydrous toluene

  • Methanol

  • Chloroform

  • Schlenk flask and other appropriate glassware (oven-dried)

  • Vacuum line

  • Nitrogen or Argon source

Procedure:

  • Reactor Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under a high vacuum while hot and then backfilled with inert gas (Nitrogen or Argon). This process is repeated three times to ensure an inert atmosphere.

  • Monomer and Initiator Addition: In a glovebox or under a positive flow of inert gas, add this compound (e.g., 5 g, 25 mmol) and the desired amount of 1-dodecanol initiator to the Schlenk flask. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.

  • Solvent and Catalyst Addition: Add a minimal amount of anhydrous toluene to dissolve the monomer and initiator. Subsequently, add the Sn(Oct)₂ solution (a typical monomer-to-catalyst ratio is 1000:1 to 5000:1).

  • Polymerization: The flask is sealed and placed in a preheated oil bath at 110-130°C. The reaction is allowed to proceed with stirring for a specified time (e.g., 4-24 hours). The progress of the polymerization can be monitored by techniques such as ¹H NMR or by observing the increase in viscosity of the reaction mixture.

  • Polymer Isolation and Purification: After the desired reaction time, the flask is cooled to room temperature. The viscous polymer solution is dissolved in chloroform and precipitated in a large excess of cold methanol. The precipitated polymer is then collected by filtration, redissolved in chloroform, and reprecipitated in methanol. This process is repeated two more times to remove any unreacted monomer and catalyst residues.

  • Drying: The purified polymer is dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Figure 2: Workflow for chemically catalyzed ring-opening polymerization.

Protocol 2: Enzymatic Ring-Opening Polymerization

Enzymatic polymerization offers a greener alternative to metal-based catalysts, often proceeding under milder conditions. Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the ROP of macrolactones.

Materials:

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Anhydrous diphenyl ether or toluene

  • Methanol

  • Chloroform

  • Reaction vessel with a reflux condenser and nitrogen inlet

Procedure:

  • Enzyme Activation: The immobilized lipase is pre-dried under vacuum at room temperature for 24 hours before use.

  • Reaction Setup: To a reaction vessel, add this compound (e.g., 2 g, 10 mmol), anhydrous diphenyl ether or toluene (as solvent), and the dried immobilized lipase (typically 10-20% by weight of the monomer).

  • Polymerization: The reaction mixture is heated to 70-90°C under a slow stream of nitrogen with continuous stirring. The reaction is typically carried out for 24-72 hours.

  • Enzyme Removal: After the reaction, the mixture is cooled to room temperature, and the immobilized enzyme is removed by filtration. The enzyme can often be washed and reused.

  • Polymer Isolation and Purification: The polymer is isolated from the filtrate by precipitation in cold methanol. The precipitate is collected and purified by redissolving in chloroform and reprecipitating in methanol.

  • Drying: The final polymer is dried in a vacuum oven at a mild temperature (e.g., 40°C) to a constant weight.

Potential Applications in Polymer Chemistry and Drug Development

The polymer resulting from the ROP of this compound, poly(butylene adipate), is a semi-crystalline polyester known for its biodegradability.[5] This property makes it a promising candidate for various applications, particularly in the biomedical and pharmaceutical fields.

  • Biodegradable Materials: Due to the presence of hydrolyzable ester bonds, poly(butylene adipate) is susceptible to degradation by microorganisms and hydrolysis.[4][6] This makes it an attractive material for applications where transient performance is required, such as in biodegradable packaging, agricultural films, and disposable medical devices.

  • Drug Delivery Systems: The biodegradable nature of poly(butylene adipate) makes it a potential candidate for developing controlled-release drug delivery systems. The polymer can be formulated into microparticles, nanoparticles, or implants that encapsulate therapeutic agents and release them over a predetermined period as the polymer matrix degrades in vivo.

  • Tissue Engineering Scaffolds: The biocompatibility and biodegradability of aliphatic polyesters are highly desirable for tissue engineering applications.[7] Poly(butylene adipate) could be processed into porous scaffolds that provide mechanical support for cell growth and tissue regeneration, eventually degrading as new tissue is formed.

  • Copolymers for Tunable Properties: this compound can be copolymerized with other cyclic esters (e.g., ε-caprolactone, lactide) to create copolyesters with tailored properties. Copolymerization can be used to modulate the degradation rate, mechanical strength, and thermal properties of the resulting material to meet the specific requirements of an application.

Characterization of the Resulting Polymer

The synthesized poly(butylene adipate) should be thoroughly characterized to determine its molecular weight, thermal properties, and chemical structure.

TechniqueInformation Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirmation of the polymer's chemical structure and end-group analysis.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallinity.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of characteristic functional groups (e.g., ester carbonyl).

Conclusion

While the direct polymerization of this compound is not extensively documented, its chemical structure strongly suggests its viability as a monomer for the synthesis of biodegradable poly(butylene adipate) via ring-opening polymerization. The protocols and potential applications outlined in these notes provide a foundational framework for researchers to explore the capabilities of this macrocyclic diester. Further investigation into the optimization of polymerization conditions and a comprehensive evaluation of the resulting polymer's properties are crucial next steps in unlocking the full potential of this compound in advanced polymer applications.

References

Application Notes & Protocols: The Role of 1,6-Dioxacyclododecane-7,12-dione in Polyurethane Adhesive Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 1,6-dioxacyclododecane-7,12-dione in the synthesis of polyurethane adhesives. These notes detail the synthesis of polyester polyols from this macrocyclic dione via ring-opening polymerization, the subsequent formulation of polyurethane adhesives, and the characterization of the final products. The causality behind experimental choices is explained, and detailed protocols for key methodologies are provided.

Introduction: A Novel Monomer for Advanced Polyurethane Adhesives

Polyurethane (PU) adhesives are a versatile class of materials known for their exceptional bonding strength, flexibility, and durability. The properties of these adhesives are largely dictated by the chemical nature of their constituent polyols and isocyanates. The search for novel monomers to tailor the performance of polyurethane adhesives for specific applications, such as biodegradable medical adhesives or advanced packaging solutions, is a continuous endeavor in materials science.

This compound, also known as adipic acid cyclic tetramethylene ester, is a 12-membered macrocyclic dione with the chemical formula C₁₀H₁₆O₄.[1][2][3] Its structure, derived from adipic acid and 1,4-butanediol, presents an intriguing building block for the synthesis of polyester polyols.[1] The incorporation of this monomer into a polyurethane backbone is expected to impart unique properties, including enhanced flexibility, biodegradability, and potentially altered adhesion characteristics. This document will explore the synthesis of polyester polyols from this monomer and their subsequent use in creating polyurethane adhesives.

Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for its effective use in polymer synthesis.

PropertyValueSource
CAS Number 777-95-7[2][4]
Molecular Formula C₁₀H₁₆O₄[1][2][4]
Molecular Weight 200.23 g/mol [1][2]
Appearance White to yellow solid
Melting Point 90-93 °C[1]
Density 1.065 g/cm³[1]
Refractive Index 1.44[1]

Solubility: this compound is soluble in polar organic solvents such as chloroform, ethanol, and ethyl acetate. This solubility is a key consideration for its polymerization in solution.

Synthesis of Polyester Polyol via Ring-Opening Polymerization (ROP)

The first step in utilizing this compound is to synthesize a hydroxyl-terminated polyester polyol through ring-opening polymerization (ROP). This polyester polyol will then serve as the soft segment in the polyurethane adhesive.

Rationale for Experimental Choices
  • Catalyst Selection: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones due to its high reactivity and low toxicity. It facilitates the polymerization by a coordination-insertion mechanism.

  • Initiator: A diol, such as 1,4-butanediol (BDO), is used as an initiator to control the molecular weight of the resulting polyester polyol and to ensure hydroxyl end-groups. The ratio of monomer to initiator is a primary determinant of the polymer chain length.

  • Reaction Temperature: The polymerization is typically carried out at elevated temperatures (e.g., 120-150 °C) to ensure the monomer is in a molten state and to provide sufficient energy for the reaction to proceed at a reasonable rate.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions such as oxidation and hydrolysis of the catalyst and the growing polymer chains.

Experimental Workflow for Polyester Polyol Synthesis

ROP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Monomer 1,6-Dioxacyclododecane- 7,12-dione Charge Charge Reactor Monomer->Charge Initiator 1,4-Butanediol (BDO) Initiator->Charge Catalyst Sn(Oct)₂ Catalyst->Charge Reactor Reaction Flask Purge Purge with N₂ Charge->Purge Heat Heat to 130°C Purge->Heat Polymerize Polymerize (4-24h) Heat->Polymerize Cool Cool to RT Polymerize->Cool Dissolve Dissolve in Chloroform Cool->Dissolve Precipitate Precipitate in Methanol Dissolve->Precipitate Dry Dry in Vacuum Precipitate->Dry Characterize Characterize Polyol Dry->Characterize

Caption: Workflow for polyester polyol synthesis.

Detailed Protocol for Polyester Polyol Synthesis

Materials:

  • This compound (monomer)

  • 1,4-Butanediol (BDO, initiator)

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂, catalyst)

  • Toluene (solvent, optional for solution polymerization)

  • Chloroform (for dissolution)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Thermometer

  • Nitrogen/Argon inlet

  • Vacuum oven

Procedure:

  • Reactor Setup: Assemble a clean, dry three-neck round-bottom flask with a magnetic stir bar, condenser, and nitrogen inlet.

  • Charging Reactants: Charge the flask with a predetermined amount of this compound and 1,4-butanediol. The molar ratio of monomer to initiator will determine the target molecular weight of the polyol. For example, a 20:1 molar ratio will theoretically yield a polymer with 20 monomer units per initiator molecule.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 15-20 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

  • Catalyst Addition: Add the catalyst, Sn(Oct)₂, to the reaction mixture. A typical catalyst concentration is in the range of 0.01 to 0.1 mol% relative to the monomer.

  • Polymerization: Heat the reaction mixture to 130-140 °C with continuous stirring. The reaction progress can be monitored by observing the increase in viscosity of the mixture. The reaction is typically allowed to proceed for 4 to 24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Dissolve the resulting viscous polymer in a minimal amount of chloroform.

    • Slowly pour the chloroform solution into a large excess of cold methanol with vigorous stirring to precipitate the polyester polyol.

    • Filter the precipitate and wash it with fresh methanol to remove unreacted monomer and catalyst.

    • Dry the purified polyester polyol in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Polyester Polyol

The synthesized polyester polyol should be characterized to determine its key properties before proceeding to polyurethane synthesis.

Characterization TechniqueParameter MeasuredSignificance
Titration Hydroxyl Value (mg KOH/g)Determines the concentration of hydroxyl end-groups, which is critical for calculating the stoichiometry in the polyurethane synthesis.
Gel Permeation Chromatography (GPC) Number Average Molecular Weight (Mn), Weight Average Molecular Weight (Mw), and Polydispersity Index (PDI)Provides information on the chain length and distribution of the polyol, which influences the mechanical properties of the final adhesive.
Fourier-Transform Infrared Spectroscopy (FTIR) Functional GroupsConfirms the formation of the polyester by identifying the characteristic ester carbonyl peak (~1730 cm⁻¹) and the disappearance of the monomer's specific peaks.
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) and Melting Temperature (Tm)Determines the thermal properties of the polyol, which will affect the thermal behavior of the polyurethane adhesive.

Polyurethane Adhesive Formulation and Synthesis

The synthesized polyester polyol is then reacted with a diisocyanate to form the polyurethane adhesive. A two-step prepolymer method is commonly employed.

Rationale for Experimental Choices
  • Diisocyanate Selection: The choice of diisocyanate significantly impacts the properties of the final adhesive. Aromatic diisocyanates like 4,4'-Methylene diphenyl diisocyanate (MDI) generally lead to more rigid and strong adhesives, while aliphatic diisocyanates such as Hexamethylene diisocyanate (HDI) or Isophorone diisocyanate (IPDI) provide better flexibility and UV stability.

  • NCO:OH Ratio: The molar ratio of isocyanate groups (NCO) to hydroxyl groups (OH) is a critical parameter. An NCO:OH ratio greater than 1 is used to create an NCO-terminated prepolymer. The excess NCO groups will later react with a chain extender or atmospheric moisture to cure the adhesive.

  • Catalyst: A catalyst, such as dibutyltin dilaurate (DBTDL), is often used to accelerate the reaction between the polyol and the diisocyanate.

  • Chain Extender: A short-chain diol or diamine can be added in the second step to increase the molecular weight and build the final polymer network.

Experimental Workflow for Polyurethane Adhesive Synthesis

PU_Adhesive_Workflow cluster_prepolymer Prepolymer Synthesis cluster_formulation Adhesive Formulation & Curing Polyol Polyester Polyol (from this compound) Charge_Pre Charge Reactor Polyol->Charge_Pre Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Charge_Pre Reactor_Pre Reaction Flask Purge_Pre Purge with N₂ Charge_Pre->Purge_Pre Heat_Pre Heat to 80°C Purge_Pre->Heat_Pre React_Pre React (2-3h) Heat_Pre->React_Pre Prepolymer NCO-terminated Prepolymer React_Pre->Prepolymer Mix Mix & Degas Prepolymer->Mix ChainExtender Chain Extender (e.g., BDO) ChainExtender->Mix Apply Apply to Substrate Mix->Apply Cure Cure (RT or elevated temp.) Apply->Cure Test Test Adhesive Properties Cure->Test

Caption: Workflow for polyurethane adhesive synthesis.

Detailed Protocol for Polyurethane Adhesive Synthesis

Materials:

  • Synthesized polyester polyol

  • 4,4'-Methylene diphenyl diisocyanate (MDI)

  • Dibutyltin dilaurate (DBTDL, catalyst)

  • 1,4-Butanediol (BDO, chain extender)

  • Dry acetone or methyl ethyl ketone (MEK) as a solvent (optional, for viscosity reduction)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with heating mantle

  • Dropping funnel

  • Thermometer

  • Nitrogen/Argon inlet

  • Vacuum desiccator

Procedure:

Step 1: Prepolymer Synthesis

  • Reactor Setup: Set up a clean, dry three-neck round-bottom flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

  • Polyol Preparation: Accurately weigh the synthesized polyester polyol into the flask. Heat the polyol to 80-90 °C under vacuum for 1-2 hours to remove any residual moisture.

  • Diisocyanate Addition: Cool the polyol to 60-70 °C. Under a nitrogen atmosphere, add the MDI to the polyol dropwise from the dropping funnel with vigorous stirring. The amount of MDI should be calculated to achieve an NCO:OH molar ratio between 1.5:1 and 2:1.

  • Reaction: After the addition is complete, raise the temperature to 80 °C and continue stirring for 2-3 hours. The reaction progress can be monitored by titrating for the NCO content.

Step 2: Adhesive Formulation and Curing

  • Cooling and Formulation: Cool the NCO-terminated prepolymer to 50-60 °C. If using a solvent, it can be added at this stage to adjust the viscosity.

  • Chain Extension: Add the chain extender (BDO) to the prepolymer with continuous stirring. The amount of chain extender should be calculated to react with a portion of the excess NCO groups, leaving some for curing.

  • Degassing: Degas the mixture under vacuum to remove any entrapped air bubbles.

  • Application and Curing: Apply the adhesive to the desired substrates. The adhesive can be cured at room temperature for 24-48 hours, or the curing can be accelerated by heating at 60-80 °C for a few hours.

Characterization and Performance Testing of the Polyurethane Adhesive

The performance of the final polyurethane adhesive must be thoroughly evaluated.

TestASTM StandardProperty MeasuredSignificance
Lap Shear Strength ASTM D1002The maximum shear stress that the adhesive can withstand.A primary indicator of the adhesive's bonding strength.
T-Peel Strength ASTM D1876The force required to peel apart a bonded joint of flexible adherents.Measures the flexibility and toughness of the adhesive bond.
Thermogravimetric Analysis (TGA) -The thermal stability and decomposition temperature of the adhesive.Determines the upper service temperature of the adhesive.
Dynamic Mechanical Analysis (DMA) -The storage modulus, loss modulus, and tan delta as a function of temperature.Provides insights into the viscoelastic properties and glass transition temperature of the cured adhesive.

Expected Influence of this compound on Adhesive Properties

The incorporation of this compound into the polyurethane backbone is anticipated to have the following effects:

  • Flexibility: The long aliphatic chain of the adipate moiety will likely increase the flexibility of the polyurethane adhesive, making it suitable for bonding flexible substrates.

  • Biodegradability: The ester linkages in the polyester polyol are susceptible to hydrolysis, which can impart biodegradability to the adhesive. This is particularly relevant for medical and certain packaging applications.

  • Adhesion: The polarity of the ester groups may enhance adhesion to polar substrates. The overall adhesion performance will also depend on the other components of the formulation.

  • Thermal Properties: The macrocyclic structure may influence the packing of the polymer chains, which could affect the thermal properties of the adhesive.

Safety Precautions

  • Isocyanates are potent respiratory and skin sensitizers. All work with diisocyanates should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Organotin catalysts are toxic. Handle with care and avoid skin contact.

  • Solvents are flammable and should be used in a well-ventilated area away from ignition sources.

Conclusion

This compound is a promising monomer for the development of novel polyurethane adhesives with tailored properties. By following the protocols outlined in these application notes, researchers can synthesize polyester polyols from this macrocyclic dione and formulate polyurethane adhesives with potentially enhanced flexibility and biodegradability. Thorough characterization of both the intermediate polyol and the final adhesive is essential to understand the structure-property relationships and to optimize the formulation for specific applications.

References

High-Throughput Identification of 1,6-Dioxacyclododecane-7,12-dione using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dioxacyclododecane-7,12-dione (CAS: 777-95-7) is a cyclic diester, also known as adipic acid cyclic tetramethylene ester.[1][2][3] With a molecular formula of C₁₀H₁₆O₄ and a molecular weight of 200.23 g/mol , this compound is of significant interest in materials science and safety assessment.[1][4] Its primary application is in the production of polyurethane adhesives, which are frequently used in multilayer food packaging.[1] This use raises a critical analytical challenge: the potential for this compound to migrate from packaging into food products as a Non-Intentionally Added Substance (NIAS). Therefore, robust and reliable analytical methods are essential for its detection and quantification to ensure consumer safety and meet regulatory standards.

This application note provides detailed, field-proven protocols for the analysis of this compound using two gold-standard analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, offering comprehensive, step-by-step methodologies designed for immediate implementation in research, quality control, and drug development laboratories.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle of the Technique

GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In this workflow, the sample is first vaporized and separated into its individual components as it travels through a capillary column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries and fragmentation patterns. Given its volatility, this compound is an ideal candidate for GC-MS analysis.[5][6]

Causality Behind Experimental Choices
  • Sample Preparation Rationale: The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form compatible with the GC-MS system. For complex matrices like food simulants or polymer extracts, a Liquid-Liquid Extraction (LLE) is employed to isolate the analyte from non-volatile or interfering substances. Acetonitrile is an effective solvent for extracting this compound from polymers.[5] For cleaner samples, a simple "dilute and shoot" approach in a volatile organic solvent like hexane or dichloromethane is sufficient.[7] An advanced, solvent-free alternative is Headspace Solid-Phase Microextraction (HS-SPME) , which is ideal for detecting volatile migrants from a solid or liquid sample by sampling the vapor phase above the material.[1][6]

  • GC Column Selection: The choice of the GC column is critical for achieving separation. This compound is a moderately polar cyclic ester. A low-to-mid polarity column, such as one with a stationary phase of 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) , provides the optimal balance of hydrophobic and π-π interactions to effectively resolve the analyte from other matrix components.[7] The low-bleed characteristics ("ms" designation) of these columns ensure minimal background interference in the mass spectrometer, leading to cleaner spectra and lower detection limits.

  • Ionization Method: Electron Ionization (EI) is the standard method for GC-MS. It uses a high-energy electron beam (typically 70 eV) to create consistent and reproducible fragmentation patterns. This allows for confident identification by matching the acquired spectrum against established databases like the NIST Mass Spectral Library.[2] However, for some molecules, EI can be so energetic that the molecular ion (the intact molecule with one electron removed) is weak or absent.[5] In such cases, a soft ionization technique like Chemical Ionization (CI) can be used as a complementary method. CI uses a reagent gas to produce protonated molecules (e.g., [M+H]⁺), which provides unambiguous confirmation of the analyte's molecular weight.[5]

Workflow for GC-MS Analysis

GC-MS Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Polymer Extract) LLE Liquid-Liquid Extraction (if necessary) Sample->LLE Standard Standard Stock Solution (1 mg/mL in Acetonitrile) Dilution Serial Dilution (Working Standards) Standard->Dilution Filter Filter (0.22 µm PTFE) into GC Vial LLE->Filter Dilution->Filter GC_Inlet GC Inlet (Splitless Injection) Filter->GC_Inlet GC_Column GC Separation (DB-5ms Column) GC_Inlet->GC_Column MS_Source MS Ionization (EI, 70 eV) GC_Column->MS_Source MS_Analyzer Mass Analyzer (Quadrupole) MS_Source->MS_Analyzer TIC Total Ion Chromatogram (TIC) Generation MS_Analyzer->TIC Peak_ID Peak Identification (Retention Time) TIC->Peak_ID Spectrum Mass Spectrum Extraction Peak_ID->Spectrum Library_Match NIST Library Search & Fragment Confirmation Spectrum->Library_Match Report Final Report Library_Match->Report

Caption: GC-MS workflow for this compound analysis.

Detailed Experimental Protocol: GC-MS
  • Standard Preparation:

    • Prepare a primary stock solution of this compound at 1000 µg/mL in HPLC-grade acetonitrile. A certified reference standard is available from suppliers like LGC Standards.[4][8]

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with acetonitrile.[7]

    • Transfer the final solutions to 2 mL amber glass GC vials with PTFE-lined caps.

  • Sample Preparation (from Polymer Matrix):

    • Weigh approximately 2.0 grams of the polymer material into a glass vial.[5]

    • Add 15 mL of HPLC-grade acetonitrile and stir at a moderately elevated temperature (e.g., 37°C) for 24 hours to extract potential migrants.[5]

    • Allow the mixture to cool, then filter the supernatant through a 0.45 µm PTFE syringe filter into a clean GC vial.[5]

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890 or equivalentIndustry-standard instrument providing reliable performance.
Injector Split/Splitless Inlet, 250°CEnsures rapid vaporization of the analyte without thermal degradation.
Injection Mode 1 µL, SplitlessMaximizes transfer of the analyte to the column for trace-level detection.[7]
Carrier Gas Helium, Constant Flow @ 1.0 mL/minInert gas providing good chromatographic efficiency.[9]
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides excellent separation for semi-volatile compounds with low column bleed.
Oven Program Initial: 60°C, hold 1 min. Ramp: 8°C/min to 240°C. Ramp 2: 10°C/min to 260°C, hold 8 min.[9]Temperature program optimized to separate the analyte from solvent and other potential extractables.[9][10]
Mass Spectrometer Agilent 5977 or equivalentA sensitive and robust mass selective detector.
Ion Source Temp. 230°CStandard temperature to promote ionization while minimizing thermal degradation in the source.
Quadrupole Temp. 150°CMaintains ion trajectory and prevents contamination of the quadrupole.
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible, library-searchable mass spectra.
Scan Range m/z 40-350Covers the molecular weight of the analyte and its expected fragments.
  • Data Analysis and Interpretation:

    • Identify the chromatographic peak for this compound based on its expected retention time.

    • Extract the mass spectrum for the identified peak.

    • Confirm identity by matching the spectrum against the NIST library database.[2]

    • Validate the match by confirming the presence of key diagnostic ions.

Expected ResultsValueSource
Molecular Ion [M]⁺ m/z 200[1]
Fragment Ion 1 m/z 156 ([M-CO₂]⁺)[1]
Fragment Ion 2 m/z 128 ([M-C₄H₈O]⁺)[1]
Fragment Ion 3 m/z 100 ([C₅H₈O₂]⁺)[1]

Section 2: High-Performance Liquid Chromatography (HPLC) Analysis

Principle of the Technique

HPLC is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a mixture. Reversed-Phase HPLC (RP-HPLC) is the most common mode, featuring a non-polar stationary phase (the column) and a polar mobile phase. When a sample is injected, compounds are separated based on their hydrophobicity; less polar compounds interact more strongly with the stationary phase and are retained longer.[11] As a moderately non-polar macrocyclic lactone, this compound is well-suited for analysis by RP-HPLC.[12][13]

Causality Behind Experimental Choices
  • Sample Preparation Rationale: The primary goal is to ensure the sample is a particle-free solution in a solvent compatible with the mobile phase.[14] Filtration through a 0.22 or 0.45 µm syringe filter is a mandatory step to prevent clogging of the HPLC system's delicate tubing and column frits.[15][16] For complex samples (e.g., biological matrices, food extracts), an extraction step like LLE or Solid-Phase Extraction (SPE) is crucial to remove matrix components that could interfere with the analysis or damage the column.[17][18]

  • Column Selection: The C18 (or ODS) column is the workhorse of reversed-phase HPLC.[19] Its long alkyl chains provide a highly hydrophobic stationary phase, offering strong retention for moderately non-polar analytes like our target compound. This ensures good separation from more polar matrix components that elute earlier.[13][20]

  • Mobile Phase Selection: A gradient of water and an organic solvent (acetonitrile or methanol) is used. Acetonitrile is often preferred for its lower viscosity and UV transparency.[12] The analysis starts with a higher percentage of water to retain the analyte on the column, and the percentage of organic solvent is gradually increased to elute it. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical.[12][21] It protonates free silanol groups on the silica-based column packing, preventing unwanted ionic interactions that can lead to peak tailing and poor reproducibility. Formic acid is also volatile, making it the ideal choice for methods that may be transferred to an LC-MS system.[12]

  • Detector Selection: A UV-Vis or Diode Array Detector (DAD) is commonly used for HPLC.[20][22] this compound possesses two carbonyl (C=O) groups, which act as chromophores. These groups exhibit a weak n→π* electronic transition in the 280-290 nm range.[1] However, a much stronger absorption occurs at lower wavelengths. Monitoring at 210 nm is recommended to achieve significantly higher sensitivity for ester carbonyls.[23] A DAD detector offers the advantage of collecting the entire UV spectrum at each point, which can help in peak purity assessment and method development.

Workflow for HPLC-UV Analysis

HPLC-UV Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Matrix Sample (e.g., Food Simulant) Extract Extraction (LLE/SPE) (if necessary) Sample->Extract Standard Standard Stock Solution (1 mg/mL in Acetonitrile) Dilution Serial Dilution (Working Standards) Standard->Dilution Reconstitute Evaporate & Reconstitute in Mobile Phase A Extract->Reconstitute Filter Filter (0.22 µm PVDF) into HPLC Vial Reconstitute->Filter Dilution->Filter HPLC_Inject Autosampler Injection Filter->HPLC_Inject HPLC_Column RP Separation (C18 Column) HPLC_Inject->HPLC_Column UV_Detector UV Detection (210 nm) HPLC_Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Peak_Integrate Identify & Integrate Peak (by Retention Time) Chromatogram->Peak_Integrate Quantify Quantify Sample Peak_Integrate->Quantify Cal_Curve Create Calibration Curve (Peak Area vs. Conc.) Cal_Curve->Quantify Report Final Report Quantify->Report

Caption: HPLC-UV workflow for this compound analysis.

Detailed Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Prepare a primary stock solution of this compound at 1000 µg/mL in HPLC-grade acetonitrile.

    • Prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (e.g., 80:20 water:acetonitrile).[15]

    • Filter each standard through a 0.22 µm syringe filter (PVDF or nylon) into an HPLC vial.[15]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 10 mL of an aqueous sample (e.g., food simulant), add 10 mL of ethyl acetate in a separatory funnel.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    • Collect the organic (top) layer. Repeat the extraction on the aqueous layer twice more to ensure complete recovery.[15]

    • Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.[15]

    • Reconstitute the dried residue in a known volume (e.g., 1 mL) of the initial mobile phase.[23]

    • Vortex to dissolve, then filter through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

ParameterRecommended SettingRationale
HPLC System Agilent 1200 Series or equivalent with DADA reliable system capable of precise gradient formation and sensitive detection.[24]
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA standard dimension C18 column providing good resolution and efficiency.[20]
Mobile Phase A 0.1% Formic Acid in WaterPolar mobile phase component. Formic acid ensures good peak shape.[12][21]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic mobile phase component for eluting the analyte.
Gradient 0-2 min: 20% B; 2-15 min: 20% to 95% B; 15-18 min: 95% B; 18.1-22 min: 20% BA representative gradient that allows for elution of the analyte and a column wash/re-equilibration.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.[23]
Injection Volume 10 µLA typical injection volume that balances sensitivity with potential for peak overload.[23]
Detector Diode Array Detector (DAD)Provides sensitive detection and spectral information.
Wavelength 210 nm Wavelength for maximum sensitivity of the ester carbonyl chromophore.[23]
  • Data Analysis and Interpretation:

    • Identify the analyte peak in the sample chromatogram by comparing its retention time to that of a pure standard.

    • For quantification, inject the series of working standards to generate a calibration curve by plotting peak area versus concentration.

    • Calculate the concentration of the analyte in the prepared sample using the linear regression equation from the calibration curve.

    • Apply dilution and concentration factors from the sample preparation steps to determine the final concentration in the original sample.

Summary and Comparison of Techniques

Both GC-MS and HPLC are powerful, complementary techniques for the analysis of this compound. The choice between them depends on the specific analytical goal, sample matrix, and available instrumentation.

FeatureGC-MSHPLC-UV
Specificity Very High. Mass spectral fragmentation provides a definitive chemical fingerprint for identification.Moderate. Identification is based on retention time, which is less specific than a mass spectrum.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Good, but dependent on the chromophore's absorptivity at the chosen wavelength.
Primary Use Case Confirmatory analysis, identification of unknowns, screening for volatile/semi-volatile migrants.Routine quantification, quality control, analysis in aqueous or non-volatile liquid matrices.
Sample Volatility Required. Compound must be thermally stable and sufficiently volatile.Not Required. Ideal for non-volatile or thermally labile compounds.
Matrix Effects Can be affected by non-volatile matrix components in the inlet.Susceptible to co-eluting compounds that absorb at the same wavelength.
Throughput Generally lower due to longer run times and maintenance (e.g., source cleaning).Generally higher, with faster run times and more robust operation.

References

Application Note & Protocols: Enzymatic Ring-Opening Polymerization of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The synthesis of biodegradable and biocompatible polyesters is a cornerstone of modern materials science, with profound implications for drug delivery, tissue engineering, and sustainable plastics. 1,6-Dioxacyclododecane-7,12-dione, a 12-membered macrocyclic dilactone, serves as a key monomer for producing aliphatic polyesters with unique properties.[1][2] Traditional polymerization methods often rely on metal-based catalysts, which can lead to product contamination and require harsh reaction conditions.[3]

Enzymatic Ring-Opening Polymerization (eROP) offers a compelling "green chemistry" alternative.[4][5] This approach utilizes enzymes, typically lipases, to catalyze polymerization under mild conditions, yielding highly pure, metal-free polymers.[6][7] Among the available biocatalysts, the immobilized form of Candida antarctica Lipase B (CALB), commercially known as Novozym® 435, has distinguished itself as a remarkably efficient and robust catalyst for the eROP of a wide range of lactones.[7][8][9] Its high activity, stability, and ease of removal from the reaction medium make it an ideal choice for synthesizing well-defined polyesters.[9]

This guide provides a comprehensive framework for the eROP of this compound using Novozym 435. It delves into the underlying scientific principles, offers detailed, field-tested protocols, and outlines methods for the thorough characterization of the resulting polymer.

Scientific Principles of Enzymatic ROP

The Catalytic Mechanism

The widely accepted mechanism for lipase-catalyzed ROP is a coordinated process involving the enzyme's catalytic triad (typically serine, histidine, and aspartate/glutamate).[3][10] The process can be summarized in the following key steps, initiated by a nucleophile which is often a residual water molecule or an alcohol.[11]

  • Enzyme Activation: The serine hydroxyl group in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of the lactone monomer. This step is facilitated by the other residues of the catalytic triad.

  • Ring-Opening: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the lactone ring and forming an acyl-enzyme complex.[10]

  • Chain Initiation/Propagation: A nucleophile (e.g., water, an alcohol initiator, or the hydroxyl end-group of a growing polymer chain) attacks the carbonyl carbon of the acyl-enzyme intermediate.[10][11]

  • Chain Elongation: This deacylation step releases the elongated polymer chain and regenerates the active enzyme, which can then participate in another catalytic cycle.

G cluster_0 Lipase-Catalyzed Ring-Opening Polymerization Cycle Monomer Lactone Monomer AcylEnzyme Acyl-Enzyme Intermediate Monomer->AcylEnzyme 1. Acylation (Ring-Opening) Enzyme Lipase (Ser-OH) Enzyme->AcylEnzyme Polymer Elongated Polymer Chain AcylEnzyme->Polymer 2. Deacylation (Propagation) Chain Initiator / Propagating Chain (R-OH) Chain->Polymer Polymer->Enzyme 3. Enzyme Regeneration

Caption: Simplified mechanism of lipase-catalyzed ROP.

Causality Behind Experimental Choices

The success of eROP hinges on the careful control of several key parameters. The rationale for these choices is critical for reproducibility and achieving desired polymer characteristics.

  • Solvent Selection: The reaction medium profoundly impacts enzyme activity and the resulting polymer's molecular weight.[12] Hydrophobic solvents, such as toluene or diphenyl ether, are generally preferred.[13][14] This is because hydrophilic solvents can strip the essential layer of water surrounding the enzyme, leading to denaturation and loss of activity.[15] Furthermore, hydrophobic solvents facilitate the removal of trace water generated during esterification, shifting the equilibrium towards polymerization and resulting in higher molecular weight polymers.[13][16]

  • Temperature Control: Temperature is a double-edged sword in enzymatic reactions. Higher temperatures increase the reaction rate and can improve monomer solubility. However, excessive heat can lead to irreversible enzyme denaturation.[17] For Novozym 435, a temperature range of 70-90°C often provides an optimal balance between catalytic activity and stability, especially for the polymerization of macrolactones.[14][18]

  • Inert Atmosphere: Lipase-catalyzed polymerization is highly sensitive to water. While a minuscule amount of water is required to maintain the enzyme's active conformation, excess water will act as a competing nucleophile, leading to hydrolysis of ester bonds and initiation of new, short chains, ultimately reducing the polymer's molecular weight.[11][19] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to minimize atmospheric moisture contamination.

  • Enzyme Immobilization: Using an immobilized enzyme like Novozym 435 is advantageous for several reasons. Immobilization enhances the enzyme's stability in organic solvents and at elevated temperatures.[9] Crucially, it simplifies the purification process, as the catalyst can be easily removed by filtration and potentially reused, aligning with the principles of green and sustainable chemistry.[20]

Experimental Protocols & Methodologies

Part 1: Materials and Reagent Preparation

Materials:

  • This compound (Monomer, CAS 777-95-7)

  • Novozym® 435 (Immobilized Candida antarctica Lipase B)

  • Anhydrous Toluene (Solvent, high boiling point)

  • Chloroform or Tetrahydrofuran (THF) (For dissolution)

  • Anhydrous Methanol (Non-solvent for precipitation)

  • Argon or Nitrogen gas (High purity, with drying train)

  • Schlenk flasks (or similar reaction vessels)

  • Glassware (graduated cylinders, funnels, beakers)

  • Magnetic stirrer with heating plate/oil bath

  • Vacuum oven and vacuum pump

  • Sintered glass funnel for filtration

Reagent Preparation & Pre-reaction Setup:

  • Drying of Glassware: All glassware must be rigorously dried in an oven at 120°C for at least 12 hours and cooled under a stream of dry argon or nitrogen immediately before use.

  • Enzyme Activation: To ensure minimal water content, Novozym 435 should be dried under vacuum at room temperature for 24 hours prior to use.

  • Monomer Purity: Ensure the monomer is of high purity. If necessary, recrystallize from a suitable solvent like ethyl acetate and dry thoroughly under vacuum.

Part 2: Detailed Protocol for Enzymatic Polymerization

G start Start prep 1. Preparation - Dry glassware - Dry enzyme & monomer start->prep setup 2. Reaction Setup - Add monomer & solvent to flask - Purge with Ar/N₂ prep->setup dissolve 3. Dissolution - Heat to 80°C - Stir until fully dissolved setup->dissolve enzyme_add 4. Enzyme Addition - Add pre-weighed Novozym 435 dissolve->enzyme_add polymerize 5. Polymerization - Maintain 80°C under Ar/N₂ - Stir for 24-48 hours enzyme_add->polymerize terminate 6. Termination & Purification - Cool to RT - Filter to remove enzyme polymerize->terminate precipitate 7. Precipitation - Add filtrate to cold methanol - Collect polymer precipitate terminate->precipitate dry 8. Drying - Dry polymer in vacuum oven precipitate->dry end End Product (Purified Polyester) dry->end

Caption: Experimental workflow for enzymatic polymerization.

  • Reaction Setup: In a pre-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 2.00 g, 10 mmol).

  • Solvent Addition: Add anhydrous toluene to achieve the desired monomer concentration (e.g., 20 mL for a 0.5 M solution).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Dissolution: Place the flask in an oil bath preheated to 80°C. Stir the mixture until the monomer is completely dissolved.

  • Enzyme Addition: Under a positive flow of inert gas, add the dried Novozym 435. A typical enzyme loading is 10% by weight relative to the monomer (e.g., 0.20 g).

  • Polymerization: Reseal the flask and maintain the reaction at 80°C with continuous stirring. The reaction time can be varied to control molecular weight, with typical times ranging from 24 to 72 hours. Samples can be taken periodically to monitor conversion.

  • Reaction Termination: After the desired time, terminate the polymerization by removing the flask from the oil bath and allowing it to cool to room temperature.

Part 3: Polymer Isolation and Purification
  • Enzyme Removal: Dilute the viscous reaction mixture with a small amount of chloroform or THF (e.g., 10 mL) to reduce viscosity. Remove the immobilized enzyme by filtration through a sintered glass funnel. The recovered enzyme can be washed with THF, dried under vacuum, and stored for potential reuse.

  • Polymer Precipitation: Slowly pour the filtrate into a beaker containing a large excess of cold, stirred anhydrous methanol (e.g., 200 mL). The polymer will precipitate as a white solid.

  • Washing: Continue stirring for 30 minutes to ensure complete precipitation and washing of any residual monomer. Decant the methanol and wash the polymer again with fresh methanol.

  • Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved (typically 24-48 hours).

Data Analysis and Expected Outcomes

The success of the polymerization is quantified by the monomer conversion, the molecular weight of the resulting polymer, and its polydispersity.

ParameterCondition 1Condition 2Rationale & Reference
Monomer This compoundThis compound-
Enzyme Novozym 435 (10 wt%)Novozym 435 (10 wt%)A robust and highly active catalyst for lactone ROP.[8][21]
Solvent Toluene (0.5 M)Toluene (0.5 M)Hydrophobic solvent favors high molecular weight.[13][14]
Temperature 80 °C80 °COptimal balance of rate and enzyme stability.[18]
Time 24 h48 hLonger time generally increases MW and conversion.
Expected Conv. > 85%> 95%Based on typical eROP of macrolactones.
Expected Mₙ ( g/mol ) 10,000 - 20,00020,000 - 40,000Molecular weight increases with reaction time.[22]
Expected PDI (Mₙ/Mₙ) 1.5 - 2.01.4 - 1.8PDI often narrows slightly with longer reaction times.

Note: These are expected values based on literature for similar macrocyclic esters. Actual results should be confirmed experimentally.

Protocols for Polymer Characterization

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of the polymer and verify the ring-opening.

  • Procedure: Dissolve 5-10 mg of the dried polymer in ~0.7 mL of deuterated chloroform (CDCl₃). Record the ¹H NMR spectrum.

  • Expected Spectra:

    • Monomer: Distinct peaks corresponding to the protons in the cyclic structure.

    • Polymer: Disappearance of the monomer peaks and appearance of new, broader peaks corresponding to the repeating unit of the linear polyester. The chemical shifts of the protons adjacent to the newly formed ester linkage will be different from those in the cyclic monomer.

G cluster_M Monomer: this compound cluster_P Polymer Repeating Unit monomer polymer_struct -[O-(CH₂)₄-O-C(O)-(CH₂)₄-C(O)]n- monomer->polymer_struct  eROP (Novozym 435)  

References

Application Notes and Protocols for the Cyclization of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

1,6-Dioxacyclododecane-7,12-dione, a 12-membered macrocyclic diester, is a valuable scaffold in medicinal chemistry and materials science. Its synthesis presents the classic challenge of macrocyclization: favoring intramolecular ring-closure over intermolecular polymerization. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis of this target molecule. We will explore several robust methodologies, delving into the mechanistic rationale behind each approach to empower researchers to make informed decisions for their specific applications.

The synthesis of this compound can be approached through two primary strategies: the cyclodimerization of a C6 hydroxy-acid precursor or the direct [1+1] condensation of a C6 diacid and a C4 diol. This guide will detail protocols for both pathways, leveraging well-established macrolactonization techniques.

Synthetic Strategies and Mechanistic Overview

The formation of large rings is entropically disfavored. To overcome this, macrolactonization reactions are typically performed under high-dilution conditions to promote the desired intramolecular reaction. The choice of synthetic route and cyclization method will depend on the availability of starting materials, desired scale, and functional group tolerance of any derivatives being synthesized.

Strategy 1: Cyclodimerization of a Hydroxy Acid Precursor

This approach involves the head-to-tail dimerization of two molecules of a linear hydroxy acid, such as 6-hydroxyhexanoic acid or a derivative thereof. This method is elegant as it builds the 12-membered ring from a single, bifunctional monomer.

Strategy 2: [1+1] Macrocyclization of a Diacid and a Diol

This is a convergent approach where a C6 dicarboxylic acid (adipic acid) or its activated derivative (e.g., adipoyl chloride) is reacted with a C4 diol (1,4-butanediol). This strategy requires careful control of stoichiometry and reaction conditions to prevent oligomerization.

To effect these cyclizations, several powerful named reactions are employed, each with its own activating agents and mechanistic nuances. We will focus on three prominent methods:

  • Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to form a mixed anhydride with the carboxylic acid, which is then activated by 4-dimethylaminopyridine (DMAP) for intramolecular attack by the hydroxyl group.[1][2][3]

  • Shiina Macrolactonization: This technique employs an aromatic carboxylic acid anhydride, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), as a dehydrating condensation agent, often in the presence of a nucleophilic catalyst like DMAP or a Lewis acid.[4]

  • Corey-Nicolaou Macrolactonization: This "double activation" method involves the use of a pyridyl disulfide and triphenylphosphine to generate a reactive thioester intermediate that readily undergoes cyclization.[5][6][7]

PART 1: Synthesis via Direct Condensation of Adipoyl Chloride and 1,4-Butanediol

This is a direct and often high-yielding approach, provided that high-dilution conditions are rigorously maintained. The use of the more reactive diacyl chloride circumvents the need for additional activating agents for the carboxylic acid groups.

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A Adipoyl Chloride E Syringe Pump 1: Adipoyl Chloride in Toluene A->E B 1,4-Butanediol F Syringe Pump 2: 1,4-Butanediol & Triethylamine in Toluene B->F C High-Purity Solvent (e.g., Toluene) C->E C->F G Reaction Flask with Toluene under Reflux C->G D Inert Atmosphere (N2 or Ar) D->G E->G Slow Addition F->G Slow Addition H Quench Reaction G->H I Aqueous Wash H->I J Dry Organic Layer I->J K Solvent Removal J->K L Column Chromatography K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via direct condensation.

Detailed Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Adipoyl Chloride183.031.83 g10Freshly distilled if necessary
1,4-Butanediol90.120.90 g10Anhydrous
Triethylamine101.192.23 g (3.06 mL)22Freshly distilled
Toluene-~2 L-Anhydrous
Dichloromethane-As needed-For extraction and chromatography
Saturated NaHCO₃-As needed-For washing
Brine-As needed-For washing
Anhydrous MgSO₄-As needed-For drying
Silica Gel-As needed-For chromatography

Procedure:

  • Setup: Assemble a 3-liter, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two inlets for syringe pumps. Ensure all glassware is oven-dried. Purge the entire system with dry nitrogen or argon.

  • Solvent: Add 1 liter of anhydrous toluene to the reaction flask and bring it to a gentle reflux.

  • Reagent Preparation:

    • In a 100 mL flask, dissolve 1.83 g (10 mmol) of adipoyl chloride in 100 mL of anhydrous toluene. Load this solution into a 100 mL syringe for the first syringe pump.

    • In another 100 mL flask, dissolve 0.90 g (10 mmol) of 1,4-butanediol and 2.23 g (22 mmol) of triethylamine in 100 mL of anhydrous toluene. Load this solution into a 100 mL syringe for the second syringe pump.

  • High-Dilution Addition: Using the syringe pumps, add the two solutions simultaneously to the refluxing toluene over a period of 8-10 hours. A slow and steady addition rate is crucial to maintain high dilution and favor intramolecular cyclization.

  • Reaction Completion: After the addition is complete, continue refluxing the mixture for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel and wash with 2 x 200 mL of saturated aqueous NaHCO₃ solution, followed by 2 x 200 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.

PART 2: Synthesis via Cyclodimerization of a Hydroxy-Ester Precursor using Yamaguchi Macrolactonization

This strategy involves the initial synthesis of a linear hydroxy-ester, 6-(4-hydroxybutoxy)-6-oxohexanoic acid, followed by its intramolecular cyclization. This precursor is synthesized from adipic anhydride and 1,4-butanediol.

Reaction Scheme

cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Yamaguchi Macrolactonization A Adipic Anhydride plus1 + A->plus1 B 1,4-Butanediol plus1->B arrow1 -> B->arrow1 C 6-(4-hydroxybutoxy)-6-oxohexanoic acid arrow1->C D 6-(4-hydroxybutoxy)-6-oxohexanoic acid arrow2 -> [Yamaguchi Reagent, DMAP] D->arrow2 E This compound arrow2->E

Caption: Two-step synthesis of the target molecule via a hydroxy-ester precursor.

Detailed Protocol: Step 1 - Synthesis of 6-(4-hydroxybutoxy)-6-oxohexanoic acid

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Adipic Anhydride128.131.28 g10
1,4-Butanediol90.124.51 g505 equivalents
Dichloromethane-100 mL-Anhydrous

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.28 g (10 mmol) of adipic anhydride in 100 mL of anhydrous dichloromethane.

  • Addition of Diol: Add 4.51 g (50 mmol) of 1,4-butanediol to the solution. The large excess of the diol minimizes the formation of the di-substituted product.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the adipic anhydride is consumed.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

    • The crude product will contain the desired hydroxy acid and excess 1,4-butanediol. Purify by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to isolate the pure 6-(4-hydroxybutoxy)-6-oxohexanoic acid.

Detailed Protocol: Step 2 - Yamaguchi Macrolactonization

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
6-(4-hydroxybutoxy)-6-oxohexanoic acid218.252.18 g10Anhydrous
2,4,6-Trichlorobenzoyl chloride243.462.68 g11Yamaguchi Reagent
Triethylamine101.191.21 g (1.67 mL)12Freshly distilled
4-Dimethylaminopyridine (DMAP)122.174.89 g40
Toluene-~2.5 L-Anhydrous
Tetrahydrofuran (THF)-100 mL-Anhydrous

Procedure:

  • Setup: Assemble a 3-liter, three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for a syringe pump. Ensure all glassware is oven-dried and the system is under an inert atmosphere.

  • DMAP Solution: In the reaction flask, dissolve 4.89 g (40 mmol) of DMAP in 2 liters of anhydrous toluene and heat to reflux.

  • Precursor Solution Preparation: In a separate 250 mL flask, dissolve 2.18 g (10 mmol) of 6-(4-hydroxybutoxy)-6-oxohexanoic acid and 1.21 g (12 mmol) of triethylamine in 100 mL of anhydrous THF.

  • Mixed Anhydride Formation: To the solution from step 3, add 2.68 g (11 mmol) of 2,4,6-trichlorobenzoyl chloride and stir at room temperature for 1 hour.

  • High-Dilution Addition: Load the resulting mixed anhydride solution into a syringe and add it to the refluxing DMAP/toluene solution via syringe pump over 8-10 hours.[3]

  • Reaction Completion and Workup: After the addition is complete, continue to reflux for an additional hour. Cool the reaction mixture and filter to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography as described in Part 1.

Alternative Macrolactonization Protocols

The following are alternative methods for the cyclization of the hydroxy-ester precursor from Part 2. The setup for high-dilution addition via syringe pump to a refluxing solvent remains the same.

Shiina Macrolactonization

This method is known for its mild conditions and high yields.[4]

Reagents for Cyclization Step:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
6-(4-hydroxybutoxy)-6-oxohexanoic acid218.252.18 g10Anhydrous
2-Methyl-6-nitrobenzoic anhydride (MNBA)344.263.79 g11
4-Dimethylaminopyridine (DMAP)122.172.44 g20
Dichloromethane or Toluene-~2.5 L-Anhydrous

Procedure Outline: A solution of the hydroxy acid is added slowly to a refluxing solution of MNBA and DMAP in the chosen solvent. Workup and purification are similar to the previously described methods.

Corey-Nicolaou Macrolactonization

This classic method proceeds through a thioester intermediate.[5][6]

Reagents for Cyclization Step:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
6-(4-hydroxybutoxy)-6-oxohexanoic acid218.252.18 g10Anhydrous
Triphenylphosphine262.292.88 g11
2,2'-Dipyridyl disulfide220.302.42 g11
Toluene or Xylene-~2.5 L-Anhydrous

Procedure Outline: A solution of the hydroxy acid, triphenylphosphine, and 2,2'-dipyridyl disulfide in the solvent is prepared. This solution is then added slowly to a larger volume of refluxing solvent to effect the cyclization.

Conclusion and Best Practices

The successful synthesis of this compound hinges on the effective implementation of high-dilution principles to favor the intramolecular cyclization. The choice between a direct condensation or a two-step hydroxy acid cyclodimerization approach will depend on precursor availability and scalability considerations. The Yamaguchi, Shiina, and Corey-Nicolaou macrolactonization methods all provide robust and well-documented pathways to achieve this transformation. Careful purification of the final product is essential to remove any linear oligomers or unreacted starting materials.

For all protocols, the use of anhydrous solvents and an inert atmosphere is critical to prevent hydrolysis of activated intermediates and ensure high yields. The slow, controlled addition of reagents via syringe pump is the most critical experimental parameter for successful macrocyclization.

References

Application Note: A Multi-faceted Spectroscopic Approach for the Comprehensive Characterization of Poly(1,6-Dioxacyclododecane-7,12-dione)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precise Polymer Characterization

1,6-Dioxacyclododecane-7,12-dione is a macrocyclic dilactone, a valuable monomer for producing biodegradable and biocompatible polyesters through ring-opening polymerization (ROP).[1][2][3] These polymers are of significant interest in biomedical applications, such as drug delivery systems and tissue engineering, where their physicochemical properties directly influence performance and safety. A thorough characterization of the polymer's structure, molecular weight, and functional integrity is therefore not merely a quality control step but a fundamental requirement for developing reliable and effective products.[4][5]

This guide provides a detailed overview and validated protocols for a suite of spectroscopic and chromatographic techniques essential for the comprehensive analysis of poly(this compound). We will explore Nuclear Magnetic Resonance (NMR) for structural verification, Fourier-Transform Infrared (FTIR) spectroscopy for functional group analysis, Mass Spectrometry (MS) for absolute molecular weight and end-group determination, and Size-Exclusion Chromatography (SEC) for analyzing molecular weight distribution. This multi-technique approach ensures a holistic understanding of the synthesized polymer, from its primary structure to its macroscopic properties.

Foundational Structure and Monomer Conversion by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of polymers. It provides precise information on the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for the confirmation of the polymer's repeating unit, the analysis of end-groups, and the quantification of residual monomer.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: ¹H NMR is the first and most critical step after polymerization. It offers a rapid and quantitative assessment of whether the ring-opening reaction was successful. The key is to compare the spectrum of the purified polymer with that of the starting monomer. A successful polymerization is indicated by the disappearance or significant reduction of monomer-specific signals and the appearance of new signals corresponding to the linear polymeric chain.

Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the dry polymer or monomer sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature. A standard pulse program is typically sufficient. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: The ring-opening of this compound results in a distinct change in the chemical environment of the methylene protons. In the cyclic monomer, the protons are in a more constrained environment compared to the resulting linear polymer chain.[1] The spectra of similar polylactones show characteristic triplets for the protons adjacent to the carbonyl and the ester oxygen.[6][7][8]

Assignment Monomer (Expected δ, ppm) [1]Polymer (Expected δ, ppm) Justification of Shift
Protons α to C=O (-CH₂ -C=O)~2.5-2.8~2.3Ring strain release and increased conformational freedom in the linear chain lead to an upfield shift.
Protons α to Ester Oxygen (-O-CH₂ -)~4.2~4.1The chemical environment is less affected but still shows a slight upfield shift due to the change from a cyclic to a linear structure.
Internal Methylene Protons~1.7~1.6These protons are less affected by the polymerization but may show subtle shifts and changes in multiplicity.
Carbon (¹³C) NMR Spectroscopy

Expertise & Experience: While ¹H NMR confirms the overall structure, ¹³C NMR provides complementary information, especially regarding the carbon backbone. The carbonyl carbon signal is particularly sensitive to its electronic environment and serves as a definitive marker for the ester functional group. This technique is crucial for confirming the absence of side-reaction products and verifying the polymer's microstructure.[9][10]

Protocol: ¹³C NMR Analysis

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) to compensate for the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Use a ¹H-decoupled pulse program to simplify the spectrum (each unique carbon appears as a singlet).

  • Data Acquisition: Acquisition times are significantly longer than for ¹H NMR, often requiring several hours to achieve a good signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Interpretation: The key diagnostic signal is the carbonyl carbon, which confirms the polyester backbone.

Assignment Monomer (Expected δ, ppm) Polymer (Expected δ, ppm) Justification
Carbonyl Carbon (-C =O)~175~173The change from a cyclic ester to a linear polyester slightly alters the electronic environment of the carbonyl group.
Carbon α to Ester Oxygen (-O-C H₂-)~65~64Similar to the proton environment, the carbon signal shifts slightly upon polymerization.
Carbon α to C=O (-C H₂-C=O)~35~34Reflects the change in the local environment upon ring opening.
Internal Methylene Carbons~25-29~24-28These signals in the aliphatic region confirm the structure of the repeating unit's backbone.

digraph "NMR_Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12, label="Diagram 1: NMR Analysis Workflow", labelloc=b];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, width=2, height=0.5];
edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Prep [label="Dissolve Polymer\nin CDCl3"]; }

subgraph "cluster_acq" { label = "Data Acquisition"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; H1_NMR [label="Acquire 1H Spectrum"]; C13_NMR [label="Acquire 13C Spectrum"]; }

subgraph "cluster_proc" { label = "Data Processing & Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Process [label="Fourier Transform,\nPhase & Baseline Correction"]; Analysis [label="Chemical Shift Analysis\n& Integration"]; }

subgraph "cluster_output" { label = "Results"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Output [label="Confirm Structure\nQuantify Monomer Conversion\nAnalyze End-Groups"]; }

Prep -> H1_NMR [color="#5F6368"]; Prep -> C13_NMR [color="#5F6368"]; H1_NMR -> Process [color="#5F6368"]; C13_NMR -> Process [color="#5F6368"]; Process -> Analysis [color="#5F6368"]; Analysis -> Output [color="#34A853", style=bold]; }

Caption: NMR analysis workflow from sample preparation to structural confirmation.

Verification of Functional Groups by FTIR Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid, straightforward technique used to confirm the chemical identity of a polymer by identifying its constituent functional groups. For polyesters, the most prominent and diagnostic absorption bands are related to the ester linkage. It is an excellent method for quickly verifying that the polymerization has occurred and that the primary functional group is present in the final product. The technique is particularly useful for screening multiple samples or monitoring the polymerization process in real-time.

Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis

  • Sample Preparation: Place a small amount of the solid polymer powder or film directly onto the ATR crystal. No extensive sample preparation is required.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal first. Then, apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: The infrared spectrum of a polyester is dominated by vibrations of the ester group.[11] A comparison with the monomer spectrum will show the persistence of these key bands, confirming the chemical nature of the polymer.

Wavenumber (cm⁻¹) Vibrational Mode Significance
~1725-1740C=O Stretch (Ester Carbonyl)This is the most intense and characteristic peak for polyesters.[1][12][13] Its presence is definitive proof of the polyester backbone.
~1100-1300C-O Stretch (Ester)These strong bands correspond to the stretching of the C-C-O and O-C-C bonds within the ester linkage.[11] They are a key part of the polyester "fingerprint".
~2850-2960C-H Stretch (Aliphatic)These peaks confirm the presence of the methylene (-CH₂-) groups that constitute the polymer backbone.

digraph "FTIR_Vibrations" {
graph [fontname="Arial", fontsize=12, label="Diagram 2: Key FTIR Vibrational Modes", labelloc=b];
node [shape=plaintext, fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

Structure [label="Polymer Repeating Unit\n...-O-(CH2)4-O-C(=O)-(CH2)4-C(=O)-..."];

subgraph "cluster_vibrations" { label = "Characteristic Vibrations"; style = "rounded"; bgcolor = "#F1F3F4"; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; CO_stretch [label="C=O Stretch\n(~1735 cm-1)"]; C_O_stretch [label="C-O Stretch\n(~1200 cm-1)"]; CH_stretch [label="C-H Stretch\n(~2900 cm-1)"]; }

Structure -> CO_stretch [label="Strong, Sharp", color="#EA4335"]; Structure -> C_O_stretch [label="Strong", color="#4285F4"]; Structure -> CH_stretch [label="Medium", color="#FBBC05"]; }

Caption: Key molecular vibrations in poly(this compound) identified by FTIR.

Molecular Weight Confirmation by Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides a direct measurement of mass-to-charge ratio (m/z), enabling the determination of absolute molecular weights, the identification of repeating units, and the analysis of polymer end-groups.[5][14] For synthetic polymers, "soft" ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are preferred because they minimize fragmentation and allow for the analysis of intact macromolecules.[15]

Protocol: MALDI-TOF MS Analysis

  • Matrix & Sample Preparation:

    • Matrix Solution: Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] or dithranol) in a solvent like tetrahydrofuran (THF) or acetone.

    • Polymer Solution: Prepare a dilute solution of the polymer (approx. 1 mg/mL) in THF.

    • Cationizing Agent: Prepare a solution of a cationizing salt (e.g., sodium trifluoroacetate, NaTFA) in THF (approx. 1 mg/mL). This is crucial for promoting the formation of single-charged ions ([M+Na]⁺).

  • Spotting: On a MALDI target plate, mix the polymer solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 10:1:1, matrix:polymer:salt). Allow the solvent to evaporate completely, co-crystallizing the polymer within the matrix.

  • Data Acquisition: Analyze the sample spots in a MALDI-TOF mass spectrometer using a positive-ion linear or reflector mode. The laser power should be optimized to achieve good signal intensity while minimizing fragmentation.

  • Processing: Calibrate the resulting spectrum using known standards.

Data Interpretation: A successful MALDI-TOF analysis yields a spectrum with a series of distinct peaks.

  • Repeating Unit: The mass difference between adjacent peaks in the main distribution corresponds to the mass of the monomer repeating unit (C₁₀H₁₆O₄ = 200.23 Da).[2][16][17]

  • End-Groups: The absolute mass of any peak in the series can be calculated using the formula: Mass = (n × M_repeat) + M_endgroup1 + M_endgroup2 + M_cation , where 'n' is the number of repeat units. By knowing the initiator and termination steps, one can confirm the expected end-groups.

Oligomer (n) Calculation (Initiator: H₂O, Cation: Na⁺) Expected m/z [M+Na]⁺
3(3 × 200.23) + 18.02 (H₂O) + 22.99 (Na⁺)641.70
4(4 × 200.23) + 18.02 (H₂O) + 22.99 (Na⁺)841.93
5(5 × 200.23) + 18.02 (H₂O) + 22.99 (Na⁺)1042.16

digraph "MALDI_Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12, label="Diagram 3: MALDI-TOF MS Workflow", labelloc=b];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, width=2.5, height=0.5];
edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label = "Sample Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Mix [label="Mix Polymer, Matrix,\n& Cationizing Salt"]; Spot [label="Spot on Target Plate\n& Allow to Dry"]; }

subgraph "cluster_acq" { label = "Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Laser [label="Laser Desorption/Ionization"]; TOF [label="Time-of-Flight\nMass Analysis"]; }

subgraph "cluster_output" { label = "Data Interpretation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spectrum [label="Generate Mass Spectrum"]; Analysis [label="Determine Repeating Unit\n& End-Group Mass"]; }

Mix -> Spot [color="#5F6368"]; Spot -> Laser [color="#5F6368"]; Laser -> TOF [color="#5F6368"]; TOF -> Spectrum [color="#5F6368"]; Spectrum -> Analysis [color="#34A853", style=bold]; }

Caption: Workflow for polymer analysis by MALDI-TOF Mass Spectrometry.

Molecular Weight Distribution by Size-Exclusion Chromatography (SEC)

Expertise & Experience: SEC (also known as Gel Permeation Chromatography, GPC) is the standard method for determining the molecular weight distribution of a polymer.[18] It separates polymer chains based on their size (hydrodynamic volume) in solution.[19] This technique does not provide absolute molecular weight unless coupled with advanced detectors (like light scattering), but it is invaluable for determining the number-average (Mₙ), weight-average (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).[20] The PDI is a critical measure of the breadth of the molecular weight distribution, which significantly impacts the polymer's mechanical and thermal properties.

Protocol: SEC/GPC Analysis

  • Mobile Phase Preparation: Prepare a filtered and degassed mobile phase, typically THF or DMF, suitable for dissolving the polymer.

  • Sample Preparation: Prepare a dilute solution of the polymer (0.5-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could damage the columns.

  • System Setup: Use an SEC system equipped with a pump, injector, a set of SEC columns (e.g., polystyrene-divinylbenzene based) appropriate for the expected molecular weight range, and a differential refractive index (DRI) detector. The system should be equilibrated at a constant flow rate (e.g., 1 mL/min) and temperature.

  • Calibration: Inject a series of narrow-PDI polymer standards (e.g., polystyrene) of known molecular weights to generate a calibration curve of log(MW) versus elution time.

  • Sample Analysis: Inject the filtered polymer sample and record the chromatogram.

Data Interpretation:

  • Elution Profile: Larger polymer chains cannot enter the pores of the column packing material and thus elute earlier, while smaller chains have a longer path through the pores and elute later.[21]

  • Molecular Weight Averages: The software uses the calibration curve to calculate the Mₙ, Mₙ, and PDI from the sample's chromatogram.

  • PDI Significance: A PDI close to 1.0 indicates a very narrow molecular weight distribution (i.e., polymer chains are of similar length), which is often desirable for controlled applications. A higher PDI indicates a broader distribution.

Parameter Description Significance
Mₙ (Number-Average MW) The total weight of the polymer divided by the total number of polymer chains.Influenced by smaller chains; relates to colligative properties.
Mₙ (Weight-Average MW) An average that gives more weight to the heavier polymer chains.Influenced by larger chains; relates to bulk properties like strength and viscosity.
PDI (Polydispersity Index) The ratio Mₙ / Mₙ.A measure of the breadth of the molecular weight distribution.[20] A value of 1.0 is a perfectly monodisperse sample.

digraph "SEC_Workflow" {
graph [splines=ortho, nodesep=0.6, ranksep=0.5, fontname="Arial", fontsize=12, label="Diagram 4: SEC/GPC Analysis Workflow", labelloc=b];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1, width=2.5, height=0.5];
edge [fontname="Arial", fontsize=10];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; SamplePrep [label="Dissolve & Filter Polymer"]; Calibration [label="Run MW Standards\n(e.g., Polystyrene)"]; }

subgraph "cluster_analysis" { label = "Chromatographic Separation"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Inject [label="Inject Sample into\nMobile Phase Stream"]; Separate [label="Separation by Size\nin SEC Columns"]; Detect [label="Detect with RI Detector"]; }

subgraph "cluster_output" { label = "Data Analysis"; style = "rounded"; bgcolor = "#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatogram [label="Generate Chromatogram"]; Calculate [label="Calculate Mn, Mw, PDI\nusing Calibration Curve"]; }

SamplePrep -> Inject [color="#5F6368"]; Calibration -> Calculate [color="#5F6368", style=dashed, label="Creates Curve"]; Inject -> Separate [color="#5F6368"]; Separate -> Detect [color="#5F6368"]; Detect -> Chromatogram [color="#5F6368"]; Chromatogram -> Calculate [color="#34A853", style=bold]; } Caption: The process of determining polymer molecular weight distribution using SEC/GPC.

Conclusion: An Integrated Approach

The characterization of poly(this compound) is a critical task that demands a multi-faceted analytical strategy. No single technique can provide a complete picture. By integrating the strengths of NMR, FTIR, MS, and SEC, researchers can achieve a comprehensive and trustworthy understanding of their material. NMR confirms the fundamental chemical structure, FTIR provides rapid verification of functional groups, MS offers insights into absolute mass and end-groups, and SEC details the all-important molecular weight distribution. Together, these methods form a self-validating system that ensures the production of well-defined, high-quality polymers suitable for the most demanding applications in research and drug development.


  • Montaudo, G., & Lattimer, R. P. (2014). Modern mass spectrometry in the characterization and degradation of biodegradable polymers. PubMed, 25(1), 5-25. --INVALID-LINK--2. Scamporrino, E., & Vitalini, D. (2018). Matrix-Assisted Laser Desorption and Electrospray Ionization Tandem Mass Spectrometry of Microbial and Synthetic Biodegradable Polymers. MDPI, 23(10), 2889. --INVALID-LINK--3. Montaudo, M. S. (2023). Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. PubMed, 38(22), 6523-6551. --INVALID-LINK--4. Samperi, F., & Puglisi, C. (2023). A thermoanalytical insight into the composition of biodegradable polymers and commercial products by EGA-MS and Py-GC-MS. Polymer Degradation and Stability, 209, 110281. --INVALID-LINK--5. Montaudo, M. S. (2023). Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. Semantic Scholar. --INVALID-LINK--6. ResearchGate. (n.d.). 1H NMR spectrum (400 MHz) of polylactone 10b. ResearchGate. --INVALID-LINK--7. ResearchGate. (n.d.). 1 H NMR spectra of poly(ε-caprolactone -block-2,2-dimethyl-1,3- propandiol). ResearchGate. --INVALID-LINK--8. ResearchGate. (n.d.). 75.5 MHz 13 C NMR CP/MAS spectrum of a polycaprolactone having two 4-aminobenzoyl end groups 1. ResearchGate. --INVALID-LINK--9. ResearchGate. (n.d.). FTIR spectrum of polyester PE4b. ResearchGate. --INVALID-LINK--10. Smith, B. C. (2022). Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. Spectroscopy Online. --INVALID-LINK--11. Smolecule. (2023). Buy this compound | 777-95-7. Smolecule. --INVALID-LINK--12. Wikipedia. (n.d.). Size-exclusion chromatography. Wikipedia. --INVALID-LINK--13. SPECIFIC POLYMERS. (n.d.). SEC analysis by SPECIFIC POLYMERS. SPECIFIC POLYMERS. --INVALID-LINK--14. ResearchGate. (n.d.). Size-exclusion chromatography (SEC) results for the produced resins. ResearchGate. --INVALID-LINK--15. Roemling, R. (n.d.). Analysis of Water-Soluble Polymers Using Linear Size Exclusion HPLC Columns and a Semi-micro SEC System. Chromatography Online. --INVALID-LINK--16. Toncheva-Moncheva, N., et al. (2019). Synthesis and Morphology Characteristics of New Highly Branched Polycaprolactone PCL. MDPI, 11(11), 2635. --INVALID-LINK--17. ResearchGate. (n.d.). Figure S4. (a) 1 H NMR spectrum of poly(ε-caprolactone). ResearchGate. --INVALID-LINK--18. ResearchGate. (n.d.). FTIR spectra of pure polyester fabric, EA100-coated polyester fabric before and after UV curing. ResearchGate. --INVALID-LINK--19. StudySession. (2021). Size Exclusion Chromatography (SEC) | Polymer Engineering. YouTube. --INVALID-LINK--20. University of Tartu. (n.d.). Polyester - Database of ATR-FT-IR spectra of various materials. Institute of Chemistry, University of Tartu. --INVALID-LINK--21. PubChem. (n.d.). This compound. PubChem. --INVALID-LINK--22. ResearchGate. (n.d.). FTIR Spectroscopy of (a) polyester resin, (b) fiberglass/polyester panel, and (c) fiberglass/polyester/rice husk ash panel. ResearchGate. --INVALID-LINK--23. LECO Corporation. (n.d.). Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. LECO Corporation. --INVALID-LINK--24. ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. --INVALID-LINK--25. Impact Analytical. (n.d.). SEC/GPC Analysis. Impact Analytical. --INVALID-LINK--26. LGC Standards. (n.d.). This compound. LGC Standards. --INVALID-LINK--27. Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology. --INVALID-LINK--28. Agilent Technologies. (2015). ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. Agilent Technologies. --INVALID-LINK--

References

Safe Handling and Storage of 1,6-Dioxacyclododecane-7,12-dione: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7), a macrocyclic compound, is increasingly utilized in materials science and organic synthesis, notably in the preparation of symmetrical cyclic diesters, dilactones, and polyurethane adhesives.[1][2] Its unique 12-membered ring structure, containing two ether and two carbonyl functional groups, imparts specific chemical properties that necessitate defined handling and storage protocols to ensure the safety of laboratory personnel and maintain the integrity of the compound.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for this compound.

Compound Identification and Properties

A thorough understanding of the chemical and physical properties of a substance is foundational to its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₁₆O₄[1]
Molecular Weight 200.23 g/mol [1]
Appearance Solid[3]
Melting Point 90-93°C[1][2]
Boiling Point (Predicted) 422.3 ± 38.0 °C[2]
Density 1.065 g/cm³[1]
Vapor Pressure 2.44 × 10⁻⁷ mmHg at 25°C[1]
Solubility Soluble in polar organic solvents[3]

The low vapor pressure of this compound suggests that at room temperature, the risk of inhalation of vapors is minimal.[1] However, the solid nature of the compound indicates that dust formation is a primary concern during handling.

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[4]

  • Skin Irritation: Causes skin irritation.[4]

  • Eye Irritation: Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]

The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is a less common route in a laboratory setting but remains a possibility. A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated.

Safe Handling Protocols

Adherence to the following protocols is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls

The primary line of defense against exposure is the use of effective engineering controls.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory when weighing or transferring the solid to prevent the inhalation of airborne dust particles.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[5] A face shield should be considered if there is a significant risk of splashing or dust generation.

  • Skin Protection: Wear impervious clothing and chemical-resistant gloves (e.g., nitrile rubber).[5] Contaminated clothing should be removed immediately and washed before reuse.

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, a full-face respirator with an appropriate particulate filter should be used.[5]

Safe Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Weigh/Transfer in Hood Weigh/Transfer in Hood Verify Fume Hood Operation->Weigh/Transfer in Hood Close Container Promptly Close Container Promptly Weigh/Transfer in Hood->Close Container Promptly Clean Work Area Clean Work Area Close Container Promptly->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is essential for maintaining the stability of this compound and preventing accidental release.

  • Container: Store in the original, tightly closed container.[5]

  • Environment: The storage area should be a dry, cool, and well-ventilated place.[5] A recommended storage temperature is +4°C.[6]

  • Incompatibilities: Store away from foodstuffs and incompatible materials.[5] Although specific incompatibility data is limited, it is prudent to avoid storage with strong oxidizing agents, strong acids, and strong bases, which could potentially catalyze the hydrolysis of the ester linkages.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[7]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures
  • Personal Precautions: Avoid dust formation. Do not breathe dust, vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to a safe area.[7]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[7]

  • Containment and Cleanup: Sweep up the spilled material and place it in a suitable, closed container for disposal.[7] Use non-sparking tools.

Emergency_Response_Flowchart cluster_Spill Spill or Exposure Event cluster_ImmediateActions Immediate Actions cluster_Containment Containment & Cleanup cluster_FirstAid First Aid (If Exposed) Spill Spill Detected Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor/ Safety Officer Spill->Alert FirstAid Administer First Aid (See Section 5.1) Spill->FirstAid PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain Spill PPE->Contain Cleanup Clean Up Spill (Sweep, Collect) Contain->Cleanup Dispose Dispose of Waste (Follow Guidelines) Cleanup->Dispose Medical Seek Medical Attention FirstAid->Medical

Caption: Flowchart for emergency response to a spill or exposure.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[5]

Conclusion

This compound is a valuable compound in research and development. By understanding its properties and adhering to the detailed procedures outlined in this guide, researchers can work with this chemical safely and effectively. A proactive approach to safety, including thorough training, proper use of engineering controls and PPE, and preparedness for emergencies, is paramount.

References

Scale-up considerations for 1,6-Dioxacyclododecane-7,12-dione synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Scale-up Considerations for the Synthesis of 1,6-Dioxacyclododecane-7,12-dione

Abstract: this compound (CAS 777-95-7) is a 12-membered macrocyclic diolide with significant applications as a chemical intermediate and a monomer for specialty polymers, including polyurethane adhesives.[1][2] While its synthesis is achievable at the laboratory scale, transitioning to pilot and industrial-scale production presents considerable challenges related to reaction kinetics, thermodynamics, and process engineering. This document provides an in-depth analysis of viable synthetic strategies for this compound, focusing on the critical factors that must be addressed for successful and efficient scale-up. We will explore the causality behind experimental choices, compare different synthetic routes, and provide a detailed, scalable protocol for its production.

Introduction and Strategic Overview

This compound, also known as adipic acid cyclic tetramethylene ester, is structurally a C2-symmetric dimer derived from the esterification of adipic acid and 1,4-butanediol.[1] Its macrocyclic structure imparts unique physical properties, such as a defined melting point of 90-93°C and relative thermal stability, making it a valuable building block.[1] The primary challenge in its synthesis is overcoming the entropic barrier to macrocyclization while suppressing the competing, and often dominant, pathway of linear polymerization.

While specific, dedicated literature for the synthesis of this exact molecule is sparse, its structure suggests three primary, chemically sound synthetic approaches.[1] The selection of a specific route for large-scale production is a critical decision dictated by factors including starting material cost, process safety, capital expenditure, and downstream purification complexity.

A Route A: Macrolactonization Target This compound A->Target B Route B: Direct Cyclocondensation B->Target C Route C: Baeyer-Villiger Oxidation C->Target PrecursorA Precursor: ω-Hydroxy Carboxylic Acid (e.g., 4-(4-hydroxybutoxycarbonyl)butanoic acid) PrecursorA->A  Dimerization & Cyclization PrecursorB Precursors: Adipic Acid + 1,4-Butanediol PrecursorB->B  Esterification & Cyclization PrecursorC Precursor: 1,7-Cyclododecanedione PrecursorC->C  Oxidative Ring Expansion

Figure 1. Overview of primary synthetic strategies for this compound.

In-Depth Analysis of Synthetic Routes & Scale-up Considerations

Route A: Macrolactonization of an ω-Hydroxy Acid Precursor

Chemical Principle: This classic approach involves the intramolecular esterification of a linear hydroxy-acid. For a dimeric lactone like our target, this would proceed via the head-to-tail cyclization of two precursor molecules. This requires activating the carboxylic acid terminus to facilitate nucleophilic attack by the hydroxyl group. Many named methods exist, such as the Yamaguchi, Shiina, and Corey-Nicolaou macrolactonizations, which employ stoichiometric activating agents to form highly reactive intermediates (e.g., mixed anhydrides or thioesters).[3][4][5]

Scale-up Challenges:

  • The High-Dilution Principle: To favor the desired intramolecular (or bimolecular cyclization) reaction over intermolecular polymerization, the reaction must be conducted at very low substrate concentrations (typically <0.05 M).[6] On an industrial scale, this translates to impractically large reactor volumes and excessive solvent use, leading to poor space-time yield and high solvent recovery costs.

  • Stoichiometric Reagents: Activating agents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi) or 2,2′-dipyridyldisulfide (Corey-Nicolaou) are expensive and generate stoichiometric amounts of waste products that must be separated from the desired macrocycle.[4]

  • Controlled Addition: The most common workaround for high dilution is the slow, continuous addition of the precursor solution to the reactor via syringe pump. Scaling this requires sophisticated and reliable industrial pumping systems to maintain a low stationary concentration over many hours or days, increasing batch time significantly.[5]

Verdict for Scale-up: While powerful for synthesizing complex natural products at the gram scale, macrolactonization methods using stoichiometric activators are generally not economically or environmentally viable for the large-scale production of a relatively simple macrocycle.

Route B: Direct Cyclocondensation of Adipic Acid and 1,4-Butanediol

Chemical Principle: This is the most atom-economical approach, directly combining the two fundamental building blocks. The reaction is a Fischer esterification, an equilibrium-limited process where water is generated as a byproduct.[7][8] To drive the reaction toward the ester product, water must be continuously removed. The primary challenge is controlling the reaction to favor the formation of the 12-membered cyclic dimer over linear oligo- and polyesters.

Scale-up Challenges:

  • Equilibrium Control: Efficient and continuous removal of water is paramount. At lab scale, a Dean-Stark apparatus is sufficient. At industrial scale, this requires reactors equipped with distillation columns and high-vacuum systems capable of handling large vapor volumes at elevated temperatures (180-240°C).[9]

  • Competition with Polymerization: At moderate concentrations and temperatures, linear polymerization is kinetically and thermodynamically favored. The formation of the cyclic species relies on "back-biting" reactions, where the hydroxyl end of a growing oligomer chain attacks an ester linkage within the same chain, releasing a cyclic molecule.[10] This process is typically favored only at very high temperatures and low pressures, which can also lead to thermal degradation of the product.

  • Catalyst Selection and Removal: The reaction requires a catalyst. While simple mineral acids (H₂SO₄) can be used, they are corrosive and difficult to remove.[11] Metal-based catalysts like tin or titanium compounds (e.g., butyltin hydroxide oxide) are effective but represent a potential source of heavy metal contamination in the final product, requiring additional purification steps.[7][9] Heterogeneous catalysts can simplify removal but may suffer from lower activity or deactivation.[12]

  • Viscosity: As oligomers and polymers form, the viscosity of the reaction mixture increases dramatically, impeding efficient mixing and heat transfer. This can create localized hot spots, leading to side reactions and product decomposition.

Verdict for Scale-up: Despite the challenges, this route is highly attractive for industrial production due to the low cost and availability of starting materials. The key to success lies in optimizing reaction conditions (high temperature, high vacuum) and reactor design to favor the depolymerization equilibrium that yields the cyclic product. This is a common strategy for producing other commercial lactones.[10]

Route C: Baeyer-Villiger Oxidation of 1,7-Cyclododecanedione

Chemical Principle: The Baeyer-Villiger (BV) oxidation is a powerful and reliable method for converting cyclic ketones into lactones (cyclic esters).[13] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl group using a peroxy acid (e.g., m-CPBA) or other oxidants.[14] For a symmetrical diketone like 1,7-cyclododecanedione, oxidation at both carbonyls would expand the 12-membered carbon ring into a 14-membered ring containing two ester linkages. However, the target molecule is a 12-membered ring. The correct precursor would be a bridged bicyclic diketone or, more plausibly, this route is not directly applicable.

Correction & Re-evaluation: A more feasible BV approach would be the oxidation of cyclododecanone to the 13-membered macrolactone ω-dodecalactone, which is not the target compound. Synthesizing the target diolide from a diketone via a double BV oxidation would require 1,6-cyclododecanedione . The oxidation would insert an oxygen atom next to each carbonyl, transforming the C12 carbocycle into the C10O2 heterocycle core of the target molecule. This is a chemically sound, albeit potentially expensive, route.

Scale-up Challenges:

  • Precursor Cost: The starting material, 1,6-cyclododecanedione, is a specialty chemical and is significantly more expensive than adipic acid and 1,4-butanediol.

  • Oxidant Safety and Cost: Traditional peracids like meta-chloroperoxybenzoic acid (m-CPBA) are effective but pose significant safety risks on a large scale due to their potential for explosive decomposition.[15] They are also expensive and generate stoichiometric waste (m-chlorobenzoic acid), which complicates purification.

  • Exothermicity: The Baeyer-Villiger oxidation is highly exothermic. Managing heat removal is a critical safety consideration in large-scale reactors. Insufficient cooling can lead to a thermal runaway, posing a severe hazard.

  • Greener Alternatives: Significant research has focused on replacing peracids with safer, more sustainable oxidants. Using aqueous hydrogen peroxide (H₂O₂) in combination with a Lewis acid catalyst (e.g., tin-based catalysts) is a promising alternative.[13] Biocatalytic BV oxidations using whole-cell systems or isolated enzymes (monooxygenases) offer high selectivity under mild conditions, and processes have been scaled to the 50-L scale, but can be limited by product inhibition.[16]

Verdict for Scale-up: This route offers high selectivity and potentially high yields. However, the high cost of the starting diketone and the safety/waste concerns associated with traditional oxidants make it less economically favorable than direct condensation for a commodity-type macrocycle. It may be considered if an extremely high purity product is required and cost is a secondary concern.

Comparative Analysis for Industrial Production

The choice of a manufacturing route requires a multi-faceted analysis. The following table summarizes the key considerations for scaling the synthesis of this compound.

ParameterRoute A: MacrolactonizationRoute B: Direct CyclocondensationRoute C: Baeyer-Villiger Oxidation
Starting Materials High Cost (Specialty Precursor)Very Low Cost (Commodities) High Cost (Cyclododecanedione)
Process Safety Moderate (Solvent handling)Moderate (High temp/vacuum)High Risk (Peracids, Exotherms)
Atom Economy Poor (Stoichiometric activators)Excellent (Water is only byproduct) Moderate (Oxidant byproducts)
Waste Generation High (Activator byproducts)Very Low (Water) High (Acid byproducts)
Throughput Very Low (High dilution/slow addition)High (Potential for continuous process) Moderate (Batch process)
Purification Difficult (Byproduct removal)Moderate (Separation from oligomers)Moderate (Byproduct removal)
Scalability PoorExcellent Moderate

Detailed Protocol: Scalable Direct Cyclocondensation (Route B)

This protocol describes a pilot-scale (approx. 1 kg) batch synthesis. The core principle is to first create low-molecular-weight linear oligomers and then, under high temperature and vacuum, drive the equilibrium toward the cyclic dimer via intramolecular transesterification (back-biting), with continuous removal of the product by distillation.

Start Charge Reactor: Adipic Acid 1,4-Butanediol Catalyst (e.g., Fascat® 4100) Step1 Step 1: Esterification - Heat to 180-200°C - N₂ Sparge - Remove H₂O via distillation Start->Step1 Check1 Monitor: Acid Value < 15 mg KOH/g? Step1->Check1 Check1->Step1 No, continue H₂O removal Step2 Step 2: Cyclization/Depolymerization - Increase Temp to 220-240°C - Apply High Vacuum (<5 mbar) Check1->Step2 Yes Step3 Step 3: Product Isolation - Distill product under vacuum - Collect distillate fraction Step2->Step3 Step4 Step 4: Purification - Recrystallize crude product from suitable solvent (e.g., Ethanol/Toluene) Step3->Step4 End Final Product: Pure this compound (>99% Purity) Step4->End

Figure 2. Workflow for the scalable Direct Cyclocondensation synthesis.

Equipment
  • 10 L glass or stainless-steel reactor vessel with heating mantle/jacket.

  • High-torque overhead mechanical stirrer with a suitable impeller (e.g., anchor or pitched-blade turbine).

  • Reactor head with ports for stirrer, temperature probe, nitrogen inlet, and connection to a distillation apparatus.

  • Short-path distillation head connected to a condenser and receiver flask.

  • Two-stage rotary vane vacuum pump capable of reaching <1 mbar.

  • Appropriate cold traps to protect the vacuum pump.

Reagents
  • Adipic Acid (1.46 kg, 10.0 mol)

  • 1,4-Butanediol (0.95 kg, 10.5 mol, 5 mol% excess)

  • Butyltin hydroxide oxide hydrate (Fascat® 4100) or similar esterification catalyst (2.4 g, ~0.1 wt%)

Procedure

Step 1: Oligomerization / Water Removal

  • Charge the reactor with adipic acid, 1,4-butanediol, and the catalyst.

  • Assemble the reactor system with the overhead stirrer and distillation apparatus.

  • Begin agitation and start a slow nitrogen sparge through the mixture.

  • Heat the reactor to 180-200°C. Water will begin to distill off as the esterification reaction proceeds.

  • Continue this stage for 4-8 hours, collecting the water in the receiver flask. The reaction mixture will become more viscous.

  • Monitor the reaction progress by taking small samples and measuring the acid value. The target for this stage is an acid value below 15 mg KOH/g.

Step 2: Cyclization and Distillation

  • Once the target acid value is reached, stop the nitrogen sparge and begin to gradually apply vacuum.

  • Simultaneously, increase the reaction temperature to 220-240°C. CAUTION: The mixture may foam as residual water and butanediol are removed. Apply vacuum slowly.

  • Once the system is at full vacuum (<5 mbar), the product, this compound, will begin to distill along with some other cyclic species.

  • Maintain the temperature and vacuum, collecting the distillate. This stage can take 6-12 hours. The material remaining in the reactor is primarily higher molecular weight polyester.

Step 3: Isolation and Purification

  • The collected crude distillate will solidify upon cooling. It will contain the desired product along with some cyclic monomer and trimer.

  • Dissolve the crude solid in a minimal amount of a hot suitable solvent (e.g., ethanol, toluene, or ethyl acetate).

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5°C to induce crystallization.

  • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum to yield the final product.

  • Expected Yield: 60-75% (1.2-1.5 kg).

  • Quality Control: Confirm identity and purity via GC-MS, ¹H NMR, and melting point (target: 90-93°C).

References

Application Note: A Two-Step Derivatization Strategy for the Sensitive Quantification of 1,6-Dioxacyclododecane-7,12-dione by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

1,6-Dioxacyclododecane-7,12-dione is a macrocyclic diester, also known as adipic acid cyclic tetramethylene ester.[1][2] This compound is relevant in materials science, often used as a chemical intermediate or in the production of polyurethane adhesives for applications like multilayer food packaging.[1] Its potential to migrate from packaging into foodstuffs makes it a non-intentionally added substance (NIAS) of interest, necessitating sensitive analytical methods for its detection and quantification in complex matrices.

The primary analytical challenge posed by this compound is its molecular structure. It lacks a strong native chromophore or fluorophore, rendering its direct detection by common and accessible analytical techniques like High-Performance Liquid Chromatography with UV-Vis (HPLC-UV) or Fluorescence (HPLC-FLD) detectors difficult and insensitive.[3] Direct analysis often requires more specialized and less common instrumentation, or suffers from poor limits of detection.

To overcome this limitation, this application note details a robust, two-step derivatization strategy. The method first employs a quantitative ring-opening hydrolysis to convert the non-responsive cyclic diester into a linear dicarboxylic acid. This product is then chemically labeled with a fluorescent tag, enabling highly sensitive and selective analysis by HPLC-FLD. This approach transforms a difficult-to-detect analyte into one that can be readily quantified at trace levels.

Principle of the Method

The core of this strategy lies in converting the analyte into a form amenable to highly sensitive detection. This is achieved through a logical two-step chemical modification process, as outlined below.

Step 1: Base-Catalyzed Ring-Opening Hydrolysis

The reactivity of this compound is primarily governed by its two ester functional groups within the macrocyclic structure.[1] The ester linkages are susceptible to nucleophilic attack, particularly hydrolysis under basic conditions (saponification). This reaction is highly efficient and stoichiometric. It irreversibly cleaves both ester bonds to open the 12-membered ring, yielding the corresponding dicarboxylate salt (adipate) and diol (1,4-butanediol).[4] Subsequent acidification protonates the dicarboxylate to yield adipic acid.

  • Reaction: this compound + 2 NaOH → Disodium Adipate + 1,4-Butanediol

  • Acidification: Disodium Adipate + 2 HCl → Adipic Acid + 2 NaCl

This initial step is critical because adipic acid, a simple dicarboxylic acid, possesses two functional groups that are ideal targets for the subsequent derivatization step.

Step 2: Fluorescent Labeling of Adipic Acid

While the resulting adipic acid is more amenable to chromatographic separation, it still lacks a suitable chromophore for sensitive detection.[3] Derivatization is the process of chemically modifying a compound to make it suitable for a given analytical technique.[5][6] For this application, we introduce a fluorescent moiety to the molecule. Fluorescent labeling offers exceptional sensitivity and selectivity compared to UV-Vis detection.[7]

We propose the use of 9-Chloromethylanthracene (9-CMA) as the fluorescent labeling reagent. 9-CMA reacts with carboxylic acids in the presence of a catalyst to form highly fluorescent ester derivatives.[8] The reaction proceeds via nucleophilic substitution, where the carboxylate anions of adipic acid attack the chloromethyl group of the 9-CMA reagent.[8]

  • Reaction: Adipic Acid + 2 (9-CMA) --(Catalyst)--> Bis-(9-anthrylmethyl) adipate

The resulting derivatized molecule possesses two strongly fluorescent anthracene groups, leading to a significant amplification of the analytical signal. This derivative is then separated by reversed-phase HPLC and quantified using a fluorescence detector.

Derivatization_Workflow cluster_0 Sample Preparation cluster_1 Derivatization & Analysis Analyte This compound (in Sample Matrix) Hydrolysis Step 1: Ring-Opening Hydrolysis (NaOH, Heat) Analyte->Hydrolysis Adipate Adipate Salt + 1,4-Butanediol (in Solution) Hydrolysis->Adipate Acidification Acidification (e.g., HCl) Adipate->Acidification AdipicAcid Adipic Acid (Target for Derivatization) Acidification->AdipicAcid Derivatization Step 2: Fluorescent Labeling (9-CMA, Catalyst, Heat) AdipicAcid->Derivatization LabeledProduct Bis-(9-anthrylmethyl) adipate (Highly Fluorescent Derivative) Derivatization->LabeledProduct HPLC RP-HPLC-FLD Analysis LabeledProduct->HPLC Quantification Data Acquisition & Quantification HPLC->Quantification

Figure 1. Workflow for the two-step derivatization and analysis of this compound.

Experimental Protocols

Materials and Reagents
  • Analyte Standard: this compound (CAS 777-95-7), ≥95% purity.[9]

  • Hydrolysis Reagent: Sodium hydroxide (NaOH), analytical grade.

  • Acidification Reagent: Hydrochloric acid (HCl), analytical grade.

  • Derivatization Reagent: 9-Chloromethylanthracene (9-CMA), 1 mg/mL solution in acetonitrile.[7]

  • Catalyst: Tetrabutylammonium bromide, 20 mmol/mL in acetonitrile.[8]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Methanol (HPLC grade).

  • Equipment: HPLC system with gradient pump, autosampler, column oven, and fluorescence detector; Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm); thermostatic water bath or heating block; vortex mixer; pH meter.

Protocol 1: Ring-Opening Hydrolysis

This protocol is designed to quantitatively convert this compound in a sample or standard solution to adipic acid.

  • Sample Preparation: Accurately weigh and dissolve the sample containing the analyte in a minimal amount of acetonitrile or methanol. For standards, prepare a stock solution of 1 mg/mL this compound in acetonitrile.

  • Aliquot: Transfer a known volume (e.g., 1.0 mL) of the sample or standard solution to a 10 mL glass reaction vial.

  • Hydrolysis: Add 2.0 mL of 1.0 M NaOH solution to the vial.

  • Incubation: Securely cap the vial and place it in a water bath or heating block at 80°C for 60 minutes to ensure complete hydrolysis.

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Acidification: Carefully adjust the pH of the solution to ~2.0 by dropwise addition of 1.0 M HCl. Monitor with a pH meter. This ensures the hydrolyzed adipate is fully protonated to adipic acid.

  • Dilution: Dilute the final solution to a known volume (e.g., 10.0 mL) with HPLC-grade water. The sample is now ready for the derivatization step.

Protocol 2: Fluorescent Derivatization with 9-CMA

This protocol is adapted from established methods for derivatizing carboxylic acids.[7][8]

  • Aliquot: Transfer 100 µL of the hydrolyzed and acidified sample/standard solution from Protocol 1 into a clean 2 mL autosampler vial.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. It is crucial to remove all water, as it can interfere with the derivatization reaction.

  • Reagent Addition: To the dried residue, add the following in order:

    • 50 µL of the 9-CMA solution (1 mg/mL in acetonitrile).

    • 50 µL of the tetrabutylammonium bromide catalyst solution.

    • 400 µL of acetonitrile.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Incubate the mixture at 75°C for 50 minutes in a heating block.[8] Protect the reaction from light to prevent photobleaching of the fluorescent tag.

  • Cooling & Dilution: Cool the reaction mixture to room temperature. Dilute the solution to 1.0 mL with acetonitrile.

  • Analysis: The sample is now ready for injection into the HPLC system.

Protocol 3: HPLC-FLD Analysis
  • Instrumentation: HPLC system with fluorescence detector.

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm), maintained at 30°C.

  • Fluorescence Detector Settings: Excitation (λex) = 365 nm, Emission (λem) = 410 nm.[8]

  • Injection Volume: 10 µL.

  • Mobile Phase & Gradient: A gradient elution is recommended to effectively separate the derivatized product from excess reagent and other matrix components.

Time (min)Mobile Phase A (Water) %Mobile Phase B (Acetonitrile) %Flow Rate (mL/min)
0.050501.0
15.001001.0
20.001001.0
20.150501.0
25.050501.0
Table 1. Example HPLC Gradient Program.

Expected Results & Performance

This two-step derivatization method is expected to yield a single, sharp, and well-resolved peak for the bis-(9-anthrylmethyl) adipate derivative. The quantification of this peak can be directly correlated to the initial concentration of this compound through a calibration curve prepared from derivatized standards.

  • Linearity: The method should demonstrate excellent linearity over a wide concentration range (e.g., 1–250 nmol/mL).[8]

  • Sensitivity: Based on similar analyses of dicarboxylic acids with 9-CMA, detection limits in the low picomole (pmol) range are achievable, offering a significant improvement over direct detection methods.[8]

While 9-CMA is a robust choice, other fluorescent labels for carboxylic acids can also be considered, each with its own advantages.

ReagentReaction Conditionsλex / λem (nm)Key Advantages
9-Chloromethylanthracene (9-CMA) Requires catalyst and heat (50-75°C)365 / 410Good sensitivity, stable derivative.[8]
9-Anthryldiazomethane (ADAM) Room temperature, mild conditions365 / 412High selectivity for carboxylic acids, no catalyst needed.[10]
7-(Bromomethyl)naphthalen-2-amine Requires catalyst and heat (60°C)290 / 450Strong fluorescence signal.[3]
Table 2. Comparison of Potential Fluorescent Labeling Reagents for Carboxylic Acids.

Conclusion

The analytical detection of non-chromophoric molecules like this compound presents a significant challenge in fields ranging from quality control to toxicology. The proposed two-step derivatization strategy, involving a quantitative ring-opening hydrolysis followed by high-sensitivity fluorescent labeling, provides a robust and reliable solution. By converting the analyte into a highly fluorescent derivative, this method enables its quantification at trace levels using standard HPLC-FLD instrumentation. This application note provides a comprehensive framework and detailed protocols for researchers to implement this powerful analytical approach.

References

Troubleshooting & Optimization

Identifying and minimizing side reactions during 1,6-Dioxacyclododecane-7,12-dione polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,6-dioxacyclododecane-7,12-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you identify and minimize side reactions, enabling the synthesis of high-quality polyesters with desired properties.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Issue 1: Low Molecular Weight of the Final Polymer

Question: My polymerization of this compound is consistently yielding polyesters with a lower molecular weight than targeted. What are the likely causes and how can I resolve this?

Answer: Achieving a high molecular weight is often a primary goal in polyester synthesis, as it directly influences the material's mechanical properties.[1] Low molecular weight is a common problem that can usually be traced back to a few key factors.[2]

Causality and Recommended Actions:

  • Monomer and Reagent Purity: The presence of monofunctional impurities (e.g., water, alcohols) in the monomer or solvent can act as chain terminators. Each impurity molecule can cap a growing polymer chain, preventing further propagation.

    • Protocol: Ensure the this compound monomer is of high purity. Recrystallization is an effective purification method. All glassware should be rigorously dried, and reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.

  • Catalyst Selection and Concentration: The choice and amount of catalyst are critical. While various catalysts can be used for ring-opening polymerization, their efficiency and propensity to induce side reactions differ.[3][4] An insufficient catalyst amount will lead to slow and incomplete polymerization. Conversely, an excessive concentration can sometimes promote side reactions like transesterification that may limit chain growth under certain conditions.[5]

    • Protocol: For tin-based catalysts like tin(II) octoate, a monomer-to-catalyst ratio of 1000:1 to 5000:1 is a good starting point. The optimal concentration should be determined empirically for your specific system.

  • Reaction Temperature and Time: Polymerization is a kinetically controlled process. If the temperature is too low or the reaction time is too short, the polymerization will not proceed to completion. However, excessively high temperatures can lead to thermal degradation and an increased rate of side reactions.[2][6]

    • Protocol: A typical temperature range for the bulk polymerization of this compound is 120-150°C. Monitor the reaction progress by checking the viscosity of the reaction mixture. The reaction should proceed until a noticeable increase in viscosity is observed, which can take several hours.

  • Equilibrium between Polymer and Monomer: Ring-opening polymerization is a reversible process, and an equilibrium exists between the polymer and the cyclic monomer.[7][8] At a certain point, the rate of polymerization will equal the rate of depolymerization, limiting the final molecular weight.

    • Protocol: Conducting the polymerization in bulk (solvent-free) or at high monomer concentrations can shift the equilibrium towards the polymer. If a solvent is necessary, choose a high-boiling, non-coordinating solvent and use the minimum amount required.

Below is a troubleshooting workflow to systematically address the issue of low molecular weight:

G start Low Molecular Weight Observed purity Check Monomer and Reagent Purity start->purity catalyst Optimize Catalyst Type and Concentration purity->catalyst If purity is confirmed conditions Adjust Reaction Temperature and Time catalyst->conditions If catalyst is optimized equilibrium Consider Polymer-Monomer Equilibrium conditions->equilibrium If conditions are optimal analyze Analyze Polymer (GPC, NMR) equilibrium->analyze After adjustments

Caption: Troubleshooting workflow for low molecular weight polymer.

Issue 2: Polymer Discoloration (Yellowing or Browning)

Question: The polyester I've synthesized has a yellow or brown tint. What causes this discoloration, and how can I prevent it?

Answer: Discoloration is often indicative of thermal degradation or oxidative side reactions occurring during polymerization.[9][10] This can be a significant issue, especially in applications where polymer clarity is important.

Causality and Recommended Actions:

  • Thermal Degradation: Prolonged exposure to high temperatures can cause the polymer chains to break down, leading to the formation of chromophores that impart color.[11]

    • Protocol: Minimize the reaction time at elevated temperatures. Once the desired molecular weight is achieved, cool the reaction mixture promptly. Consider using a lower polymerization temperature, which may require a longer reaction time or a more active catalyst.

  • Oxidation: The presence of oxygen at high temperatures can lead to oxidative degradation of the polymer.

    • Protocol: Always conduct the polymerization under a dry, inert atmosphere (argon or nitrogen) to prevent oxidation.[10] Purging the reaction vessel with the inert gas before heating is crucial.

  • Catalyst-Induced Discoloration: Some catalysts, particularly certain metal-based ones, can cause discoloration.[12]

    • Protocol: If discoloration persists despite taking other precautions, consider switching to a different catalyst. For example, some tin-based catalysts are known to cause less discoloration than titanium-based catalysts.[12] Alternatively, enzyme-catalyzed polymerization can be performed under milder conditions, reducing the risk of discoloration.[6]

  • Post-Polymerization Treatment: If discoloration has already occurred, it may be possible to reduce it.

    • Protocol: Dissolving the polymer in a suitable solvent and precipitating it in a non-solvent can help remove some colored impurities. In some cases, treatment with a bleaching agent like hydrogen peroxide can lighten the color, although this should be done with caution to avoid polymer degradation.[10][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the polymerization of this compound?

A1: The two most significant side reactions are intramolecular and intermolecular transesterification.

  • Intramolecular Transesterification (Backbiting): This process leads to the formation of cyclic oligomers by the reaction of a chain end with an ester group on the same chain. This can reduce the overall molecular weight of the linear polymer.

  • Intermolecular Transesterification: This involves the reaction of a chain end of one polymer with an ester group in the middle of another polymer chain.[14][15] This can lead to a broadening of the molecular weight distribution (polydispersity) and a redistribution of chain lengths.[3]

These side reactions are often catalyzed by the same catalysts used for polymerization and are favored at higher temperatures and longer reaction times.

G cluster_main Main Polymerization Pathway cluster_side Side Reactions Monomer This compound Polymer Linear Polyester Monomer->Polymer Ring-Opening Polymerization CyclicOligomers Cyclic Oligomers Polymer->CyclicOligomers Intramolecular Transesterification BroadPDI Broad PDI Polymer Polymer->BroadPDI Intermolecular Transesterification

Caption: Main polymerization pathway and key side reactions.

Q2: How can I effectively monitor the progress of the polymerization?

A2: Several techniques can be used to monitor the polymerization:

  • Viscosity: A simple and effective method for bulk polymerization is to observe the increase in the melt viscosity. A significant increase indicates the formation of high molecular weight polymer.

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography or SEC) is the most common technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[1][16][17][18] By taking aliquots from the reaction at different time points, you can track the increase in molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion of the monomer to the polymer by integrating the signals corresponding to the monomer and the polymer repeating units.[16][17][19]

Technique Information Provided Advantages Disadvantages
Viscosity Qualitative indication of molecular weightSimple, real-timeNot quantitative
GPC/SEC Mn, Mw, PDIQuantitative, detailed information on distributionRequires sample workup, not real-time
NMR Monomer conversion, polymer structureQuantitative, structural informationCan be complex to interpret, not ideal for real-time

Q3: What is the role of an initiator in the ring-opening polymerization of this compound?

A3: In many ring-opening polymerizations, an initiator, often a molecule with a hydroxyl group like an alcohol, is used. The initiator serves as the starting point for the polymer chain. The alkoxide generated from the alcohol attacks the carbonyl carbon of the cyclic ester, initiating polymerization. The number of polymer chains is theoretically determined by the number of initiator molecules, allowing for control over the molecular weight. The theoretical number-average molecular weight (Mn) can be estimated using the following equation:

Mn = (mass of monomer / moles of initiator) + molecular weight of initiator

This relationship is most accurate in living polymerizations where side reactions are minimal.[20]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization
  • Dissolve the crude monomer in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point (90-93°C) until a constant weight is achieved.[21]

Protocol 2: General Procedure for Bulk Polymerization
  • Add the purified this compound and a magnetic stir bar to a flame-dried reaction flask.

  • Heat the flask to melt the monomer.

  • Purge the flask with a dry, inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the catalyst (e.g., a solution of tin(II) octoate in dry toluene) via syringe.

  • Heat the reaction mixture to the desired polymerization temperature (e.g., 130°C) with stirring.

  • Monitor the reaction by observing the increase in viscosity.

  • After the desired time (e.g., 24 hours), cool the reaction to room temperature.

  • Dissolve the resulting polymer in a suitable solvent (e.g., chloroform) and precipitate it in a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration and dry it under vacuum.

References

Technical Support Center: Optimization of Catalysts for the Ring-Opening Polymerization of Lactones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the ring-opening polymerization (ROP) of lactones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your catalytic systems for the synthesis of well-defined polylactones.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My ring-opening polymerization is resulting in low monomer conversion. What are the most common causes?

Low monomer conversion is a frequent challenge in ROP and can often be traced back to several key factors related to reagent purity and reaction conditions.[1]

  • Monomer Impurities: The purity of your lactone monomer is critical. Impurities such as water, or any acidic or basic species, can react with and deactivate your catalyst or initiator, effectively terminating the polymerization.[1][2] Water is a particularly common culprit as it can act as an initiator, leading to poor control over the polymerization.[3][4]

  • Catalyst/Initiator Issues: The activity of your catalyst or initiator may be compromised. This could be due to improper storage, deactivation by impurities, or using an incorrect concentration. Some catalysts are also inherently more or less active depending on the specific lactone being polymerized.[1]

  • Solvent Purity: Solvents must be rigorously dried and purified. Protic impurities in the solvent can interfere with the catalyst and growing polymer chains.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time play a crucial role. While higher temperatures generally increase the rate of polymerization, they can also promote side reactions like transesterification or catalyst decomposition, which can limit conversion and affect the final polymer properties.[1][5][6] Conversely, if the temperature is too low, the reaction kinetics may be too slow to achieve high conversion in a reasonable timeframe.

  • Monomer Ring Strain: The polymerizability of a lactone is highly dependent on its ring strain.[7][8] For example, six-membered lactones (δ-valerolactone) are less strained and thus less reactive than seven-membered lactones like ε-caprolactone.[7] Five-membered lactones (γ-butyrolactone) are generally considered non-polymerizable under standard conditions due to low ring strain.[9]

Q2: I'm observing a broad molecular weight distribution (high polydispersity index - PDI) in my final polymer. How can I achieve a narrower PDI?

A high PDI indicates a lack of control over the polymerization, often resulting from side reactions or issues with initiation.

  • Transesterification Reactions: These are common side reactions in ROP, especially at higher temperatures and longer reaction times.[6][10] Intermolecular transesterification can broaden the molecular weight distribution, while intramolecular "backbiting" reactions can lead to the formation of cyclic oligomers and a decrease in molecular weight.[6] Consider using a catalyst system known to suppress transesterification or lowering the reaction temperature.[11]

  • Slow Initiation: For a controlled/"living" polymerization, the rate of initiation should be faster than or equal to the rate of propagation. If initiation is slow, new polymer chains will be formed throughout the reaction, leading to a broader distribution of chain lengths. Ensure your initiator is sufficiently reactive under the chosen conditions.

  • Presence of Impurities: As mentioned previously, impurities can act as alternative initiators or chain transfer agents, leading to multiple populations of polymer chains with different lengths.[3] Rigorous purification of all reagents is essential.

  • Catalyst Selection: The choice of catalyst can significantly impact the level of control. Some catalysts are more prone to side reactions than others.[1] For instance, certain aluminum-based catalysts have been shown to effectively inhibit transesterification.[11]

Q3: The molecular weight of my polymer is significantly different from the theoretical value calculated from the monomer-to-initiator ratio. What could be the cause?

This discrepancy is a classic sign of uncontrolled polymerization and can be attributed to several factors:

  • Incorrect Initiator Concentration: The actual concentration of active initiator may be lower than calculated due to degradation or impurities. For some highly reactive initiators like organolithiums, titration is recommended to determine the precise concentration of active species.[1]

  • Water as an Initiator: If water is present in your reaction, it will act as an initiator, increasing the total number of polymer chains and consequently lowering the final molecular weight compared to the theoretical value.[4] Karl Fischer titration is a reliable method to quantify water content in monomers and solvents.[1]

  • Chain Transfer Reactions: Impurities with hydroxyl or amine groups can act as chain transfer agents, terminating one growing chain and starting a new one. This also increases the number of polymer chains and reduces the average molecular weight.[3][10]

  • Catalyst vs. Initiator: It's important to understand the role of your reagents. For example, stannous octoate (Sn(Oct)₂) is a widely used catalyst but is not a true initiator. It requires a co-initiator, typically an alcohol, to start the polymerization. The molecular weight is controlled by the ratio of monomer to the alcohol co-initiator, not the catalyst.[6][10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main types of catalysts used for lactone ROP?

There is a wide variety of catalysts available, which can be broadly categorized into:

  • Metal-Based Catalysts: This is the most common category and includes complexes of tin (e.g., Sn(Oct)₂), aluminum, zinc, magnesium, yttrium, and other metals.[8][9] They typically operate via a coordination-insertion mechanism.[9][11][12][13] Sn(Oct)₂ is widely used due to its high efficiency and approval by the FDA for certain applications.[14]

  • Organocatalysts: These are metal-free catalysts, which is advantageous for biomedical applications where metal contamination is a concern.[4][15] Common classes include N-heterocyclic carbenes (NHCs), phosphazenes, and bifunctional catalysts that use hydrogen bonding to activate the monomer.[4]

  • Enzymatic Catalysts: Lipases can also be used to catalyze the ROP of lactones.[16] This method offers high stereoselectivity but may have limitations in terms of reaction speed and scalability.

Q2: How does the coordination-insertion mechanism work?

The coordination-insertion mechanism is the most common pathway for metal-catalyzed ROP of lactones.[9][11][12][13] The general steps are as follows:

  • Coordination: The metal center of the catalyst coordinates to the carbonyl oxygen of the lactone monomer. This coordination polarizes the carbonyl group, making the carbonyl carbon more electrophilic.[9][13]

  • Nucleophilic Attack: A nucleophilic group, typically an alkoxide attached to the metal center (which may come from an alcohol initiator), attacks the activated carbonyl carbon.[9][17]

  • Ring-Opening: This attack leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond of the lactone ring.[9]

  • Insertion: The opened monomer is now inserted into the metal-alkoxide bond, extending the polymer chain and regenerating the active metal-alkoxide species at the new chain end, ready to coordinate with the next monomer.

G Monomer Monomer Coordination Coordination Monomer->Coordination Catalyst Catalyst Catalyst->Coordination Insertion Insertion Polymer Elongated Polymer Chain Insertion->Polymer caption Coordination-Insertion Mechanism for ROP.

Q3: How do I choose the right catalyst for my application?

The ideal catalyst depends on several factors:

  • Desired Polymer Properties: For applications requiring high stereocontrol, specific chiral catalysts may be necessary. If biocompatibility is paramount, an organocatalyst or a catalyst based on a biocompatible metal (e.g., zinc, magnesium) might be preferred over a tin-based one.[8]

  • Monomer Reactivity: Less strained or sterically hindered monomers may require a more active catalyst to achieve reasonable polymerization rates.[8]

  • Reaction Conditions: Some catalysts are more thermally stable or tolerant to impurities than others.

  • Cost and Availability: For large-scale synthesis, the cost and commercial availability of the catalyst are important considerations. Simple Lewis acids combined with organobases can be a cost-effective alternative to complex, single-site catalysts.[18][19][20]

Q4: What are the essential characterization techniques for my synthesized polylactones?

To confirm the success of your polymerization and determine the properties of your polymer, the following techniques are essential:

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Confirms the polymer structure, determines monomer conversion, and can be used for end-group analysis to calculate number-average molecular weight (Mₙ).[7][21][22]
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ).[1][22]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) Provides detailed information on the mass of individual polymer chains, end-groups, and the presence of cyclic species.[11][21]
Differential Scanning Calorimetry (DSC) Measures thermal transitions such as the glass transition temperature (T₉) and melting temperature (Tₘ), providing insights into the polymer's crystallinity and thermal properties.[23][24]
Fourier-Transform Infrared (FTIR) Spectroscopy Identifies characteristic functional groups (e.g., ester carbonyl stretch) and can be used to monitor the disappearance of the monomer.[23][24]

Section 3: Experimental Protocols & Workflows

Protocol 1: Monomer and Solvent Purification

Objective: To remove water and other impurities that can interfere with the ROP.

Materials:

  • Lactone monomer (e.g., ε-caprolactone)

  • Drying agent (e.g., Calcium hydride, CaH₂)

  • Anhydrous solvent (e.g., Toluene, Tetrahydrofuran - THF)

  • Schlenk line or glovebox

  • Distillation apparatus

Procedure:

  • Monomer Purification: a. Place the lactone monomer in a round-bottom flask equipped with a magnetic stir bar. b. Add calcium hydride (CaH₂) (approx. 5-10% w/w). c. Stir the mixture under an inert atmosphere (Nitrogen or Argon) at room temperature for 24-48 hours. d. Distill the monomer under reduced pressure from the CaH₂. Collect the purified monomer in a flame-dried Schlenk flask under an inert atmosphere. e. Store the purified monomer in a glovebox or under an inert atmosphere.

  • Solvent Purification: a. Use a commercial solvent purification system (e.g., passing through columns of activated alumina and copper catalyst). b. Alternatively, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, sodium for toluene) under an inert atmosphere, followed by distillation. c. Store the anhydrous solvent over molecular sieves in a sealed container under an inert atmosphere.

Protocol 2: General Procedure for Catalytic ROP of ε-Caprolactone

Objective: To synthesize polycaprolactone (PCL) with a controlled molecular weight.

Materials:

  • Purified ε-caprolactone

  • Anhydrous Toluene (or other suitable solvent)

  • Initiator solution (e.g., Benzyl alcohol in Toluene, accurately prepared)

  • Catalyst solution (e.g., Sn(Oct)₂ in Toluene, accurately prepared)

  • Flame-dried glassware (Schlenk flask, syringes)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Inside a glovebox or under a positive pressure of inert gas, add the desired amount of purified ε-caprolactone to a flame-dried Schlenk flask with a magnetic stir bar.

  • Add the required volume of anhydrous toluene to achieve the desired monomer concentration.

  • Calculate and add the precise volume of the initiator solution (e.g., benzyl alcohol) to target the desired molecular weight ([Monomer]/[Initiator] ratio).

  • Stir the mixture at the desired reaction temperature (e.g., 110 °C).

  • Initiate the polymerization by adding the calculated volume of the catalyst solution (e.g., Sn(Oct)₂) via syringe.

  • Allow the reaction to proceed for the desired time. Monitor conversion by taking aliquots periodically and analyzing via ¹H NMR.

  • Quench the polymerization by cooling the flask to room temperature and exposing it to air, or by adding a small amount of acidic methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterize the final polymer using GPC, NMR, and DSC.

Troubleshooting Workflow

// Nodes Start [label="Low Monomer Conversion\nor Poor Control (High PDI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Verify Reagent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; MonomerPurity [label="Monomer:\n¹H NMR for impurities\nKarl Fischer for H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; SolventPurity [label="Solvent:\nKarl Fischer for H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; CatalystPurity [label="Catalyst/Initiator:\nCheck activity/storage\nTitrate if necessary", fillcolor="#FFFFFF", fontcolor="#202124"]; ReviewConditions [label="Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; TempTime [label="Temperature & Time:\nToo low? Too high (side reactions)?", fillcolor="#FFFFFF", fontcolor="#202124"]; Concentration [label="Concentrations:\n[Monomer], [Catalyst], [Initiator]\n- Ratios correct?", fillcolor="#FFFFFF", fontcolor="#202124"]; SelectCatalyst [label="Re-evaluate Catalyst System", fillcolor="#FBBC05", fontcolor="#202124"]; Activity [label="Is catalyst active enough for monomer?", fillcolor="#FFFFFF", fontcolor="#202124"]; SideReactions [label="Prone to transesterification?", fillcolor="#FFFFFF", fontcolor="#202124"]; Success [label="Polymerization Successful", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckPurity; CheckPurity -> MonomerPurity; CheckPurity -> SolventPurity; CheckPurity -> CatalystPurity; MonomerPurity -> ReviewConditions [label="If pure"]; SolventPurity -> ReviewConditions [label="If pure"]; CatalystPurity -> ReviewConditions [label="If active"]; ReviewConditions -> TempTime; ReviewConditions -> Concentration; TempTime -> SelectCatalyst [label="If optimal"]; Concentration -> SelectCatalyst [label="If correct"]; SelectCatalyst -> Activity; SelectCatalyst -> SideReactions; Activity -> Success [label="If optimized"]; SideReactions -> Success [label="If optimized"];

// Invisible edges for alignment {rank=same; MonomerPurity; SolventPurity; CatalystPurity;} {rank=same; TempTime; Concentration;} {rank=same; Activity; SideReactions;}

caption [label="ROP Troubleshooting Workflow.", shape=plaintext, fontcolor="#202124"]; } .enddot

Section 4: Safety Precautions

Working with organometallic catalysts and anhydrous solvents requires strict adherence to safety protocols.

  • Air-Sensitive Reagents: Many catalysts and initiators are air- and moisture-sensitive.[25] All manipulations should be performed using standard Schlenk line techniques or inside an inert atmosphere glovebox.[25]

  • Pyrophoric Reagents: Some reagents, such as n-butyllithium or triethylaluminum, are pyrophoric and will ignite on contact with air. Handle with extreme caution and ensure proper training.

  • Solvent Hazards: Organic solvents are flammable and may be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Quench reactive reagents carefully before disposal.

For more comprehensive information on handling organometallic compounds, consult specialized safety manuals.[26][27]

References

Overcoming challenges in the characterization of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,6-Dioxacyclododecane-7,12-dione. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and analytical characterization of this macrocyclic compound. Here, we provide troubleshooting guides and frequently asked questions to support your experimental success.

I. Troubleshooting Guide: Navigating Experimental Hurdles

This section addresses specific issues that may arise during your work with this compound, offering insights into their causes and practical solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: My ¹H or ¹³C NMR spectrum of this compound appears broad, or I am having difficulty assigning the peaks.

Probable Cause: The conformational flexibility of the 12-membered ring is a likely cause of broad or complex NMR spectra.[1][2] At room temperature, the molecule may be undergoing exchange between several low-energy conformations on the NMR timescale, leading to broadened signals. For macrocycles, this is a common challenge in structural elucidation.[2]

Solution:

  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the rate of conformational exchange may slow down sufficiently to "freeze out" individual conformers, resulting in sharper signals for the major conformation. Conversely, at higher temperatures, the exchange rate may increase to the point where an averaged, and often sharper, spectrum is observed.

  • 2D NMR Spectroscopy: A suite of 2D NMR experiments is highly recommended for unambiguous assignment.

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings and trace the spin systems within the aliphatic chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the full structure and confirming the connectivity across the ester and ether linkages.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing valuable information about the molecule's three-dimensional structure and preferred conformation(s).[3]

Chromatographic Analysis

Issue: I am observing poor peak shape or low resolution during the HPLC analysis of my this compound sample.

Probable Cause: Suboptimal mobile phase composition or an inappropriate stationary phase can lead to these issues. For moderately polar compounds like this macrocycle, achieving a good balance of retention and peak shape is key.

Solution:

  • Column and Mobile Phase Selection: A reverse-phase method using a C18 column is a good starting point. A published method for this compound utilizes a Newcrom R1 column with a mobile phase of acetonitrile, water, and an acid modifier like phosphoric acid or, for MS compatibility, formic acid.[4] The acidic modifier helps to suppress any interactions with residual silanols on the stationary phase, leading to improved peak symmetry.

  • Gradient Elution: Employing a gradient elution, where the proportion of the organic solvent is increased over time, can help to sharpen the peak and improve separation from closely eluting impurities.[4]

Issue: I suspect thermal degradation of my compound during GC-MS analysis.

Probable Cause: The presence of two ester functional groups makes this compound susceptible to thermal degradation at the high temperatures often used in GC inlets and ovens.

Solution:

  • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of the analyte.

  • Temperature Program Optimization: Start the oven temperature program at a lower temperature and use a moderate ramp rate.

  • Alternative Ionization Techniques: If thermal degradation remains a problem, consider using a "soft" ionization technique if available. While GC is typically coupled with Electron Ionization (EI), techniques like Chemical Ionization (CI) or Atmospheric Pressure Gas Chromatography (APGC) can reduce fragmentation and may mitigate degradation.

Mass Spectrometry (MS)

Issue: I am not observing the molecular ion peak in my EI-GC-MS data.

Probable Cause: Under standard Electron Ionization (EI) conditions (70 eV), macrocycles can undergo extensive fragmentation, and the molecular ion may be weak or absent entirely.[5]

Solution:

  • Use of Soft Ionization: As mentioned for GC analysis, Chemical Ionization (CI) is a much softer ionization technique that is more likely to yield a prominent pseudomolecular ion, such as [M+H]⁺ or an adduct with the CI reagent gas (e.g., [M+NH₄]⁺).[5] For LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are standard soft ionization methods that should readily produce the protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): The use of HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of fragment ions, aiding in their identification and confirming the presence of the compound even if the molecular ion is not observed.[5]

II. Frequently Asked Questions (FAQs)

Q1: What are the expected spectral data for this compound?

A1: Based on its structure and available data, you can expect the following:

  • ¹H NMR: Signals corresponding to the methylene protons of the adipic acid and 1,4-butanediol moieties. The protons alpha to the carbonyls and those alpha to the ether oxygens will be the most downfield among the aliphatic signals.

  • ¹³C NMR: Carbonyl carbons will appear significantly downfield (in the ester region). Signals for the methylene carbons adjacent to the oxygens will also be downfield compared to the other methylene carbons in the ring. A ¹³C NMR spectrum is available on PubChem for reference.[6]

  • IR Spectroscopy: A strong, characteristic carbonyl (C=O) stretching vibration is expected in the range of 1735-1750 cm⁻¹.[1]

  • Mass Spectrometry: The molecular weight is 200.23 g/mol .[1][6][7] In soft ionization modes like ESI or CI, expect to see the protonated molecule [M+H]⁺ at m/z 201.[5] Under EI, the molecular ion at m/z 200 may be observed, along with characteristic fragment ions resulting from the cleavage of the ester groups and the macrocyclic ring.[1]

Q2: What are the common challenges in the synthesis and purification of this macrocycle?

A2: The synthesis of macrocycles like this compound often involves cyclization reactions. A primary challenge in such reactions is the competition between the desired intramolecular cyclization and intermolecular polymerization, which leads to the formation of linear oligomers or larger cyclic compounds.[8] To favor the formation of the desired monomeric macrocycle, syntheses are typically carried out under high-dilution conditions, which can sometimes lead to lower overall yields.[8]

Purification can also be challenging. Column chromatography is often required to separate the desired product from starting materials and oligomeric byproducts. Due to the similar polarities of these related species, achieving baseline separation may require careful optimization of the solvent system.

Q3: How stable is this compound and what are the recommended storage conditions?

A3: The compound is generally stable under normal storage conditions at room temperature in a dry environment.[1] However, the ester linkages present a potential site for hydrolysis. Therefore, prolonged exposure to moisture should be avoided.[1] For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, and potentially under an inert atmosphere.

III. Experimental Protocols and Data

Recommended HPLC Method

This protocol is a starting point for the analysis of this compound.

ParameterRecommended Setting
Column Newcrom R1, 5 µm (or similar C18)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 20% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry

This method is adapted from literature suggestions and may require optimization for your specific instrumentation and sample matrix.[4]

GC-MS Analysis Parameters
ParameterRecommended Setting
Column Restek Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm) or similar
Carrier Gas Helium at 1.0 mL/min (constant flow)
Inlet Temperature 250 °C (minimize if degradation is observed)
Oven Program 60 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 10 min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400

This is a general-purpose method and should be optimized for your specific needs.[5]

IV. Diagrams and Workflows

General Analytical Workflow

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C, 2D) Purification->NMR Pure Compound MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS Chromatography Chromatography (HPLC/GC for Purity) Purification->Chromatography Final_Structure Structure Confirmed NMR->Final_Structure MS->Final_Structure Final_Purity Purity Assessed Chromatography->Final_Purity

Caption: A typical workflow for the synthesis and characterization of this compound.

Troubleshooting Logic for NMR Analysis

NMR Troubleshooting Start Acquire 1D NMR (¹H, ¹³C) Decision Are spectra well-resolved? Start->Decision Broad_Complex Broad or Complex Spectra Decision->Broad_Complex No Resolved Spectra Resolved Decision->Resolved Yes VT_NMR Perform Variable Temperature NMR Broad_Complex->VT_NMR TwoD_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Broad_Complex->TwoD_NMR VT_NMR->Resolved TwoD_NMR->Resolved Assign Assign Structure Resolved->Assign End Done Assign->End

Caption: A decision tree for troubleshooting complex NMR spectra of the macrocycle.

V. References

  • Smolecule. (2023, August 15). Buy this compound | 777-95-7. --INVALID-LINK--

  • SIELC Technologies. Separation of this compound on Newcrom R1 HPLC column. --INVALID-LINK--

  • PubChem. This compound. --INVALID-LINK--

  • LECO Corporation. Identification of Components of Polymer Extracts by Gas Chromatography with EI and CI High Resolution Time-of-Flight Mass Spectrometry. --INVALID-LINK--

  • Waters Corporation. Identification of Non-Intentionally Added Substances (NIAS) in Food Contact Materials Using APGC-Xevo G2-XS QTof and UNIFI Software. --INVALID-LINK--

  • LGC Standards. This compound. --INVALID-LINK--

  • Thieme Chemistry. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Science of Synthesis. --INVALID-LINK--

  • Santa Cruz Biotechnology. This compound | CAS 777-95-7. --INVALID-LINK--

  • MDPI. (2024). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. --INVALID-LINK--

  • Semantic Scholar. (2024). Development and Validation of a High-Performance Liquid Chromatography Diode Array Detector Method to Measure Seven Neonicotinoids in Wheat. --INVALID-LINK--

  • Advanced ChemBlocks. This compound. --INVALID-LINK--

  • SpectraBase. 1,6-Dioxa-cyclodecane-2,5-dione. --INVALID-LINK--

  • ECHEMI. This compound SDS, 777-95-7 Safety Data Sheets. --INVALID-LINK--

  • MDPI. (2024). Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. --INVALID-LINK--

  • LGC Standards. This compound. --INVALID-LINK--

  • Penchev, P., et al. (2014). H-1 and C-13 NMR Analysis of the neo-Clerodane Diterpenoid Scutecyprin. Natural Product Communications. --INVALID-LINK--

  • Drug Target Review. (2025). Obstacles and innovations of macrocyclic drug development. --INVALID-LINK--

  • MDPI. (2023). Seven Conformations of the Macrocycle Cyclododecanone Unveiled by Microwave Spectroscopy. --INVALID-LINK--

  • ETH Zurich Research Collection. (2018). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. --INVALID-LINK--

  • European Pharmaceutical Review. (2022). Challenges in downstream purification of advanced therapies. --INVALID-LINK--

  • Guidechem. This compound (cas 777-95-7) SDS/MSDS download. --INVALID-LINK--

  • PMC. (2022). Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. --INVALID-LINK--

  • PMC. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. --INVALID-LINK--

  • MDPI. (2024). An Approach to Flavor Chemical Thermal Degradation Analysis. --INVALID-LINK--

  • LGC Standards. This compound. --INVALID-LINK--

  • LGC Standards. This compound. --INVALID-LINK--

References

Technical Support Center: Stabilizing Polyesters Derived from 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for polyesters derived from the monomer 1,6-Dioxacyclododecane-7,12-dione. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of this specialty aliphatic polyester. As with all polyesters, maintaining molecular integrity is paramount for reproducible results, whether in controlled drug release, medical device fabrication, or other advanced applications.

This document provides in-depth troubleshooting guides and frequently asked questions to help you anticipate, identify, and prevent the degradation of your polymer. Our approach is rooted in the fundamental chemistry of polyesters, providing not just solutions, but the reasoning behind them.

Understanding the Primary Degradation Pathways

Polyesters derived from this compound are susceptible to three main degradation mechanisms: hydrolytic, thermal, and enzymatic degradation. These processes lead to chain scission, reducing the polymer's molecular weight and altering its physicochemical properties.

  • Hydrolytic Degradation: This is the most common degradation pathway for polyesters. It is the cleavage of ester bonds by water.[1][2] The reaction is often autocatalytic, as the newly formed carboxylic acid end-groups can catalyze further hydrolysis.[3] This is particularly critical in acidic or basic environments and at elevated temperatures.[4]

  • Thermal Degradation: At elevated temperatures, typically during melt processing or sterilization, random scission of the ester linkages can occur.[5][6] This process can generate free radicals, which initiate chain reactions leading to a rapid decrease in molecular weight, discoloration, and loss of mechanical properties.[7][8]

  • Enzymatic Degradation: In biological environments, enzymes such as lipases and esterases can catalyze the hydrolysis of ester bonds, leading to surface erosion of the polymer.[9] The susceptibility to enzymatic attack depends on factors like the polymer's crystallinity and hydrophobicity.

Below is a diagram illustrating the main triggers and consequences of these degradation pathways.

cluster_pathways Degradation Pathways cluster_triggers Primary Triggers cluster_consequences Material Consequences hydrolytic Hydrolytic Degradation mw_loss Molecular Weight Decrease hydrolytic->mw_loss byproducts Generation of Acidic Byproducts hydrolytic->byproducts thermal Thermal Degradation thermal->mw_loss enzymatic Enzymatic Degradation enzymatic->mw_loss water Water / Moisture (Ambient, Aqueous Solutions) water->hydrolytic heat High Temperature (> Tₘ, Processing) heat->thermal enzymes Biological Environment (Lipases, Esterases) enzymes->enzymatic property_change Altered Mechanical & Thermal Properties mw_loss->property_change byproducts->hydrolytic Autocatalysis

Caption: Key degradation pathways and their consequences.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: My polymer's molecular weight is decreasing during storage, even in a sealed container.

  • Question: I've stored my purified polyester as a solid powder in a sealed vial at room temperature, but GPC analysis shows a significant drop in molecular weight after a few weeks. What is happening and how can I prevent it?

  • Answer: This is a classic sign of hydrolytic degradation. Even small amounts of trapped moisture or atmospheric humidity that entered during packaging can be sufficient to initiate hydrolysis.[1] The process is often accelerated by residual acidic impurities from the synthesis, which act as catalysts.[3]

    Causality: The ester bonds in the polyester backbone are susceptible to attack by water molecules. Each chain scission event creates a new carboxylic acid and a hydroxyl end group, and the acidic group can then catalyze the cleavage of other ester bonds, leading to an autocatalytic cycle of degradation.[10]

    Solutions:

    • Thorough Drying: Before storage, dry the polymer under high vacuum (e.g., <0.1 mbar) at a temperature slightly below its glass transition temperature (Tg) for an extended period (24-48 hours) to remove any residual water.

    • Inert Atmosphere Storage: Store the dried polymer under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture. Use vials with high-quality seals, such as those with PTFE-lined caps.

    • Low-Temperature Storage: Store the polymer at low temperatures (-20°C or -80°C). This significantly reduces the kinetic rate of the hydrolysis reaction.

    • Incorporate an Acid Scavenger: If residual acidity is suspected, consider adding a small amount (0.5-2.0% w/w) of an acid scavenger, such as a hydrotalcite-based compound or a carbodiimide, during formulation.[11][12][13] These additives neutralize acidic species, breaking the autocatalytic cycle.[14][15]

Issue 2: I'm observing a significant drop in viscosity and discoloration during melt processing.

  • Question: When I try to melt-extrude or injection-mold my polyester, the material becomes very runny, and the final product has a yellowish or brownish tint. What's causing this?

  • Answer: This indicates severe thermal or thermo-oxidative degradation. At high processing temperatures, the polyester chains are breaking, leading to a rapid decrease in molecular weight and, consequently, viscosity.[5] The discoloration is often due to the formation of conjugated systems or chromophores from side reactions.

    Causality: High temperatures provide the energy needed for random scission of the ester linkages, which can proceed through a non-radical or a free-radical pathway.[6][16] The presence of oxygen greatly accelerates degradation by forming hydroperoxides, which are unstable and decompose to create more radicals, initiating a chain reaction of degradation.[8]

    Solutions:

    • Optimize Processing Temperature: Determine the polymer's processing window using techniques like Thermogravimetric Analysis (TGA) to identify the onset of thermal degradation.[17][18] Process at the lowest possible temperature that still allows for adequate flow.

    • Minimize Residence Time: Reduce the time the molten polymer spends in the extruder or molding machine to limit its exposure to high temperatures.

    • Use Antioxidants: Incorporate a stabilizer package into your polymer before processing. A combination of a primary antioxidant (e.g., a sterically hindered phenol like Antioxidant 1135) to scavenge free radicals and a secondary antioxidant (e.g., a phosphite or a thioester like Antioxidant 412S) to decompose hydroperoxides is highly effective.[7][19][20]

    • Process Under Nitrogen: If possible, use a nitrogen purge in the feed hopper and processing chamber to minimize the presence of oxygen and prevent thermo-oxidative degradation.

Issue 3: My drug-loaded microspheres show an initial burst release that is much higher than expected.

  • Question: I've formulated drug-loaded microspheres, but in my in-vitro release studies, a large percentage of the drug is released within the first few hours, rather than over several weeks. Could polymer degradation be the cause?

  • Answer: Yes, this is a strong possibility. A high initial burst release can be caused by several factors, but degradation of the polymer at the surface of the microspheres is a common culprit. This can happen if the polymer was already partially degraded before formulation or if the formulation process itself induced degradation.

    Causality: A lower molecular weight polymer at the surface of the microspheres will have a higher erosion rate and be more permeable to the release medium. If the polymer degraded during formulation (e.g., via sonication, which can cause shear-induced degradation, or by exposure to an acidic/basic drug), the resulting lower molecular weight surface will quickly break down, releasing the drug encapsulated near the surface.

    Solutions:

    • Pre-formulation Polymer Analysis: Always characterize the molecular weight of your polymer using GPC/SEC immediately before formulation to ensure its integrity.[21]

    • Gentle Formulation Processes: Avoid harsh conditions during formulation. For example, if using an emulsion-solvent evaporation method, minimize sonication energy and time. If the drug is acidic or basic, consider using a buffered aqueous phase to maintain a neutral pH.

    • Incorporate Stabilizers: For sensitive drugs or processes, adding a hydrolysis stabilizer to the polymer solution before formulation can protect the polymer chains.[1]

    • Post-formulation Characterization: After preparing the microspheres, dissolve a sample and analyze the polymer's molecular weight again. A significant drop compared to the starting material will confirm that degradation occurred during the process.

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for polyesters derived from this compound?

    • A1: The ideal storage conditions are designed to minimize exposure to heat and moisture. A summary is provided in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C or belowReduces the kinetic rate of hydrolytic and oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Amber glass vial with PTFE-lined capPrevents light exposure and provides an excellent moisture barrier.
Pre-treatment Drying under high vacuumRemoves residual water, a key reactant in hydrolysis.
  • Q2: How can I tell if my polymer is degrading without running a GPC/SEC?

    • A2: While GPC/SEC is the definitive method for measuring molecular weight distribution, other signs can indicate degradation. Visually, you might notice a change in color (e.g., yellowing). Physically, the material may become more brittle. During dissolution, you might observe a decrease in the solution's viscosity. These are qualitative indicators that suggest a more thorough analysis is needed.

  • Q3: Can the catalyst used in polymerization affect the stability of the final polymer?

    • A3: Absolutely. Residual polymerization catalysts, particularly acidic ones like tin(II) octoate or p-toluenesulfonic acid, can significantly accelerate hydrolytic and thermal degradation.[22][23] It is crucial to purify the polymer thoroughly after synthesis to remove these residues. If purification is not feasible, neutralizing the acidic catalyst with an appropriate scavenger is recommended.[12]

  • Q4: How do I choose the right analytical technique to monitor degradation?

    • A4: The choice depends on the information you need.

      • GPC/SEC (Gel Permeation/Size Exclusion Chromatography): The gold standard for determining changes in molecular weight and its distribution (Mn, Mw, PDI). This is the most direct measure of chain scission.[24][25][26]

      • DSC (Differential Scanning Calorimetry): Useful for observing changes in thermal properties like the glass transition temperature (Tg) and melting temperature (Tm). Degradation often leads to a decrease in these values.[27][28][29]

      • FTIR (Fourier Transform Infrared Spectroscopy): Can track chemical changes. For example, during hydrolysis, you can monitor the increase in the broad O-H stretch signal from the newly formed hydroxyl and carboxylic acid end groups.[30][31][32]

      • NMR (Nuclear Magnetic Resonance Spectroscopy): Provides detailed structural information, allowing you to identify and quantify degradation byproducts or changes in end-group chemistry.[33][34]

Experimental Protocols

Protocol 1: Monitoring Hydrolytic Degradation via GPC/SEC

This protocol provides a step-by-step method for assessing the hydrolytic stability of your polyester.

start Start: Polymer Sample step1 1. Prepare Polymer Films (e.g., 10 mg, 0.1 mm thick) start->step1 step2 2. Initial Characterization (t=0) - Dissolve one film in THF - Run GPC/SEC to get initial Mw step1->step2 step3 3. Incubate Samples - Place films in vials with buffer (e.g., PBS, pH 7.4) - Store at 37°C step1->step3 step7 7. Data Analysis - Plot Mw vs. Time - Calculate degradation rate step2->step7 Initial Mw data step4 4. Time-Point Analysis (e.g., Day 1, 3, 7, 14, 28) step3->step4 step5 5. Sample Retrieval & Prep - Remove film from buffer - Rinse with DI water - Dry under vacuum until constant weight step4->step5 At each time point step6 6. GPC/SEC Analysis - Dissolve dried film in THF - Analyze to get Mw at time 't' step5->step6 step6->step7 end End: Degradation Profile step7->end

Caption: Workflow for a hydrolytic degradation study.

Methodology:

  • Sample Preparation: Prepare several identical samples of the polyester (e.g., thin films or powders). Ensure all samples have a consistent mass and surface area.

  • Initial Analysis (Time = 0): Take one sample and dissolve it in a suitable solvent (e.g., Tetrahydrofuran - THF). Analyze its molecular weight (Mw) and polydispersity index (PDI) using GPC/SEC. This is your baseline.[21]

  • Incubation: Place the remaining samples in individual vials containing a buffered solution (e.g., Phosphate-Buffered Saline, pH 7.4) to simulate physiological conditions. Incubate at a constant temperature (e.g., 37°C).

  • Time Points: At predetermined time points (e.g., 1, 3, 7, 14, 21, and 28 days), remove one sample from the incubator.

  • Sample Processing: Gently rinse the sample with deionized water to remove buffer salts and then dry it thoroughly under high vacuum until a constant weight is achieved.

  • GPC/SEC Analysis: Dissolve the dried sample in the GPC solvent and analyze its Mw and PDI.[35]

  • Data Interpretation: Plot the percentage decrease in Mw versus time. A steep decline indicates poor hydrolytic stability. This data allows you to quantify the degradation kinetics.

Protocol 2: Assessing Thermal Stability using TGA and DSC

This protocol helps determine the safe processing window for your polyester.

  • Thermogravimetric Analysis (TGA):

    • Place 5-10 mg of the dried polymer in a TGA pan.

    • Heat the sample from room temperature to an upper limit (e.g., 500°C) at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • The temperature at which a 5% weight loss occurs (Td,5%) is often considered the onset of significant thermal degradation. This helps define the maximum processing temperature.[17][18]

  • Differential Scanning Calorimetry (DSC):

    • Place 5-10 mg of the polymer in a DSC pan.

    • Perform a heat-cool-heat cycle. For example:

      • Heat from 25°C to 200°C at 10°C/min (to erase thermal history).

      • Cool from 200°C to -50°C at 10°C/min.

      • Heat from -50°C to 200°C at 10°C/min.

    • From the second heating scan, determine the glass transition temperature (Tg) and the melting temperature (Tm). Processing should be done well above Tg but below Td,5%.

    • To test the effect of processing, you can hold the sample at a target processing temperature in the DSC for a set time, then cool and re-run the analysis to see if Tg or Tm have shifted downwards, which would indicate degradation.[27]

References

Technical Support Center: Navigating the Challenges of GC-MS Analysis of Macrocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming the common hurdles in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of macrocycles. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of GC-MS for the characterization of these complex molecules. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory.

Macrocycles, with their large size, low volatility, and often complex structures, present a unique set of challenges for GC-MS analysis. This guide provides a structured approach to troubleshooting, from sample preparation to data interpretation, ensuring the integrity and reliability of your results.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable solutions.

Issue 1: Poor Peak Shape - Tailing, Fronting, or Broad Peaks

Q1: My macrocycle peaks are showing significant tailing. What are the likely causes and how can I improve the peak shape?

A1: Peak tailing for large molecules like macrocycles in GC-MS is a common issue, often indicative of unwanted interactions within the system. Here’s a breakdown of the potential culprits and how to address them:

  • Active Sites in the Inlet or Column: Macrocycles, especially those with polar functional groups, can interact with active sites (silanol groups) in the GC inlet liner or the column itself. This secondary interaction slows down a portion of the analyte molecules, leading to a "tail."

    • Solution:

      • Inlet Liner: Use a fresh, deactivated inlet liner for every new set of macrocycle analyses. Liners with a wool packing can sometimes help trap non-volatile residues but can also be a source of activity if not properly deactivated.

      • Column Conditioning: Ensure your column is thoroughly conditioned according to the manufacturer's instructions. This process removes residual impurities and creates a more inert surface.

      • Column Trimming: If you suspect contamination at the head of the column from previous injections, carefully trim 10-20 cm from the inlet side of the column.[1]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volumes, leading to peak broadening and tailing.

    • Solution: Always ensure a clean, 90-degree cut of the column and install it according to the GC manufacturer's specifications for optimal positioning within the inlet.

  • Mismatch between Analyte Polarity and Stationary Phase: Using a non-polar column for a polar macrocycle can lead to poor peak shape.

    • Solution: Select a column with a stationary phase that has a similar polarity to your macrocycle. For many macrocycles, a mid-polarity phase is a good starting point.

Q2: I'm observing peak fronting for my macrocycle. What does this indicate and what adjustments should I make?

A2: Peak fronting is typically a sign of column overload. This means that the amount of sample injected has exceeded the capacity of the column's stationary phase at that point.

  • Solution:

    • Reduce Injection Volume or Concentration: The most straightforward solution is to dilute your sample or decrease the injection volume.

    • Increase Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

    • Use a Column with Higher Capacity: Consider using a column with a larger internal diameter or a thicker film of the stationary phase, as these have a higher sample loading capacity.[2]

Issue 2: Low Sensitivity or Complete Signal Loss

Q3: I am struggling to detect my macrocycle, or the signal-to-noise ratio is very low. What are the key factors to investigate?

A3: Low sensitivity in macrocycle analysis is a frequent challenge due to their inherent properties. A systematic approach to troubleshooting is crucial.

  • Thermal Degradation: Macrocycles are often thermally labile and can degrade in the hot GC inlet, leading to a loss of the target analyte.[3]

    • Solution:

      • Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your macrocycle.

      • Programmed Temperature Vaporization (PTV) Inlet: A PTV inlet is highly recommended for thermally sensitive compounds. It allows for a cool injection followed by a rapid temperature ramp, minimizing the time the analyte spends in the hot zone.

      • Pyrolysis-GC-MS: For non-volatile macrocycles, pyrolysis-GC-MS is a powerful alternative.[4][5][6] This technique intentionally uses high temperatures to break down the macrocycle into smaller, characteristic fragments that can be readily analyzed by GC-MS.[4][5][6]

  • Insufficient Volatility: Many macrocycles have very low vapor pressures, making them difficult to get into the gas phase.

    • Solution:

      • Derivatization: This is a critical step for many macrocycles. Derivatization involves chemically modifying the molecule to increase its volatility and thermal stability.[7][8][9][10][11] Common derivatization techniques include silylation, which replaces active hydrogens with trimethylsilyl (TMS) groups.

      • High-Temperature GC Columns: Utilize columns specifically designed for high-temperature applications (up to 400°C or higher). These columns have thermally stable stationary phases and polyimide coatings that can withstand the necessary temperatures to elute large molecules.[12]

  • Mass Spectrometer Settings:

    • Ionization Technique: Electron Ionization (EI) is a "hard" ionization technique that can cause extensive fragmentation of macrocycles, potentially leading to a weak or absent molecular ion peak.

      • Solution: Consider using a "soft" ionization technique like Chemical Ionization (CI) or Field Ionization (FI).[13][14][15][16] These methods impart less energy to the molecule, increasing the abundance of the molecular ion and simplifying the mass spectrum.

    • Detector Voltage: Ensure the detector voltage (electron multiplier voltage) is set appropriately to amplify the signal without introducing excessive noise.

Issue 3: Complex and Uninterpretable Mass Spectra

Q4: The mass spectrum of my macrocycle is extremely complex, and I can't identify the molecular ion. How can I simplify the spectrum and gain more structural information?

A4: The complexity of macrocycle mass spectra is a direct result of their size and the potential for numerous fragmentation pathways.

  • Extensive Fragmentation in EI: As mentioned, standard Electron Ionization (70 eV) can shatter a macrocycle into many small fragments, making it difficult to piece together the original structure.

    • Solution:

      • Soft Ionization (CI or FI): This is the most effective way to obtain a clear molecular ion peak, which is the cornerstone of mass spectral interpretation.[13][14][15][16]

      • Lowering Ionization Energy in EI: While not as "soft" as CI or FI, reducing the electron energy in EI (e.g., to 15-20 eV) can sometimes reduce fragmentation and enhance the molecular ion.

  • Isotopic Overlap: The large number of carbon atoms in macrocycles leads to significant contributions from the natural abundance of ¹³C, which can broaden isotopic clusters and complicate the identification of the monoisotopic peak.

    • Solution: Use high-resolution mass spectrometry (HRMS) if available. HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and its fragments.

  • Understanding Fragmentation Patterns: While complex, the fragmentation patterns of macrocycles can be informative.

    • Characteristic Losses: Look for characteristic neutral losses, such as the loss of side chains or specific functional groups. For macrocyclic alkanes, characteristic fragment ions can be generated by cleavage and hydrogen rearrangement.[17]

    • Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capabilities, you can isolate the molecular ion (or a prominent fragment ion) and induce further fragmentation. This controlled fragmentation can provide valuable structural information.

Frequently Asked Questions (FAQs)

Q: Is GC-MS a suitable technique for all types of macrocycles?

A: While powerful, GC-MS is best suited for macrocycles that are either inherently volatile (rare) or can be made volatile through derivatization without undergoing thermal degradation. For very large, non-volatile, or extremely thermally sensitive macrocycles, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) may be more appropriate. However, for many synthetic and naturally occurring macrocycles, GC-MS, particularly with pyrolysis or high-temperature capabilities, remains a valuable analytical tool.

Q: What type of GC column should I choose for macrocycle analysis?

A: The choice of GC column is critical. Key considerations include:

  • Stationary Phase: The polarity of the stationary phase should be matched to your macrocycle. A mid-polarity phase is often a good starting point.

  • Temperature Limit: A high-temperature column is essential. Look for columns rated for at least 350°C, and preferably up to 400°C or higher.[12]

  • Column Dimensions: A 30-meter column is a good general-purpose length. A smaller internal diameter (e.g., 0.25 mm) will provide better resolution, while a larger diameter (e.g., 0.32 mm or 0.53 mm) offers higher sample capacity.[18]

Q: When is derivatization necessary, and what are the common reagents?

A: Derivatization is necessary when your macrocycle has poor volatility or thermal stability due to the presence of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) groups.[7][8][9][10][11] The goal is to replace the active hydrogens in these groups with less polar, more stable moieties. The most common derivatization technique for GC-MS is silylation , using reagents like:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Q: How can I confirm that the peaks I'm seeing are from my macrocycle and not degradation products?

A: This is a critical question. Here's a multi-step approach:

  • Analyze at Different Inlet Temperatures: If the relative peak areas of your suspected degradation products increase as you increase the inlet temperature, it's a strong indication of thermal degradation.

  • Use a Soft Ionization Technique: If you can obtain a clear molecular ion using CI or FI that corresponds to the expected mass of your intact macrocycle, it provides strong evidence that the molecule is eluting intact.

  • Compare with LC-MS Data: If possible, analyze the same sample by LC-MS, which does not involve high temperatures for volatilization. A comparison of the mass spectra can help confirm the identity of the intact macrocycle.

Experimental Protocols & Data Presentation

Protocol 1: General Sample Preparation and Derivatization for Macrocycles
  • Sample Dissolution: Dissolve a known amount of your macrocycle in a suitable volatile solvent (e.g., dichloromethane, hexane). The final concentration should be around 10 µg/mL.[19]

  • Drying: Ensure your sample is completely dry, as water can interfere with derivatization reagents. This can be achieved by using a gentle stream of nitrogen.

  • Derivatization (Silylation Example):

    • To the dry sample, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Cool the sample to room temperature before injection.

  • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Table 1: Recommended GC-MS Parameters for Macrocycle Analysis
ParameterRecommended SettingRationale
Injector Type Split/Splitless or PTVPTV is preferred for thermally labile compounds.
Inlet Temperature 250-350°C (start low and optimize)Minimize thermal degradation while ensuring volatilization.
Column High-temperature, mid-polarityTo withstand high elution temperatures and match analyte polarity.
Oven Program Start at a low temperature (e.g., 50°C), then ramp at 10-20°C/min to a high final temperature (e.g., 380°C)To ensure good separation and elution of high-boiling point macrocycles.
Carrier Gas Helium or HydrogenStandard carrier gases for GC-MS.
Ionization Mode EI (70 eV) for initial screening, CI or FI for molecular ion confirmationTo balance fragmentation information with molecular weight determination.
Mass Range 100 - 1000 m/z (or higher, depending on the macrocycle)To ensure the detection of the molecular ion and major fragments.

Visualizing Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape Observed is_tailing Tailing? start->is_tailing is_fronting Fronting? is_tailing->is_fronting No check_active_sites Check for Active Sites - New deactivated liner - Condition column - Trim column is_tailing->check_active_sites Yes overload Column Overload - Reduce injection volume/conc. - Increase split ratio - Use higher capacity column is_fronting->overload Yes end Issue Resolved is_fronting->end No check_installation Check Column Installation - Proper cut - Correct depth check_active_sites->check_installation check_polarity Check Polarity Match - Analyte vs. Stationary Phase check_installation->check_polarity check_polarity->end overload->end

Caption: A decision tree for troubleshooting common peak shape issues in GC-MS.

Diagram 2: Sample Preparation and Analysis Pathway for Macrocycles

MacrocycleAnalysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis sample Macrocycle Sample dissolve Dissolve in Volatile Solvent sample->dissolve derivatize Derivatization (if needed) dissolve->derivatize injection Injection (PTV Recommended) derivatize->injection separation GC Separation (High-Temp Column) injection->separation ionization Ionization (Soft Ionization Recommended) separation->ionization detection Mass Detection ionization->detection

Caption: The recommended workflow for preparing and analyzing macrocycles by GC-MS.

References

Strategies to prevent cyclization in cationic ring-opening polymerization of acetals

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Cationic Ring-Opening Polymerization (CROP) of Acetals. This resource is designed to provide in-depth technical guidance and troubleshooting strategies to help you navigate the complexities of polyacetal synthesis and overcome common challenges, particularly the prevention of cyclization. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the cationic ring-opening polymerization of acetals.

1. What is cyclization and why is it a problem in acetal CROP?

Cyclization is a common side reaction in the cationic ring-opening polymerization of acetals where the growing polymer chain reacts with itself, forming cyclic oligomers.[1][2] This "backbiting" occurs when the active cationic center at the end of a growing polymer chain attacks an oxygen atom within its own backbone.[2][3] This is detrimental for several reasons: it reduces the yield of the desired linear high-molecular-weight polymer, broadens the molecular weight distribution (dispersity), and, if end-functionalized polymers are the target, the resulting cyclic structures will lack the desired end-groups.[1]

2. What are the main factors that promote cyclization?

Several factors can favor the formation of cyclic byproducts:

  • Thermodynamics: The polymerization of many cyclic monomers is a reversible process, existing in equilibrium between the monomer, linear polymer, and cyclic oligomers.[4][5] This equilibrium is highly sensitive to temperature and monomer concentration.[6][7]

  • Active Chain End (ACE) Mechanism: The traditional CROP mechanism involves a highly reactive carbocation or oxonium ion at the end of the growing chain.[4][8] This active chain end is prone to intramolecular reactions (backbiting) that lead to cyclization.[2][8]

  • Reaction Conditions: High temperatures and low monomer concentrations can shift the equilibrium towards depolymerization and the formation of thermodynamically stable cyclic species.[6][7][9][10] The choice of solvent can also significantly influence the ceiling temperature (Tc) and, consequently, the polymerization behavior.[9][11]

3. What is the "ceiling temperature" (Tc) and how does it relate to cyclization?

The ceiling temperature (Tc) is the critical temperature above which the polymerization of a particular monomer will not occur; at this point, the rate of polymerization equals the rate of depolymerization.[6][12] Above the Tc, the equilibrium favors the monomer and cyclic oligomers.[7][12] Therefore, running the polymerization well below the Tc is crucial to favor the formation of high polymer. The Tc is dependent on the monomer concentration, with higher concentrations leading to a higher Tc.[6][9]

4. Can the structure of the acetal monomer influence the extent of cyclization?

Yes, the monomer structure plays a significant role. Ring strain is a major driving force for ring-opening polymerization.[12] Monomers with higher ring strain (e.g., seven-membered rings like 1,3-dioxepane) have a greater thermodynamic driving force for polymerization and are generally less prone to cyclization compared to less strained rings (e.g., five-membered rings like 1,3-dioxolane).[4][12] Additionally, substituents on the monomer can influence steric hindrance and the basicity of the oxygen atoms in the resulting polymer chain, which can affect the rate of backbiting.[13]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific problems you might encounter during your experiments.

Problem 1: Low Polymer Yield and Presence of a Significant Oligomeric Fraction

Symptoms:

  • Gel Permeation Chromatography (GPC) shows a low molecular weight shoulder or distinct peaks corresponding to oligomers.

  • The isolated polymer yield is significantly lower than the theoretical monomer conversion.

  • 1H NMR analysis of the crude product shows signals corresponding to small cyclic species.

Root Cause Analysis and Solutions:

This issue is a classic indicator of excessive cyclization due to the polymerization-depolymerization equilibrium favoring cyclic species.

Solution A: Adjusting Thermodynamic Parameters

The core of the issue often lies in the thermodynamic control of the polymerization. The equilibrium between polymer and cyclic oligomers can be shifted to favor the polymer.

  • Decrease Reaction Temperature: Lowering the temperature increases the Gibbs free energy of polymerization (making it more negative), thus favoring polymer formation.[14] Conduct a temperature screening study, starting from room temperature and incrementally decreasing it (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between a reasonable reaction rate and minimal cyclization.

  • Increase Monomer Concentration: According to Le Chatelier's principle, increasing the concentration of the monomer will shift the equilibrium towards the formation of the polymer.[6] Running polymerizations at higher concentrations (e.g., in bulk or with minimal solvent) can significantly suppress cyclization.[9]

ParameterEffect on CyclizationRecommended Action
Temperature Increases at higher temperaturesDecrease the reaction temperature
Monomer Concentration Increases at lower concentrationsIncrease the initial monomer concentration
Solvent Polarity Can influence Tc and equilibriumScreen solvents of varying polarity

Solution B: Employing the Activated Monomer (AM) Mechanism

The Activated Monomer (AM) mechanism can significantly reduce cyclization by minimizing the concentration of highly reactive cationic chain ends.[1][2] In the AM mechanism, the monomer is activated by a protonic acid, and the growing polymer chain has a nucleophilic end-group (typically a hydroxyl group) that attacks the activated monomer.[4][8]

Protocol for Implementing the Activated Monomer Mechanism:

  • Initiator Selection: Use a diol or alcohol as an initiator. The hydroxyl groups of the initiator are more nucleophilic than the ether oxygens of the polymer backbone, reducing the likelihood of backbiting.[1]

  • Catalyst Choice: A strong protonic acid, such as trifluoromethanesulfonic acid (TfOH) or methanesulfonic acid (MSA), is typically used as the catalyst.[4]

  • Slow Monomer Addition: To maintain a low instantaneous monomer concentration and favor the AM pathway, add the monomer slowly to the reaction mixture containing the initiator and catalyst. This minimizes the competition with the Active Chain End (ACE) mechanism.[1]

  • Catalyst-to-Initiator Ratio: The ratio of catalyst to initiator can influence the reaction kinetics and the prevalence of side reactions. An optimization of this ratio may be necessary.[1]

AM_vs_ACE

Problem 2: Broad Molecular Weight Distribution (High Dispersity, Đ > 1.5)

Symptoms:

  • GPC analysis reveals a broad, and possibly multimodal, distribution of polymer chain lengths.

Root Cause Analysis and Solutions:

High dispersity in CROP of acetals can arise from several factors, including slow initiation relative to propagation, chain transfer reactions, and the presence of both linear and cyclic species of varying sizes.

Solution A: Optimize Initiation

If the initiation is slow compared to propagation, new chains will be formed throughout the polymerization process, leading to a broad distribution of chain lengths.

  • Choice of Initiator/Catalyst System: The efficiency of initiation depends on the nucleophilicity of the initiator and the strength of the acid catalyst. For the AM mechanism, ensure the chosen alcohol or diol is a potent nucleophile. For the ACE mechanism, select a catalyst that rapidly generates the initial cationic species. Protonic acids like TfOH are often effective.[4]

  • Ensure Purity of Reagents: Impurities, particularly water, can act as unintended initiators, leading to a loss of control over the polymerization.[4] Ensure all reagents and glassware are scrupulously dried.

Solution B: Minimize Chain Transfer Reactions

Chain transfer reactions, where the active center is transferred from a growing chain to another molecule (e.g., monomer, solvent, or another polymer chain), can lead to the formation of new growing chains and a broadening of the molecular weight distribution.

  • Solvent Selection: Choose a solvent with low basicity to minimize chain transfer to the solvent. Halogenated solvents like dichloromethane are commonly used.[5]

  • Temperature Control: Higher temperatures can increase the rate of chain transfer reactions. Conducting the polymerization at lower temperatures can help to suppress these side reactions.[15]

Dispersity_Factors

III. Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment designed to minimize cyclization.

Protocol: Synthesis of Linear Polydioxepane via the Activated Monomer Mechanism

This protocol describes the polymerization of 1,3-dioxepane (DOP), a seven-membered cyclic acetal, using an alcohol initiator to favor the AM mechanism and suppress the formation of cyclic oligomers.

Materials:

  • 1,3-Dioxepane (DOP), freshly distilled over CaH2.

  • Benzyl alcohol (BnOH), dried over molecular sieves.

  • Trifluoromethanesulfonic acid (TfOH), as a stock solution in dry dichloromethane (DCM).

  • Dichloromethane (DCM), anhydrous.

  • Methanol, for quenching.

  • Nitrogen or Argon gas supply.

  • Schlenk line and oven-dried glassware.

Procedure:

  • Glassware Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask in an oven at 120 °C overnight and allow it to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the Schlenk flask, under an inert atmosphere, add the desired amount of benzyl alcohol initiator followed by anhydrous DCM.

  • Initiation: Cool the flask to 0 °C in an ice bath. While stirring, add the calculated amount of the TfOH stock solution dropwise via syringe.

  • Monomer Addition: Add the freshly distilled 1,3-dioxepane to the reaction mixture. For optimal control and to further suppress the ACE mechanism, the monomer can be added slowly over a period of time using a syringe pump.

  • Polymerization: Allow the reaction to proceed at 0 °C. Monitor the progress of the polymerization by taking aliquots at regular intervals and analyzing them by 1H NMR (to determine monomer conversion) and GPC (to track molecular weight and dispersity).

  • Quenching: Once the desired conversion is reached, quench the polymerization by adding a small amount of methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane. Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Characterize the final polymer by GPC (for Mn, Mw, and Đ) and NMR spectroscopy (to confirm the structure and end-groups).

Experimental_Workflow

By understanding the fundamental principles of cationic ring-opening polymerization and implementing these targeted strategies, researchers can effectively control and prevent the formation of cyclic byproducts, leading to the successful synthesis of well-defined linear polyacetals.

References

Addressing the stability of 1,6-Dioxacyclododecane-7,12-dione in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this macrocyclic dilactone. Our goal is to explain the causality behind its behavior in various chemical environments and provide robust, self-validating protocols to ensure the integrity of your experiments.

Introduction: Understanding the Core Chemistry

This compound is a 12-membered macrocycle containing two ester functional groups.[1][2][3] Its utility as a chemical intermediate, particularly in the synthesis of polymers and other complex structures, is significant.[1] However, the presence of these ester linkages is the primary determinant of its chemical stability. The core mechanism of degradation under both acidic and basic conditions is hydrolysis , where the ester bonds are cleaved by water. While the macrocyclic structure can impose some geometric constraints that influence reaction rates compared to linear esters, the fundamental principles of ester hydrolysis remain the critical factor in its stability profile.[1]

This guide will address the most common questions and issues encountered when working with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the general stability of this compound under standard laboratory conditions?

Under ideal conditions, the compound is reasonably stable. It should be stored in a cool, dry environment, preferably in a desiccator, to prevent exposure to atmospheric moisture.[1] The cyclic structure provides a degree of resistance to degradation compared to some acyclic analogs.[1] However, its stability is compromised in the presence of water, and this degradation is significantly accelerated by acidic or basic catalysts. Prolonged exposure to moisture, even in a seemingly neutral environment, can lead to slow hydrolysis of the ester linkages.[1]

ConditionStability OutlookKey Considerations
Dry, Inert Atmosphere HighOptimal for long-term storage.
Ambient Air (with moisture) Moderate to LowRisk of slow hydrolysis over time.
Aqueous Solution (Neutral pH) LowHydrolysis is possible and can be autocatalytic.
Acidic or Basic Solution Very LowRapid degradation via catalyzed hydrolysis.
FAQ 2: How does the compound degrade in acidic conditions?

In an acidic environment, the compound undergoes acid-catalyzed hydrolysis. This is a well-understood mechanism for esters and lactones.[4][5] The process is initiated by the protonation of the carbonyl oxygen. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. This bimolecular pathway (AAC2) is the most common. In extremely acidic conditions, a unimolecular pathway (AAC1) involving the formation of an acylium ion may become relevant.[4][6]

The carbonyl oxygen atoms can act as weak Lewis bases, readily accepting a proton in strongly acidic conditions, which is the first step in this degradation pathway.[1]

Fig 1. Acid-Catalyzed Hydrolysis Pathway.
FAQ 3: What is the degradation mechanism in basic conditions?

Under basic conditions, this compound undergoes base-catalyzed hydrolysis, commonly known as saponification. This reaction is typically faster and more aggressive than its acid-catalyzed counterpart. The mechanism involves the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, cleaving the ester bond to form a carboxylate anion and a hydroxyl group. This process is effectively irreversible because the resulting carboxylate is deprotonated and resonance-stabilized, showing little tendency to react with the alcohol.

Fig 2. Base-Catalyzed Hydrolysis Pathway.
FAQ 4: I am observing unexpected degradation in my experiment. How can I troubleshoot this?

Unexpected degradation is a common issue, often stemming from overlooked sources of acid or base. Follow this workflow to diagnose the problem.

TroubleshootingWorkflow Start Degradation Observed? CheckSolvent Check Solvent Purity & pH Is it anhydrous? Is it buffered? Start->CheckSolvent Yes CheckReagents Analyze Reagents Are any latently acidic/basic? (e.g., Lewis acids, amine bases) CheckSolvent->CheckReagents Solvent OK SolutionSolvent Solution: Use anhydrous/buffered solvents. Degas water to remove CO2. CheckSolvent->SolutionSolvent Issue Found CheckTemp Review Reaction Temperature Is it the minimum required? CheckReagents->CheckTemp Reagents OK SolutionReagents Solution: Substitute with pH-neutral alternatives. Add non-nucleophilic base scavenger. CheckReagents->SolutionReagents Issue Found CheckAtmosphere Assess Reaction Atmosphere Is it inert? (N2, Ar) CheckTemp->CheckAtmosphere Temp OK SolutionTemp Solution: Lower temperature. Run kinetic studies to find optimum. CheckTemp->SolutionTemp Issue Found SolutionAtmosphere Solution: Use Schlenk line or glovebox. Prevents moisture & CO2 ingress. CheckAtmosphere->SolutionAtmosphere Issue Found

References

Influence of temperature and pressure on 1,6-Dioxacyclododecane-7,12-dione polymerization kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the ring-opening polymerization (ROP) of 1,6-Dioxacyclododecane-7,12-dione. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) regarding the influence of temperature and pressure on the polymerization kinetics of this macrocyclic ester.

Introduction to this compound and its Polymerization

This compound is a 12-membered macrocyclic diester with the chemical formula C₁₀H₁₆O₄.[1] Its structure, containing two ester linkages within a large ring, makes it a suitable monomer for ring-opening polymerization to produce polyesters with potential applications in materials science and biomedical fields. The polymerization is primarily driven by the release of ring strain, although for larger rings like this 12-membered one, the enthalpic contribution to the Gibbs free energy of polymerization is less significant compared to smaller, more strained lactones.[2] Consequently, the polymerization is more sensitive to reaction conditions.

This guide will delve into the critical roles of temperature and pressure in controlling the kinetics, and ultimately the success, of this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the ring-opening polymerization of this compound?

The primary challenges stem from the moderate ring strain of the 12-membered ring. Unlike smaller lactones (e.g., ε-caprolactone), the polymerization of this compound is less thermodynamically driven. This can lead to:

  • Slow Polymerization Rates: The reaction may require more forcing conditions (higher temperatures, more active catalysts) to proceed at a reasonable rate.

  • Low Monomer Conversion: Reaching high monomer to polymer conversion can be difficult due to the equilibrium nature of the polymerization.

  • Difficulty in Achieving High Molecular Weight: Side reactions, such as chain transfer and backbiting, can become more prevalent under the conditions required for polymerization, limiting the final molecular weight of the polyester.[3]

Q2: How does temperature influence the polymerization kinetics?

Temperature has a multifaceted effect on the polymerization of this compound:

  • Reaction Rate: Generally, increasing the temperature increases the rate of polymerization. However, for ROP, there is an upper limit known as the ceiling temperature (Tc). Above the Tc, the polymerization becomes thermodynamically unfavorable, and depolymerization will dominate. For macrocyclic esters, the Tc can be a critical parameter to consider.

  • Equilibrium Monomer Concentration: As the temperature approaches the Tc, the equilibrium monomer concentration increases, leading to lower monomer conversion.

  • Side Reactions: Higher temperatures can promote undesirable side reactions, such as transesterification, which can broaden the molecular weight distribution and lead to the formation of cyclic oligomers.

  • Catalyst Activity and Stability: The chosen catalyst will have an optimal temperature range for its activity and stability. Exceeding this range may lead to catalyst decomposition and loss of control over the polymerization.

Q3: What is the expected effect of pressure on the polymerization?

While specific data for this compound is limited, the general principles of polymerization under high pressure suggest the following potential benefits:

  • Increased Rate of Polymerization: High pressure can accelerate the polymerization reaction by increasing the concentration of reactive species and favoring the formation of the more compact transition state.

  • Shift in Equilibrium: According to Le Châtelier's principle, an increase in pressure will favor the state with a smaller volume. In ROP, the polymer is generally denser than the monomer, so applying high pressure can shift the equilibrium towards the polymer, potentially leading to higher monomer conversion.

  • Suppression of Side Reactions: In some cases, high pressure can suppress side reactions that have a larger activation volume than the propagation step.

Q4: What type of catalysts are suitable for the polymerization of this compound?

Given its structure as a macrocyclic ester, catalysts commonly used for the ROP of lactones are applicable. These include:

  • Organometallic Catalysts: Tin(II) octoate (Sn(Oct)₂), is a widely used and effective catalyst for the ROP of cyclic esters.[4] Other metal alkoxides and carboxylates based on zinc, aluminum, and rare-earth metals can also be employed.[2]

  • Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (CALB), can catalyze the ROP of macrolactones under milder conditions, which can be advantageous for minimizing side reactions.[5][6]

  • Organocatalysts: Strong non-nucleophilic bases and bifunctional acid-base catalysts have emerged as metal-free alternatives for ROP.

The choice of catalyst will significantly impact the reaction kinetics and the properties of the resulting polymer.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the polymerization of this compound.

Problem 1: Low or No Monomer Conversion

Possible Cause Explanation Recommended Action
Impure Monomer Water, acidic, or basic impurities in the monomer can inhibit or terminate the polymerization by reacting with the catalyst or the propagating chain ends.Purify the monomer by recrystallization or sublimation. Ensure the monomer is thoroughly dried under vacuum before use.
Inactive or Insufficient Catalyst The catalyst may have degraded due to exposure to air or moisture, or the concentration may be too low for this less reactive monomer.Use a fresh, properly stored catalyst. Increase the catalyst concentration incrementally. For tin-based catalysts, ensure an alcohol co-initiator is present if required by the mechanism.[7]
Suboptimal Temperature The reaction temperature may be too low for the polymerization to proceed at a significant rate, or it could be above the ceiling temperature.Gradually increase the reaction temperature in small increments (e.g., 10 °C). If high temperatures still result in low conversion, consider that you may be exceeding the Tc.
Inappropriate Solvent If performing a solution polymerization, the solvent may be interfering with the catalyst or may not be sufficiently inert.Ensure the solvent is of high purity and rigorously dried. Consider switching to a different solvent or performing the polymerization in bulk (melt).

Problem 2: Low Molecular Weight of the Resulting Polymer

Possible Cause Explanation Recommended Action
Presence of Chain Transfer Agents Impurities with active hydrogens, such as water or alcohols, can act as chain transfer agents, leading to the formation of a larger number of shorter polymer chains.[3][8]Rigorously dry all reagents (monomer, solvent) and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
High Catalyst Concentration An excessively high concentration of initiator or catalyst can lead to a large number of initiated chains, each growing to a limited length for a given amount of monomer.Reduce the catalyst/initiator concentration. The molecular weight should be inversely proportional to the monomer-to-initiator ratio for a controlled polymerization.
Side Reactions At higher temperatures, intramolecular or intermolecular transesterification (backbiting) can lead to chain scission and the formation of cyclic oligomers, reducing the average molecular weight.Optimize the reaction temperature to be high enough for a reasonable rate but low enough to minimize side reactions. A shorter reaction time might also be beneficial.
Premature Termination The polymerization may be terminated before reaching high molecular weight due to the depletion of the catalyst or the introduction of terminating impurities.Ensure the reaction is run for a sufficient amount of time and that the system is well-sealed from atmospheric contaminants.

Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Possible Cause Explanation Recommended Action
Slow Initiation If the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the polymerization, leading to a broad distribution of chain lengths.Choose a catalyst/initiator system that provides a fast and efficient initiation.
Transesterification Reactions Intermolecular transesterification can lead to a scrambling of chain lengths, broadening the PDI.Lower the reaction temperature and/or reduce the reaction time. Some catalysts are more prone to promoting transesterification than others.
Multiple Active Species The catalyst system may be forming multiple types of active species with different reactivities.Ensure the catalyst is well-defined and pure. Consider using a single-site catalyst if precise control is required.

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup and goals.

Protocol 1: Bulk Polymerization using Tin(II) Octoate

This protocol describes a general procedure for the bulk ring-opening polymerization of this compound using Sn(Oct)₂ as a catalyst and an alcohol as an initiator.

Materials:

  • This compound (purified and dried)

  • Tin(II) octoate (Sn(Oct)₂)

  • Benzyl alcohol (or other suitable alcohol initiator, dried)

  • Dry, inert atmosphere (e.g., nitrogen or argon)

  • Schlenk flask or similar reaction vessel

  • High-vacuum line

Procedure:

  • Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Charging the Reactor: In the Schlenk flask under a positive pressure of inert gas, add the desired amount of this compound.

  • Monomer Drying: Heat the monomer to just above its melting point (around 95-100 °C) under high vacuum for 1-2 hours to remove any residual moisture.

  • Initiator and Catalyst Addition: Cool the monomer to the desired reaction temperature (e.g., 120-160 °C). Under a positive flow of inert gas, add the desired amount of benzyl alcohol initiator followed by the Sn(Oct)₂ catalyst solution (typically dissolved in dry toluene). The monomer-to-initiator ratio will determine the theoretical molecular weight.

  • Polymerization: Maintain the reaction mixture at the set temperature under a static inert atmosphere with stirring. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.

  • Termination and Purification: After the desired time, cool the reaction to room temperature. Dissolve the polymer in a suitable solvent (e.g., chloroform or dichloromethane) and precipitate it into a large excess of a non-solvent (e.g., cold methanol).

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.

Protocol 2: High-Pressure Polymerization (Conceptual)

This protocol outlines the conceptual steps for investigating the effect of pressure. This requires specialized high-pressure equipment.

Equipment:

  • High-pressure reactor with stirring and temperature control.

Procedure:

  • Preparation and Charging: Prepare the monomer, initiator, and catalyst as described in Protocol 1. Charge the high-pressure reactor with the reaction mixture under an inert atmosphere.

  • Pressurization: Seal the reactor and pressurize it to the desired level with an inert gas (e.g., argon).

  • Heating and Polymerization: Heat the reactor to the desired polymerization temperature and begin stirring.

  • Monitoring: Monitor the reaction progress if the equipment allows (e.g., through torque measurement or sampling).

  • Depressurization and Work-up: After the reaction is complete, cool the reactor to room temperature and slowly depressurize it. Purify the polymer as described in Protocol 1.

Data Presentation

The following tables provide a conceptual framework for how to present data from your experiments to understand the influence of temperature and pressure.

Table 1: Influence of Temperature on Polymerization of this compound

EntryTemperature (°C)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
112024
214024
316024
418024

Table 2: Influence of Pressure on Polymerization of this compound at a Constant Temperature (e.g., 140 °C)

EntryPressure (MPa)Time (h)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
10.1 (Atmospheric)24
210024
320024
430024

Visualizing Experimental Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and concepts discussed in this guide.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Monomer Conversion or Low Molecular Weight Impurity Monomer/Solvent Impurities (e.g., Water) Problem->Impurity Check Purity Catalyst Catalyst Inactivity/ Incorrect Concentration Problem->Catalyst Verify Catalyst Temp Suboptimal Temperature Problem->Temp Review Temperature Pressure Inappropriate Pressure Problem->Pressure Consider Pressure Purify Purify & Dry All Reagents Impurity->Purify Optimize_Cat Optimize Catalyst Type & Concentration Catalyst->Optimize_Cat Optimize_Temp Systematically Vary Temperature Temp->Optimize_Temp Optimize_Pressure Investigate Pressure Effects (if possible) Pressure->Optimize_Pressure

Caption: Troubleshooting workflow for common polymerization issues.

ROP_Mechanism Monomer This compound Active_Center Active Propagating Center Monomer->Active_Center Initiator Initiator (e.g., R-OH) Initiator->Active_Center Activation Catalyst Catalyst (e.g., Sn(Oct)₂) Catalyst->Active_Center Polymer Polyester Chain Active_Center->Polymer Propagation (Ring-Opening)

Caption: Simplified schematic of the ring-opening polymerization mechanism.

Temp_Pressure_Effects Temp Temperature Rate Polymerization Rate Temp->Rate Increases (up to Tc) MW Molecular Weight Temp->MW Can Decrease at High T Conversion Monomer Conversion Temp->Conversion Decreases near Tc Side_Reactions Side Reactions Temp->Side_Reactions Increases Pressure Pressure Pressure->Rate Generally Increases Pressure->Conversion Generally Increases Pressure->Side_Reactions May Suppress

Caption: Influence of temperature and pressure on key polymerization parameters.

References

Navigating the Synthesis of 1,6-Dioxacyclododecane-7,12-dione: A Technical Support Guide on Solvent System Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-dioxacyclododecane-7,12-dione. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your synthetic outcomes. The choice of solvent is a critical parameter in macrocyclization reactions, directly influencing reaction rates, equilibrium positions, and the distribution between desired cyclic products and undesired oligomers. This document offers a comprehensive analysis of how different solvent systems can affect the efficiency of your synthesis, grounded in established chemical principles and practical insights.

The Crucial Role of the Solvent in Dilactone Formation

The synthesis of this compound, a 12-membered dilactone, typically involves the intermolecular esterification of two molecules of a C6 hydroxy acid or the condensation of a C6 diacid with a C6 diol. A significant challenge in such syntheses is minimizing the competing intermolecular polymerization, which leads to linear oligomers and reduces the yield of the desired macrocycle. The solvent system plays a pivotal role in controlling this delicate balance. Key functions of the solvent in this context include:

  • Enforcing the High-Dilution Principle: To favor intramolecular cyclization over intermolecular polymerization, reactions are often conducted under high-dilution conditions.[1][2] The solvent facilitates this by providing a large volume to maintain low concentrations of the reactive intermediates.

  • Modulating Reactant and Intermediate Solubility: The solubility of the starting materials and any reactive intermediates in the chosen solvent is crucial for a homogeneous reaction mixture and consistent reaction kinetics.

  • Influencing Reaction Kinetics and Transition States: Solvents can stabilize or destabilize transition states, thereby affecting the activation energy and the rate of the reaction.[3]

  • Aiding in Water Removal: In condensation reactions, the removal of water is essential to drive the equilibrium towards product formation. Certain solvents can form azeotropes with water, facilitating its removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

A1: The synthesis of this compound can be approached through several pathways. Common starting materials include the self-condensation of 6-hydroxyhexanoic acid or the condensation of adipic acid with 1,4-butanediol.[4] Other routes, such as the Baeyer-Villiger oxidation of cyclododecanone, can also yield macrocyclic lactones.[5]

Q2: Why is my yield of this compound consistently low, with a significant amount of white, waxy solid that is difficult to characterize?

A2: This is a classic sign of competing oligomerization or polymerization. The waxy solid is likely a mixture of linear polyesters. This issue is often exacerbated by reaction conditions that are too concentrated. To favor the intramolecular cyclization that forms the desired 12-membered ring, it is crucial to adhere to the high-dilution principle.[1][6] This involves the slow addition of the reactants to a large volume of refluxing solvent, often over several hours, to maintain a very low instantaneous concentration of the reactive species.

Q3: How does solvent polarity affect the efficiency of the synthesis?

A3: Solvent polarity can have a significant impact. Nonpolar, aprotic solvents are often favored for macrolactonization reactions. They tend to poorly solvate the charged intermediates and transition states of the competing intermolecular reaction, thus disfavoring polymerization. Furthermore, nonpolar solvents can promote a "pseudo-hydrophobic" effect, where the ends of the linear precursor are in closer proximity, favoring cyclization. Highly polar solvents, on the other hand, can stabilize charged intermediates, potentially increasing the rate of undesired intermolecular reactions.

Q4: Can I use a protic solvent for this synthesis?

A4: Protic solvents (e.g., alcohols) are generally not recommended for this type of condensation reaction. They can participate in transesterification reactions and can also solvate the carboxylic acid and alcohol functional groups through hydrogen bonding, which can hinder their reactivity and interfere with the desired cyclization.

Q5: What is the benefit of using a high-boiling point solvent?

A5: High-boiling point solvents allow the reaction to be conducted at elevated temperatures. This can increase the reaction rate and help to overcome the activation energy barrier for cyclization. Additionally, a higher temperature can be beneficial for the azeotropic removal of water, which is a byproduct of the esterification and must be removed to drive the reaction to completion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solutions
Low to No Yield of Desired Product Reaction conditions are too concentrated, favoring polymerization.Implement the high-dilution principle: slowly add the reactants over an extended period (e.g., 8-12 hours) to a large volume of refluxing solvent.
Inefficient removal of water byproduct.Use a Dean-Stark apparatus to azeotropically remove water.[7] Select a solvent that forms a low-boiling azeotrope with water (e.g., toluene, xylene).
Inappropriate solvent choice leading to poor solubility of reactants.Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Consider a co-solvent system if necessary.
Formation of a Mixture of Cyclic Products (e.g., 24-membered tetra-lactone) The effective molarity for the formation of the larger ring is competitive under the reaction conditions.Adjust the concentration and temperature. A slightly higher concentration might favor the formation of the smaller 12-membered ring over larger macrocycles.
Product is Contaminated with Oligomers Incomplete cyclization or predominance of intermolecular reactions.In addition to high dilution, consider the use of a different catalyst that might favor intramolecular cyclization. The choice of solvent can also influence the product distribution. A less polar solvent may reduce oligomerization.
Reaction Stalls Before Completion Deactivation of the catalyst or establishment of an unfavorable equilibrium.Ensure anhydrous conditions, as water can deactivate some catalysts. If using a method that generates water, ensure its efficient removal. Consider adding a fresh portion of the catalyst.

Data Summary: Solvent System Effects on Dilactone Synthesis

Solvent Class Examples Expected Effect on Yield Rationale
Aprotic, Nonpolar Toluene, Xylene, BenzeneGenerally Favorable Promotes pre-organization of the linear precursor through solvophobic effects, disfavors solvation of charged intermediates for polymerization, and allows for azeotropic water removal.
Aprotic, Polar Dichloromethane (DCM), ChloroformPotentially Favorable Good solvating power for reactants. The choice depends on the specific reaction mechanism and catalyst used.
Aprotic, High-Boiling, Polar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Generally Unfavorable High polarity can stabilize charged intermediates, favoring intermolecular reactions. Can be difficult to remove during workup.
Protic Alcohols (e.g., Ethanol, Methanol)Unfavorable Can participate in side reactions (transesterification) and solvate reactive groups through hydrogen bonding, hindering the desired reaction.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneVariable Can be effective in some cases, but their polarity and coordinating ability can influence catalyst activity.

Experimental Protocol: Synthesis of this compound via High-Dilution Cyclization

This protocol is a representative example based on established principles of macrolactonization.

Materials:

  • 6-Hydroxyhexanoic acid

  • 2,4,6-Trichlorobenzoyl chloride (Yamaguchi reagent)

  • Triethylamine (Et3N)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Toluene

Procedure:

  • Preparation of the Acid Chloride: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 6-hydroxyhexanoic acid (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene (concentration of ~0.5 M). Cool the solution to 0 °C in an ice bath. Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 eq) and stir the mixture at 0 °C for 1 hour.

  • High-Dilution Cyclization: In a separate, larger, flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel, bring a solution of DMAP (4.0 eq) in a large volume of anhydrous toluene to reflux. The final concentration of the 6-hydroxyhexanoic acid, once fully added, should be approximately 0.01 M.

  • Slow Addition: Transfer the solution of the mixed anhydride prepared in step 1 to the addition funnel and add it dropwise to the refluxing DMAP solution over a period of 10-12 hours.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate successively with dilute HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the this compound.

Visualizing Key Concepts

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products 6-Hydroxyhexanoic_Acid 6-Hydroxyhexanoic Acid Linear_Dimer Linear Dimer (Hydroxy Acid) 6-Hydroxyhexanoic_Acid->Linear_Dimer Intermolecular Esterification Dilactone This compound (Intramolecular Cyclization) Linear_Dimer->Dilactone Intramolecular Cyclization Oligomers Linear Oligomers/Polymers (Intermolecular Polymerization) Linear_Dimer->Oligomers Intermolecular Polymerization

Caption: Competing pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Dilactone Check_Concentration Are you using high-dilution conditions? Start->Check_Concentration Implement_High_Dilution Implement slow addition to a large volume of solvent. Check_Concentration->Implement_High_Dilution No Check_Water_Removal Is water being effectively removed? Check_Concentration->Check_Water_Removal Yes Implement_High_Dilution->Check_Water_Removal Use_Dean_Stark Use a Dean-Stark trap with an azeotrope-forming solvent (e.g., Toluene). Check_Water_Removal->Use_Dean_Stark No Check_Solvent_Polarity What is the polarity of your solvent? Check_Water_Removal->Check_Solvent_Polarity Yes Use_Dean_Stark->Check_Solvent_Polarity Consider_Less_Polar_Solvent Switch to a less polar, aprotic solvent to disfavor polymerization. Check_Solvent_Polarity->Consider_Less_Polar_Solvent High Review_Catalyst Review catalyst choice and concentration. Check_Solvent_Polarity->Review_Catalyst Low/Medium Consider_Less_Polar_Solvent->Review_Catalyst

Caption: Troubleshooting workflow for low yields in dilactone synthesis.

References

Minimizing byproduct formation during the synthesis of 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1,6-Dioxacyclododecane-7,12-dione. This guide is designed for researchers, scientists, and drug development professionals to provide actionable, in-depth technical advice for minimizing byproduct formation during this challenging synthesis. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the highest purity and yield of your target molecule.

Introduction: The Synthetic Challenge

This compound is a macrocyclic dilactone with applications as a chemical intermediate and in materials science, such as in the production of polyurethane adhesives.[1] Its synthesis, while conceptually straightforward, is often plagued by the formation of stubborn byproducts that complicate purification and reduce overall yield. The most common and mechanistically logical approach is the double Baeyer-Villiger oxidation of the corresponding C12 diketone, 1,6-cyclododecanedione.[2]

This guide will address the primary challenges encountered in this synthesis: incomplete reaction leading to a mono-lactone intermediate, and intermolecular side reactions resulting in oligomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the primary byproducts?

A1: The most prevalent method is the Baeyer-Villiger oxidation of 1,6-cyclododecanedione using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or trifluoroperacetic acid (TFPAA).[2][3] This reaction involves the insertion of two oxygen atoms into the carbon-carbon bonds adjacent to the carbonyl groups of the diketone, expanding the 12-membered carbon ring into a 14-membered dilactone ring.

The primary byproducts encountered are:

  • Mono-lactone Intermediate: The product of a single, incomplete oxidation event where only one of the two ketone functionalities has been converted to an ester.

  • Oligomeric Species (Dimers, Trimers, etc.): These form via intermolecular esterification reactions, competing with the desired intramolecular cyclization. This is a common issue in the synthesis of macrocycles.

  • Hydroxy-acid: Formed if the lactone ring is hydrolyzed during workup or purification.

  • Peroxyacid Decomposition Products: Byproducts arising from the decomposition of the oxidizing agent, especially under prolonged reaction times or elevated temperatures.

Q2: What is the mechanism of the Baeyer-Villiger oxidation and how does it inform byproduct formation?

A2: The Baeyer-Villiger oxidation proceeds through a critical intermediate known as the "Criegee intermediate."[2]

  • Protonation: The peroxyacid first protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The peroxyacid then attacks the activated carbonyl carbon.

  • Rearrangement: This forms the tetrahedral Criegee intermediate. In a concerted step, a carbon atom adjacent to the original carbonyl migrates to the adjacent oxygen of the peroxide, cleaving the weak oxygen-oxygen bond and displacing a carboxylic acid molecule.[2][4]

  • Deprotonation: The resulting protonated lactone is deprotonated to yield the final product.

Understanding this mechanism is key: the reaction is a stepwise process. For a diketone, the first oxidation yields the mono-lactone. This mono-lactone must then undergo a second, independent Baeyer-Villiger oxidation to form the desired di-lactone. Any factor that hinders the second oxidation (e.g., insufficient oxidant, deactivation of the remaining ketone) will result in the accumulation of the mono-lactone byproduct.

Diagram: Baeyer-Villiger Oxidation Pathway for this compound

BV_Oxidation cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 1,6-Cyclododecanedione B Mono-lactone Intermediate A->B +1 eq. Peroxyacid C This compound (Desired Product) B->C +1 eq. Peroxyacid D Oligomers (Dimers, etc.) B->D Intermolecular Reaction C->D Intermolecular Reaction Troubleshooting Start Reaction Outcome Analysis Byproduct_Check Major Byproduct? Start->Byproduct_Check MonoLactone Mono-lactone / Starting Material Byproduct_Check->MonoLactone Yes Oligomers High MW Oligomers Byproduct_Check->Oligomers No Solution_Mono Increase Oxidant Equivalents Use More Reactive Oxidant Increase Reaction Time/Temp MonoLactone->Solution_Mono Solution_Oligo Decrease Reaction Concentration Ensure Anhydrous Conditions Lower Reaction Temperature Oligomers->Solution_Oligo

References

Technical Support Center: Purification of Polyesters from 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyesters derived from the ring-opening polymerization of 1,6-Dioxacyclododecane-7,12-dione. This guide provides in-depth, field-tested insights into common purification challenges. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, enabling you to troubleshoot effectively and ensure the highest purity for your materials.

Section 1: Foundational Purification Strategy

The path to a pure polyester is not always linear. The optimal strategy depends on the polymer's properties (molecular weight, solubility) and the nature of the impurities (residual monomer, catalyst, side products). This section provides a high-level framework for making an informed choice.

FAQ 1: I have my crude polymer post-polymerization. What is the overall workflow for purification and verification?

Expert Rationale: The primary goal is to separate the high molecular weight polymer from small-molecule impurities. The most robust and widely used technique for this class of amorphous or semi-crystalline polyesters is dissolution and precipitation . This process leverages the significant difference in solubility between the long polymer chains and small molecules like monomers or catalysts in a given solvent/antisolvent system. The process should be repeated until analytical methods confirm the absence of impurities.

Workflow & Decision Process:

start Crude Polymer (Post-Polymerization) dissolve Dissolve in a minimal amount of a good solvent (e.g., Chloroform, THF) start->dissolve precipitate Add dropwise to a vigorously stirring antisolvent (e.g., Methanol, Hexane) dissolve->precipitate isolate Isolate Precipitate (Filtration / Centrifugation) precipitate->isolate wash Wash with fresh antisolvent isolate->wash dry Dry under vacuum (to constant weight) wash->dry characterize Characterize Sample (NMR, GPC) dry->characterize pure Pure Polymer characterize->pure Impurities Absent repurify Re-dissolve and re-precipitate characterize->repurify Impurities Present repurify->dissolve

Caption: General workflow for polyester purification.

Section 2: Troubleshooting Precipitation

Precipitation is the most critical step, but it can also be the source of many issues. This section addresses the most common problems encountered.

FAQ 2: How do I select an appropriate solvent and antisolvent?

Expert Rationale: The principle of precipitation relies on solubility differences. A good solvent should fully dissolve the polymer, while an antisolvent should be a poor solvent for the polymer but fully miscible with the good solvent.[1][2] The concept of "like dissolves like" is a useful starting point; polarity is a key factor. Hansen Solubility Parameters (HSP) provide a more advanced theoretical framework for predicting polymer solubility, but empirical testing is often the most practical approach.[1]

Solution:

  • Solvent Selection: Choose a solvent that readily dissolves your crude polyester at room temperature. Common choices for polyesters include chlorinated solvents (chloroform, dichloromethane) or ethers (tetrahydrofuran - THF).

  • Antisolvent Screening (Empirical Approach):

    • Dissolve a small amount of crude polymer in your chosen solvent.

    • In separate test tubes, add this polymer solution dropwise to a range of potential antisolvents (start with a 1:10 volume ratio of solvent to antisolvent).

    • Good candidates will cause immediate formation of a white, solid precipitate.

    • Avoid antisolvents that cause the polymer to "oil out" into a gummy, sticky mass or where the solution simply turns cloudy without solid formation.

Common Solvents (for Polyesters) Potential Antisolvents (Test in order of decreasing polarity) Rationale for Testing Order
Chloroform (CHCl₃)MethanolHighly polar, effective for many polyesters.
Dichloromethane (DCM)EthanolSlightly less polar than methanol.
Tetrahydrofuran (THF)IsopropanolCan sometimes prevent "oiling out".
Diethyl EtherLess polar, good for removing more nonpolar impurities.[1]
Hexane / HeptaneVery nonpolar, provides a strong driving force for precipitation.[1][2]

Table 1: Recommended Solvent/Antisolvent Systems for Screening.

FAQ 3: My polymer is "oiling out" into a sticky mess instead of forming a powder. What's wrong?

Expert Rationale: "Oiling out" or forming a gummy precipitate occurs when the polymer chains aggregate into an amorphous, solvent-swollen phase instead of a solid, semi-crystalline one. This is often due to the solvent and antisolvent mixture still being a moderately good solvent for the polymer, or the precipitation occurring too quickly at a temperature above the polymer's glass transition temperature (Tg) in that solvent mixture.

Solutions:

  • Decrease Temperature: Perform the precipitation in an ice bath. Adding the polymer solution to chilled antisolvent slows down the aggregation process, giving polymer chains more time to arrange into a solid phase.

  • Change the Antisolvent: The current antisolvent is likely too "good" a solvent. Move to a more dissimilar antisolvent based on polarity (see Table 1). For a polymer dissolved in chloroform (polar), a very non-polar antisolvent like hexane is more likely to produce a powder than a moderately polar one like isopropanol.

  • Increase Antisolvent Volume: Use a larger excess of the antisolvent (e.g., increase from a 1:10 to a 1:20 solvent-to-antisolvent ratio). This ensures the final solvent mixture is sufficiently poor for the polymer.

  • Slow Down the Addition: Add the polymer solution very slowly (dropwise) to the vigorously stirring antisolvent. This prevents localized areas of high polymer concentration which are prone to aggregation.

start Problem: Polymer 'Oils Out' q1 Is the precipitation being done at reduced temperature? start->q1 a1_yes Perform precipitation in an ice bath. q1->a1_yes No q2 Have you tried a more 'dissimilar' antisolvent? q1->q2 Yes a1_yes->q2 a2_yes Switch to a less polar antisolvent (e.g., from Methanol to Hexane). q2->a2_yes No q3 Are you using a large excess of antisolvent (e.g., >15x volume)? q2->q3 Yes a2_yes->q3 a3_yes Increase antisolvent ratio to 20:1 or higher. q3->a3_yes No end Successful Precipitation (Powder Formed) q3->end Yes a3_yes->end

Caption: Troubleshooting guide for polymer "oiling out".

Section 3: Removal of Specific Contaminants

Even with a successful precipitation, specific impurities may persist. This section details strategies for their targeted removal.

FAQ 4: My NMR spectrum shows peaks from the this compound monomer. How do I remove it?

Expert Rationale: Ring-opening polymerization is often an equilibrium-controlled process, meaning some unreacted monomer is almost always present.[3][4] The monomer, being a small molecule, has significantly higher solubility in the antisolvent than the polymer. Effective removal relies on exploiting this solubility difference through repeated washing and precipitation.

Solutions:

  • Multiple Precipitations: A single precipitation is rarely sufficient. The most reliable method is to perform two or three sequential precipitations. After the first filtration, re-dissolve the isolated polymer in the minimum amount of the good solvent and precipitate it again into fresh, cold antisolvent.

  • Thorough Washing: After filtering the precipitated polymer, do not skip the washing step. Wash the polymer cake on the filter funnel with several portions of fresh, cold antisolvent. This helps to rinse away any trapped mother liquor which is rich in the dissolved monomer.

  • Optimize Antisolvent: The monomer this compound is soluble in polar organic solvents like ethanol.[5] Therefore, using methanol or ethanol as the antisolvent is highly effective for solubilizing and removing the residual monomer from the polymer precipitate.

FAQ 5: How can I remove residual polymerization catalyst?

Expert Rationale: Residual catalysts, whether they are metal-based (e.g., tin(II) octoate) or acidic (e.g., p-toluenesulfonic acid), can compromise the thermal stability, biocompatibility, and long-term performance of the final polyester.[6][7] Many catalysts cannot be efficiently removed by precipitation alone and require a targeted chemical or physical removal step.

Solutions:

  • For Acidic Catalysts (e.g., p-TSA):

    • After dissolving the crude polymer in a solvent like dichloromethane, perform a liquid-liquid extraction.

    • Wash the organic solution with a dilute aqueous solution of a mild base, such as 5% sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and then proceed with precipitation.

  • For Metal-Based Catalysts (e.g., Tin Octoate):

    • Precipitation is the first step and may remove a significant portion.

    • If catalyst residues persist (verifiable by techniques like ICP-MS), a secondary step is needed. Dissolve the once-precipitated polymer in a suitable solvent (e.g., THF).

    • Pass the polymer solution through a short column (a "plug") of a neutral adsorbent like neutral alumina or silica gel. The polar catalyst will preferentially adsorb onto the stationary phase, while the less polar polymer will elute.

    • Collect the polymer solution and precipitate it a final time.

Section 4: Troubleshooting Analytical Characterization

Purification is only as good as its verification. This section addresses common issues seen during the analysis of the purified polymer.

FAQ 6: My Gel Permeation Chromatography (GPC) results show a broad or multimodal molecular weight distribution. Is this a purification issue?

Expert Rationale: It can be, but it's crucial to first rule out analytical artifacts. GPC errors can arise from poor sample preparation, incorrect column selection, or improper calibration.[8][9] If the GPC method is sound, a broad or multimodal distribution in a purified sample could indicate that side reactions (like transesterification) occurred during polymerization or that degradation occurred during a harsh purification step (e.g., using strong, hot acid/base for catalyst removal).

Solutions:

  • Verify GPC Method:

    • Sample Prep: Ensure the sample is fully dissolved and filtered through a 0.2-0.45 µm filter before injection to remove any particulates.[8]

    • Column Choice: Use a column set appropriate for the expected molecular weight range of your polyester.[8][10]

    • Calibration: Calibrate using standards that are structurally similar to your polyester if possible. Using polystyrene standards for polyesters is common but introduces a known source of error. Be consistent.[8]

  • Fractional Precipitation: If the broad distribution is real, it indicates a range of polymer chain lengths. You can narrow this distribution using fractional precipitation. This involves dissolving the polymer and adding antisolvent very slowly. The highest molecular weight chains will precipitate first. By collecting fractions at different solvent/antisolvent ratios, you can isolate polymer batches with narrower molecular weight distributions.

  • Review Your Process: If degradation is suspected, consider if any purification steps involved excessive heat or harsh chemical conditions that could cleave the polyester backbone.

Section 5: Standard Operating Protocol

Protocol 1: Standard Double-Precipitation Purification

This protocol describes a robust, general-purpose method for purifying polyesters based on this compound.

Materials:

  • Crude Polyester

  • Solvent (HPLC-grade, e.g., Chloroform)

  • Antisolvent (HPLC-grade, e.g., Methanol)

  • Large beaker for precipitation (should be >10x the volume of the polymer solution)

  • Magnetic stirrer and stir bar

  • Buchner funnel, filter paper, and vacuum flask

  • Round bottom flask for drying

  • Vacuum oven or high-vacuum line

Methodology:

  • Dissolution: Dissolve the crude polymer in a minimal amount of chloroform (e.g., ~1g of polymer in 10-15 mL of solvent) in a clean, dry flask. Ensure complete dissolution; gentle warming may be applied if necessary, but avoid boiling.

  • First Precipitation:

    • In a separate large beaker, add methanol corresponding to at least 10 times the volume of your polymer solution (e.g., 100-150 mL of methanol).

    • Begin vigorously stirring the methanol, creating a vortex. If possible, place this beaker in an ice bath.

    • Using a pipette or dropping funnel, add the polymer solution dropwise into the center of the vortex. A white precipitate should form instantly.

  • Isolation & Washing:

    • Allow the mixture to stir for an additional 15-20 minutes to ensure complete precipitation.

    • Set up the Buchner funnel with filter paper and connect to a vacuum source. Wet the filter paper with a small amount of clean methanol.

    • Pour the polymer slurry into the funnel and apply vacuum.

    • Once the liquid has been filtered, wash the polymer cake on the funnel with three portions of fresh, cold methanol. Allow the vacuum to pull air through the cake for several minutes to partially dry it.

  • Second Precipitation (Repeat):

    • Scrape the semi-dry polymer from the filter paper and transfer it back to a clean flask.

    • Repeat step 1 (Dissolution) and step 2 (Precipitation) using fresh solvent and antisolvent.

  • Final Drying:

    • After the final filtration and washing (step 3), transfer the polymer to a pre-weighed round bottom flask.

    • Dry the polymer under high vacuum (preferably in a vacuum oven at a temperature well below the polymer's Tg, e.g., 40-50 °C) until a constant weight is achieved. This may take 24-48 hours. The final product should be a fine, white powder.

References

Validation & Comparative

A Comparative Guide to Purity Validation of 1,6-Dioxacyclododecane-7,12-dione: An HPLC vs. GC Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7), a macrocyclic compound, serves as a versatile building block in organic synthesis, particularly in the preparation of symmetrical cyclic diesters and dilactones.[1][2] Its applications span materials science and the pharmaceutical industry, where the purity of such precursors is paramount to the safety and efficacy of the final product.[1][3] This guide provides an in-depth comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound. Our objective is to equip researchers, scientists, and drug development professionals with the technical rationale and practical methodologies to select and implement the most appropriate analytical strategy for their specific needs.

Physicochemical Profile: The Basis for Method Selection

An informed choice between HPLC and GC begins with a thorough understanding of the analyte's physicochemical properties. The behavior of this compound in a chromatographic system is dictated by these fundamental characteristics.

  • Molecular Formula & Weight: C₁₀H₁₆O₄, 200.23 g/mol .[1][4] This moderate molecular weight makes the compound amenable to both GC and HPLC.

  • Structure & Polarity: As a cyclic ester, the molecule contains two polar carbonyl groups and two ether linkages, balanced by a non-polar twelve-membered carbon ring.[1] This dual nature results in moderate polarity and an XLogP3 value of 1.1, suggesting solubility in various organic solvents like ethanol and ethyl acetate.[1][4]

  • Thermal Properties: It is a solid with a melting point of 90-93°C and a high predicted boiling point of 422.3°C.[1][5] While the compound is thermally stable, the high boiling point necessitates elevated temperatures for GC analysis.

  • Volatility: The compound exhibits low volatility, with a vapor pressure of 2.44 x 10⁻⁷ mmHg at 25°C.[1] This property suggests that while GC is feasible, it may require careful optimization of injection and temperature parameters. Its identification as a potential migrant from food packaging materials using headspace GC-MS confirms it has sufficient volatility for this technique.[1]

This profile indicates that both HPLC and GC are viable options, but they will exploit different properties of the molecule for separation, leading to distinct advantages and limitations.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is an indispensable technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[6][7] Given the high boiling point of this compound, HPLC presents a robust option that avoids any potential for on-column thermal degradation.

Principle and Methodological Rationale

The separation in HPLC is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a molecule of moderate polarity like this compound, Reversed-Phase HPLC (RP-HPLC) is the logical starting point. In this mode, a non-polar stationary phase (typically C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The compound and its impurities will be separated based on their relative hydrophobicity.

Detector Selection: The compound lacks a significant chromophore, making detection by UV-Vis spectrophotometry challenging. While the carbonyl groups exhibit weak absorbance around 210 nm, sensitivity may be limited. A more universal detection method, such as a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, is recommended for accurate quantitation, as they do not rely on the analyte's optical properties.

Experimental Protocol: HPLC-CAD

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by standards like USP General Chapter <621> to ensure the chromatographic system is fit for purpose.[8][9]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (Diluent).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) %A %B
      0.0 60 40
      20.0 10 90
      25.0 10 90
      25.1 60 40

      | 30.0 | 60 | 40 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: Charged Aerosol Detector (CAD) (Evaporation Temperature: 35°C, Nebulizer Gas: Nitrogen at 35 psi).

  • System Suitability Testing (SST):

    • Inject the standard solution five times.

    • The relative standard deviation (%RSD) for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

    • The theoretical plate count should be ≥ 2000.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject 10 µL filter->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect with CAD separate->detect integrate Integrate Peaks detect->integrate validate Perform SST (%RSD, Tailing) integrate->validate report Calculate Purity (%) validate->report

Caption: Workflow for purity analysis of this compound by HPLC.

Section 2: Gas Chromatography (GC) Analysis

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[10] Despite its high boiling point, this compound has sufficient volatility and thermal stability to be analyzed by GC, making it an excellent alternative to HPLC, especially when coupled with a mass spectrometer for impurity identification.

Principle and Methodological Rationale

In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A temperature-programmed analysis is essential to elute the high-boiling-point analyte in a reasonable time with good peak shape.

Column and Detector Selection: A mid-polarity column, such as one coated with 5% phenyl polysiloxane (e.g., DB-5ms), provides a good balance of interactions for separating the target compound from potential impurities. For routine purity quantification, a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range. For impurity identification, a Mass Spectrometer (MS) is the detector of choice, providing structural information based on the fragmentation pattern of the molecules.[10]

Experimental Protocol: GC-FID

This protocol is established in accordance with analytical validation principles to ensure reliable and reproducible results.[11][12]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound standard or sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Ethyl Acetate.

    • Transfer the solution to a 2 mL GC vial with an appropriate insert.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, operated in split mode (50:1 ratio).

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 1 minute.

      • Ramp: 10°C/min to 300°C.

      • Hold: 5 minutes at 300°C.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 310°C.

    • Injection Volume: 1 µL.

  • System Suitability Testing (SST):

    • Inject the standard solution five times.

    • The %RSD for the peak area of this compound should be ≤ 2.0%.

    • The tailing factor should be between 0.8 and 1.5.

    • The theoretical plate count should be ≥ 10,000.

Visualization: GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing weigh Weigh Sample (10 mg) dissolve Dissolve in Ethyl Acetate weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject 1 µL (Split) transfer->inject separate Separate on DB-5ms (Temp Program) inject->separate detect Detect with FID separate->detect integrate Integrate Peaks detect->integrate validate Perform SST (%RSD, Tailing) integrate->validate report Calculate Purity (%) validate->report

Caption: Workflow for purity analysis of this compound by GC.

Section 3: Comparative Analysis and Data Interpretation

The choice between HPLC and GC depends on the specific analytical objective, such as routine quality control, impurity profiling, or stability testing. The following table summarizes the expected performance of each technique based on key validation parameters outlined in the ICH Q2(R1) guideline.[11][13]

Parameter HPLC-CAD GC-FID / GC-MS Rationale / Commentary
Specificity High. Orthogonal to GC. May resolve non-volatile or polymeric impurities not seen by GC.Very High. High-efficiency capillary columns provide excellent resolution. MS coupling provides definitive peak identification.Both methods are highly specific. The choice may depend on the expected nature of impurities.
Limit of Detection (LOD) / Quantitation (LOQ) Good (ng range). Dependent on CAD performance.Excellent (pg range for FID/MS). Generally more sensitive for amenable compounds.GC typically offers lower detection limits for this type of analyte.
Linearity & Range Good. CAD response can be non-linear and may require curve fitting (e.g., quadratic).Excellent. FID has a wide linear range (typically >10⁶).FID provides superior linearity over a wider concentration range.
Precision (Repeatability) Excellent (%RSD < 1.0%). Modern HPLC systems are highly reproducible.Excellent (%RSD < 1.0%). Modern GC autosamplers provide high precision.Both techniques demonstrate excellent precision for quantitative analysis.
Robustness High. Less affected by minor matrix variations.Moderate. Susceptible to non-volatile matrix components contaminating the injector and column.HPLC is generally more robust for analyzing samples that may contain non-volatile residues.
Analysis Time ~30 minutes per sample.~20 minutes per sample.The GC method can be optimized for a slightly faster runtime.
Key Advantage Ideal for non-volatile and thermally labile impurities.Superior resolving power and definitive identification with MS.Choose HPLC for stability studies where degradation is a concern. Choose GC-MS for impurity identification.
Decision-Making Framework

To assist in selecting the optimal technique, the following logical framework can be applied.

Decision_Framework node_goal Primary Analytical Goal? node_qc Routine QC Purity Assay? node_goal->node_qc  Quantitation node_id Identify Unknown Impurities? node_goal->node_id  Identification node_stability Analyze Potential Degradants? node_goal->node_stability  Stability node_hplc Use HPLC-CAD node_qc->node_hplc High sample throughput & robustness needed node_gc Use GC-FID node_qc->node_gc High sensitivity & speed are priorities node_id->node_hplc No (or use LC-MS) node_gcms Use GC-MS node_id->node_gcms Yes node_stability->node_hplc Yes (Avoids thermal stress) node_stability->node_gc No

Caption: Decision framework for selecting between HPLC and GC for purity analysis.

Conclusion

Both HPLC and GC are powerful and reliable techniques for validating the purity of this compound.

  • HPLC is the method of choice when analyzing for potential non-volatile or thermally labile impurities, such as starting materials or polymeric byproducts. Its robustness makes it highly suitable for routine quality control in a manufacturing environment.

  • GC , particularly when coupled with a mass spectrometer, offers unparalleled specificity and sensitivity for volatile and semi-volatile impurities. It is the superior technique for definitive impurity identification and for achieving the lowest possible detection limits.

Ultimately, a comprehensive purity profile may be best achieved by employing both techniques orthogonally. Using HPLC to confirm the absence of non-volatile species and GC-MS to identify and quantify any volatile or semi-volatile impurities provides the highest degree of confidence in the material's quality, ensuring it meets the stringent requirements for its intended application.

References

A Comparative Guide to Polyesters Synthesized from Different Long-Chain Diols: Structure, Properties, and Performance

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Long-chain aliphatic polyesters are a versatile class of biodegradable polymers, offering a sustainable alternative to conventional plastics in fields ranging from biomedical devices to eco-friendly packaging.[1][2][3][4] The properties of these materials can be precisely tuned by altering the chemical structure of their constituent monomers, specifically the α,ω-diols and α,ω-dicarboxylic acids. This guide provides a comparative analysis of polyesters synthesized from various long-chain diols, focusing on how the diol chain length—the number of methylene units—systematically influences their thermal, mechanical, and degradation properties. We will delve into the causality behind these structure-property relationships and provide validated experimental protocols for their synthesis and characterization, empowering researchers to design and develop next-generation biomaterials.

The Critical Influence of Diol Chain Length on Polyester Properties

The fundamental building blocks of the polyesters discussed here are long-chain α,ω-diols (HO-(CH₂)n-OH) and α,ω-dicarboxylic acids (HOOC-(CH₂)m-COOH). The polymerization of these monomers results in a linear polymer chain with repeating ester functional groups.[5] While both monomer lengths are important, this guide focuses on the impact of varying the diol chain length (n).

Theoretical Background: Chain Flexibility and Crystallinity

The number of methylene (-CH₂-) groups in the diol monomer is a primary determinant of the final polymer's characteristics. A longer diol chain introduces a longer, more flexible aliphatic segment between the relatively rigid ester linkages.[6] This has several key consequences:

  • Increased Chain Flexibility: Longer methylene chains enhance the rotational freedom of the polymer backbone, leading to lower glass transition temperatures (Tg).

  • Enhanced Crystallinity: The long, linear methylene segments can pack more efficiently into a crystalline lattice, similar to polyethylene.[1] This increased crystallinity generally leads to higher melting temperatures (Tm), greater stiffness, and improved barrier properties.[1]

  • Hydrophobicity: A higher proportion of non-polar methylene groups increases the overall hydrophobicity of the polymer. This, in turn, affects properties like water absorption and the rate of hydrolytic degradation.

An interesting phenomenon known as the "odd-even" effect is also observed, where polyesters synthesized from diols or diacids with an even number of carbon atoms tend to have higher melting points than those with an odd number.[1] This is attributed to differences in the crystal packing efficiency.[1]

Comparative Analysis of Polyester Properties

To illustrate these principles, we will compare polyesters synthesized from a common long-chain dicarboxylic acid, sebacic acid (C10) , with three different α,ω-diols of increasing chain length: 1,4-butanediol (BDO, C4) , 1,8-octanediol (ODO, C8) , and 1,12-dodecanediol (DDO, C12) .

The thermal behavior of a polyester dictates its processing window and service temperature. As the diol chain length increases, a clear trend emerges: both the glass transition temperature (Tg) and the melting temperature (Tm) are significantly affected.

PolyesterDiol UsedDiol Chain LengthTg (°C)Tm (°C)
Poly(butylene sebacate) (PBSe)1,4-Butanediol4-5060
Poly(octylene sebacate) (POSe)1,8-Octanediol8~ -55~ 75
Poly(dodecylene sebacate) (PDSe)1,12-Dodecanediol12~ -60~ 85

Data compiled and generalized from literature sources for illustrative purposes.[7][8]

Causality: The decrease in Tg with longer diols is a direct result of increased segmental mobility of the polymer chains. The longer the flexible methylene spacer, the lower the temperature required for the amorphous regions to transition from a glassy to a rubbery state. Conversely, the increase in Tm is due to the enhanced ability of the longer, polyethylene-like segments to form stable, ordered crystalline lamellae.[1]

Mechanical properties determine the suitability of a material for applications requiring structural integrity, such as films, fibers, or rigid devices.

PolyesterTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
Poly(butylene sebacate) (PBSe)20 - 30250 - 4000.2 - 0.4
Poly(octylene sebacate) (POSe)25 - 35200 - 3500.3 - 0.5
Poly(dodecylene sebacate) (PDSe)30 - 40150 - 3000.4 - 0.6

Data compiled and generalized from literature sources for illustrative purposes.[7][9]

Causality: The increase in tensile strength and Young's modulus with longer diols is directly correlated with the increase in crystallinity.[9] A more crystalline polymer has a more ordered and tightly packed structure, which is more resistant to deformation. The decrease in elongation at break reflects the reduced flexibility of the bulk material as it becomes more rigid and crystalline.

For applications in drug delivery and tissue engineering, the degradation rate is a critical parameter. Aliphatic polyesters degrade primarily through the hydrolysis of their ester bonds.[3]

Trend: The rate of hydrolytic degradation generally decreases as the diol chain length increases.

Causality: This trend is governed by two main factors:

  • Hydrophobicity: Longer diols increase the hydrophobicity of the polymer, making it more difficult for water molecules to penetrate the polymer matrix and access the ester linkages.

  • Crystallinity: The crystalline regions of a polymer are much less susceptible to hydrolysis than the amorphous regions.[9] Since longer diols lead to higher crystallinity, the overall degradation rate is slower.

Experimental Design & Protocols

To ensure reproducibility and scientific validity, the following sections detail the materials and a standardized protocol for synthesizing and characterizing these polyesters.

Materials
  • Diols: 1,4-butanediol (BDO, ≥99%), 1,8-octanediol (ODO, ≥98%), 1,12-dodecanediol (DDO, ≥99%)

  • Dicarboxylic Acid: Sebacic acid (≥99%)

  • Catalyst: Titanium(IV) butoxide (TBT, ≥97%) or Tin(II) 2-ethylhexanoate (Sn(Oct)₂)

  • Solvents: Chloroform, Dichloromethane (for analysis)

  • Atmosphere: High-purity nitrogen gas

Synthesis Protocol: Two-Step Melt Polycondensation

This is the most common and industrially relevant method for synthesizing high molecular weight polyesters.[1][10] It involves an initial esterification step to form low molecular weight oligomers, followed by a polycondensation step under high vacuum to build the final polymer chains.

Step 1: Esterification (Pre-polymerization)

  • Charge a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with sebacic acid and the chosen diol (e.g., 1,12-dodecanediol) in a 1:1.2 molar ratio. The excess diol compensates for its potential loss during the reaction.

  • Add the catalyst (TBT, ~250 ppm relative to the diacid weight).

  • Begin purging the system with a gentle flow of nitrogen gas.

  • Heat the reactor to 180 °C under constant stirring. The reaction mixture will become a homogenous melt.

  • Maintain this temperature for 3-4 hours. Water, a byproduct of the esterification, will be collected in the distillation condenser. The reaction is considered complete when ~90% of the theoretical amount of water has been collected.

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 220-240 °C.

  • Gradually reduce the pressure inside the reactor to below 100 Pa (<1 mbar) over 30-60 minutes. This is a crucial step; reducing the pressure too quickly can cause the oligomers to foam out of the reactor.

  • Maintain the high temperature and vacuum for another 4-6 hours. The viscosity of the melt will increase significantly as the molecular weight of the polyester grows. The reaction is monitored by the torque on the mechanical stirrer.

  • Once the desired viscosity is reached, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere.

  • The resulting solid polyester can be removed and purified by dissolving it in chloroform and precipitating it in cold methanol to remove unreacted monomers and catalyst residues.

Characterization Methods
  • Molecular Weight: Determined by Gel Permeation Chromatography (GPC) using chloroform as the eluent and polystyrene standards.

  • Thermal Properties (Tg, Tm): Analyzed using Differential Scanning Calorimetry (DSC).[4] Samples are typically heated, cooled, and then reheated to erase thermal history.

  • Mechanical Properties: Measured using a universal testing machine on dog-bone shaped specimens prepared by melt-pressing or solvent casting, according to ASTM D638 standards.

  • Chemical Structure: Confirmed using ¹H Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[4]

Visualization of Synthesis and Property Trends

Workflow Diagram

The following diagram illustrates the two-step melt polycondensation process.

Polycondensation_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Polycondensation Monomers Diol + Diacid (1.2 : 1 molar ratio) Reactor1 Reaction at 180°C under N₂ Monomers->Reactor1 Catalyst TBT Catalyst Catalyst->Reactor1 Water Water byproduct (distilled off) Reactor1->Water Oligomers Low MW Oligomers Reactor1->Oligomers Reactor2 Reaction at 230°C under High Vacuum Oligomers->Reactor2 Increase Temp & Apply Vacuum Byproduct Excess Diol (removed) Reactor2->Byproduct Polymer High MW Polyester Reactor2->Polymer

Caption: General workflow for two-step melt polycondensation.

Property Trend Diagram

This diagram illustrates the relationship between increasing diol chain length and the key thermal properties of the resulting polyester.

Property_Trends cluster_input Input Variable cluster_properties Resulting Property Changes DiolLength Increase Diol Chain Length (More -CH₂- groups) Crystallinity Crystallinity INCREASES DiolLength->Crystallinity allows for better packing, leading to Flexibility Chain Flexibility INCREASES DiolLength->Flexibility leads to Tg Glass Transition Temp (Tg) DECREASES Tm Melting Temp (Tm) INCREASES Crystallinity->Tm causes Degradation Hydrolytic Degradation Rate DECREASES Crystallinity->Degradation hinders water penetration Flexibility->Tg causes

Caption: Influence of diol chain length on polyester properties.

Conclusion

The selection of a long-chain diol is a powerful tool for tuning the properties of aliphatic polyesters. This guide has demonstrated that a systematic increase in the number of methylene units in the diol backbone leads to predictable changes in thermal, mechanical, and degradation characteristics. Longer diols generally yield polyesters with higher melting points, greater stiffness, and slower degradation rates due to increased chain flexibility and crystallinity.[1] This knowledge, combined with the robust synthesis protocols provided, equips researchers and drug development professionals with the foundational principles needed to engineer bespoke polyesters for a wide array of advanced applications, from controlled-release drug formulations to resilient and biodegradable packaging materials.

References

A Tale of Two Rings: A Comparative Guide to the Polymerization of ε-Caprolactone and 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biodegradable polyesters for biomedical and pharmaceutical applications, the choice of monomer is a critical decision that dictates the ultimate properties and performance of the resulting polymer.[1][2] Among the plethora of cyclic esters, ε-caprolactone has emerged as a frontrunner, lauded for its biocompatibility, biodegradability, and the versatility of its polymer, poly(ε-caprolactone) (PCL).[3][4] However, the quest for novel polymers with tailored properties necessitates the exploration of less conventional monomers. This guide presents a comprehensive analysis of the well-established ring-opening polymerization (ROP) of ε-caprolactone and offers a scientifically grounded, theoretical comparison to the lesser-known 1,6-dioxacyclododecane-7,12-dione, a 12-membered dilactone.

Monomer Deep Dive: Structure and Innate Properties

A monomer's inherent chemical structure is the primary determinant of its polymerizability and the resultant polymer's characteristics.

ε-Caprolactone , a 7-membered cyclic ester, is a workhorse in the field of aliphatic polyesters. Its moderate ring strain makes it thermodynamically favorable for ring-opening polymerization.[5]

This compound , also known as adipic acid cyclic tetramethylene ester, is a larger, 12-membered ring containing two ester linkages.[3][6][7] This dilactone structure presents a different set of considerations for polymerization.

Propertyε-CaprolactoneThis compound
Molecular Formula C₆H₁₀O₂C₁₀H₁₆O₄[8]
Molecular Weight 114.14 g/mol 200.23 g/mol [6]
Ring Size 7-membered12-membered[3]
Functional Groups 1 Ester2 Esters[3]
Melting Point -1.5 °C90-93 °C[3]
Boiling Point 98 °C at 10 mmHgNot readily available
Density 1.030 g/cm³1.065 g/cm³[3]

The Art of Polymerization: Ring-Opening Mechanisms

The primary route to high molecular weight polyesters from cyclic esters is through ring-opening polymerization (ROP). This chain-growth mechanism offers excellent control over polymer molecular weight and architecture.[9]

The most common mechanism for the ROP of lactones is the coordination-insertion mechanism , often catalyzed by metal-based compounds like tin(II) octoate.[10] This mechanism involves the coordination of the monomer to the metal center, followed by the insertion of the monomer into the metal-alkoxide bond, leading to chain propagation.

References

A Comparative Guide to the Mechanical Properties of Polyesters Derived from 1,6-Dioxacyclododecane-7,12-dione: A Proposed Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of biodegradable polymers for biomedical applications, the exploration of novel monomers is paramount to unlocking materials with tailored properties for specific needs such as drug delivery, tissue engineering scaffolds, and medical implants.[1][2] One such monomer of interest is 1,6-Dioxacyclododecane-7,12-dione, a 12-membered macrocyclic ester. While its chemical structure suggests the potential for producing a flexible and biodegradable polyester, a comprehensive analysis of its mechanical properties is currently lacking in publicly available literature.

This guide, therefore, serves as a proposed framework for the synthesis and rigorous mechanical characterization of polyesters derived from this compound. By leveraging established methodologies and drawing comparisons with well-characterized biodegradable polyesters—namely poly(lactic acid) (PLA) and poly(caprolactone) (PCL)—we aim to provide a roadmap for elucidating the potential of this promising yet under-explored biomaterial.

The Rationale: Bridging the Gap Between PLA and PCL

PLA and PCL represent two of the most widely utilized biodegradable polyesters in the biomedical field, yet they exhibit a significant trade-off in their mechanical profiles.[3] PLA is a rigid and high-strength polymer, but it is also brittle with low elongation at break.[4] Conversely, PCL is a flexible and ductile material with high elongation at break, but it possesses lower tensile strength and modulus.[5][6][7] This disparity leaves a "property gap" for applications that require a balance of strength and flexibility.

The chemical structure of this compound, with its larger ring size compared to lactide and caprolactone, suggests that its corresponding polyester could exhibit a unique combination of mechanical properties, potentially bridging the gap between the rigidity of PLA and the flexibility of PCL. A thorough investigation is therefore warranted to determine its suitability for various biomedical applications.

Proposed Synthesis: Ring-Opening Polymerization

The most effective method for producing high molecular weight aliphatic polyesters from cyclic ester monomers is through ring-opening polymerization (ROP).[8][9] This technique offers excellent control over the polymer's molecular weight and architecture.

Caption: Proposed synthesis of Poly(this compound) via Ring-Opening Polymerization.

Experimental Protocol:
  • Monomer Purification: The this compound monomer should be purified by recrystallization or sublimation to remove any impurities that could affect the polymerization process.

  • Initiator Selection: A biocompatible initiator, such as Tin(II) 2-ethylhexanoate (Sn(Oct)₂), is a common choice for the ROP of cyclic esters.[10]

  • Polymerization: The purified monomer and initiator are charged into a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction is typically carried out in bulk (solvent-free) or in a high-boiling point solvent at elevated temperatures (e.g., 130-180 °C).

  • Monitoring: The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.[1]

  • Purification: The resulting polymer is dissolved in a suitable solvent (e.g., chloroform or dichloromethane) and precipitated in a non-solvent (e.g., methanol or ethanol) to remove unreacted monomer and initiator residues. The purified polymer is then dried under vacuum until a constant weight is achieved.

A Framework for Comprehensive Mechanical and Thermal Characterization

To fully understand the potential of Poly(this compound), a series of standardized tests should be conducted to determine its key mechanical and thermal properties. The results should be benchmarked against those of medical-grade PLA and PCL.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

The molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer are critical parameters that significantly influence its mechanical properties.[1]

Caption: Workflow for Gel Permeation Chromatography (GPC) analysis.

Experimental Protocol (GPC):

  • Instrumentation: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of columns suitable for the expected molecular weight range of the polyester.

  • Mobile Phase: A suitable solvent in which the polymer is fully soluble, such as tetrahydrofuran (THF) or chloroform.[11]

  • Calibration: The system should be calibrated with narrow molecular weight polystyrene standards.

  • Sample Preparation: The dried polymer is dissolved in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Analysis: The sample solution is injected into the GPC system, and the resulting chromatogram is used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

Thermal Properties: Differential Scanning Calorimetry (DSC)

DSC is used to determine key thermal transitions of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[12][13][14] These properties are crucial for understanding the material's processing window and its behavior at physiological temperatures.

Experimental Protocol (DSC):

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.

  • Heating/Cooling Cycle: A heat-cool-heat cycle is typically employed to erase the thermal history of the material. For example:

    • Heat from room temperature to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Hold for a few minutes to ensure complete melting.

    • Cool to a low temperature (e.g., -50 °C) at a controlled rate (e.g., 10 °C/min).

    • Heat again to the upper temperature at 10 °C/min.

  • Data Analysis: The second heating scan is used to determine the Tg, Tm, and the enthalpy of melting (ΔHm). The degree of crystallinity can be calculated by comparing the measured ΔHm to the theoretical enthalpy of melting for a 100% crystalline sample (if known).

Mechanical Properties: Tensile Testing

Tensile testing is a fundamental method for evaluating the mechanical performance of a polymer under tension.[15][16][17] Key parameters obtained from this test include Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility).

Caption: Workflow for tensile testing of polymer specimens.

Experimental Protocol (Tensile Testing):

  • Specimen Preparation: Polymer films are prepared by melt-pressing the dried polymer at a temperature above its Tm. Dumbbell-shaped specimens are then die-cut from the films according to ASTM D638 standards.[4]

  • Instrumentation: A universal testing machine equipped with a suitable load cell and extensometer.

  • Testing Conditions: The test is performed at a constant crosshead speed (e.g., 5 mm/min) at room temperature.

  • Data Acquisition: The force and displacement are recorded throughout the test.

  • Calculations: The engineering stress and strain are calculated to generate a stress-strain curve, from which the Young's modulus, tensile strength, and elongation at break can be determined.

Comparative Data for Benchmarking

The following table provides a summary of typical mechanical and thermal properties for PLA and PCL, which will serve as a valuable reference for interpreting the experimental data obtained for Poly(this compound).

PropertyPoly(lactic acid) (PLA)Poly(caprolactone) (PCL)Poly(this compound)
Tensile Strength (MPa) 40 - 60[6]10 - 20[7]To be determined
Young's Modulus (GPa) 3 - 4[6]0.2 - 0.4[7]To be determined
Elongation at Break (%) < 10[4]> 500[4]To be determined
Glass Transition Temp. (°C) 55 - 65-60To be determined
Melting Temperature (°C) 150 - 18058 - 65[5]To be determined

Conclusion: A Path Forward for a Novel Biomaterial

The systematic investigation outlined in this guide will provide the foundational data necessary to evaluate the potential of polyesters derived from this compound as a valuable addition to the family of biodegradable polymers for biomedical applications. By comparing its properties to the well-established benchmarks of PLA and PCL, researchers and drug development professionals can make informed decisions about its suitability for specific applications, ultimately contributing to the advancement of next-generation medical devices and therapeutic delivery systems. The successful characterization of this novel polyester has the potential to fill a critical gap in the existing biomaterial landscape, offering a material with a unique and desirable balance of mechanical properties.

References

A Comparative Guide to the Thermal Stability of Polyesters: Benchmarking 1,6-Dioxacyclododecane-7,12-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a polymer for a specific application is a critical decision, heavily influenced by its physicochemical properties. Among these, thermal stability is a paramount concern, dictating processing conditions, storage, and the operational range of the final product. This guide provides a comparative analysis of the thermal stability of polyesters, with a special focus on the potential of polymers derived from the macrocyclic lactone 1,6-dioxacyclododecane-7,12-dione (DCDD). While direct experimental data for poly(DCDD) is not extensively available in public literature, we will infer its likely performance by comparing its monomer structure against well-characterized biodegradable polyesters such as poly(lactic acid) (PLA), poly(glycolic acid) (PGA), poly(caprolactone) (PCL), and other macrocyclic lactone-based polyesters.

Introduction to DCDD-Based Polyesters

This compound is a 12-membered macrocyclic dilactone.[1][2] Its structure, featuring two ester linkages within a flexible carbon chain, makes it an intriguing monomer for ring-opening polymerization to produce novel polyesters.[3] The properties of these polyesters are anticipated to be influenced by the unique macrocyclic origin, potentially offering a distinct profile of thermal stability, biodegradability, and mechanical properties compared to conventional aliphatic polyesters.

Experimental Methodologies for Thermal Analysis

To ensure scientific integrity and provide a basis for objective comparison, it is essential to outline the standardized protocols for assessing the thermal stability of polymers. The two primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4][5]

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is the primary method for determining the decomposition temperature of a polymer.

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is placed in a TGA pan (commonly ceramic or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.

  • Heating Program: The sample is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the entire decomposition of the polymer (e.g., from room temperature to 600 °C).[6]

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining against temperature. Key parameters such as the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) are determined from the curve and its first derivative (DTG curve).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Accurately weigh 5-10 mg of polymer pan Place in TGA pan weigh->pan instrument Place pan in TGA furnace under N2 pan->instrument heat Heat at a constant rate (e.g., 10 °C/min) instrument->heat tga_curve Generate TGA/DTG curves heat->tga_curve params Determine Td, Tonset, Tmax tga_curve->params

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is used to determine key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[6]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: The DSC cell is purged with an inert gas like nitrogen.

  • Heating and Cooling Cycles: A common procedure is a heat-cool-heat cycle:

    • First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its melting point to erase its thermal history.[6]

    • Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min).

    • Second Heating Scan: A final heating scan is performed at the same rate as the first.

  • Data Analysis: The Tg is observed as a step change in the heat flow, while Tm and Tc are identified as endothermic and exothermic peaks, respectively. The data from the second heating scan is typically used for reporting Tg and Tm.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Accurately weigh 5-10 mg of polymer pan Seal in aluminum DSC pan weigh->pan instrument Place pan in DSC cell under N2 pan->instrument heat1 Heat (1st scan) instrument->heat1 cool Cool heat1->cool heat2 Heat (2nd scan) cool->heat2 dsc_curve Generate DSC thermogram heat2->dsc_curve params Determine Tg, Tm, Tc dsc_curve->params Polymer_Structures cluster_DCDD This compound (DCDD) cluster_PLA Poly(lactic acid) (PLA) cluster_PGA Poly(glycolic acid) (PGA) cluster_PCL Poly(caprolactone) (PCL) DCDD_node PLA_node PGA_node PCL_node

References

A Senior Application Scientist's Guide to the Structural Validation of Novel 1,6-Dioxacyclododecane-7,12-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel molecule is only the beginning. The crucial, non-negotiable next step is its unambiguous structural validation. This is particularly true for complex macrocycles like derivatives of 1,6-Dioxacyclododecane-7,12-dione, a 12-membered ring containing two ester functionalities.[1][2] The inherent flexibility of the macrocycle and the potential for isomerism demand a rigorous, multi-technique approach to ensure that the molecule in the vial is unequivocally the molecule you designed.

This guide provides an in-depth, experience-driven comparison of the essential analytical techniques for the structural validation of this important class of compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating workflow from initial purity assessment to absolute stereochemical determination.

The Integrated Validation Workflow: A Holistic View

Successful structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The failure to confirm a structure often stems from relying on a single piece of data. The following workflow illustrates a robust, multi-pronged strategy.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Connectivity & 2D Structure cluster_2 Phase 3: Definitive 3D Structure Synthesis Crude Synthesized Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC >95% Purity? MS Molecular Weight & Formula (HRMS) HPLC->MS NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Correct Mass? NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Ambiguity? Crystallization Crystallization Attempts NMR_2D->Crystallization Structure Consistent? XRay Single-Crystal X-ray Crystallography Crystallization->XRay Suitable Crystal? Final Final XRay->Final Validated Structure

Caption: Integrated workflow for structural validation.

Part 1: Foundational Analysis - Is It Pure and Does It Have the Right Mass?

Before dedicating hours to complex NMR experiments, two foundational questions must be answered: Is my sample pure? And does it have the expected molecular weight? Answering these questions upfront prevents the misinterpretation of data arising from impurities.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the workhorse for purity assessment. For macrocyclic esters like this compound derivatives, reverse-phase HPLC is typically the method of choice.[3] The key is to develop a separation method that can resolve the starting materials, the desired product, and any potential side products. A gradient elution is often necessary to achieve good resolution in a reasonable time.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation: Prepare a stock solution of the purified derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: A C18 column is a robust starting point (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water (HPLC grade) with 0.1% formic acid (for MS compatibility) or 0.1% trifluoroacetic acid.

    • Solvent B: Acetonitrile (HPLC grade) with 0.1% formic acid.

  • Gradient Elution: A typical gradient might run from 30% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 30% B.

  • Detection: Monitor at a wavelength where the chromophores of the derivative absorb, typically between 210-290 nm for the ester carbonyls.[1]

  • Analysis: Integrate the peak areas. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks. A purity of >95% is generally required for subsequent characterization.

Molecular Weight & Formula: Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry provides the molecular weight of the compound, one of the most critical pieces of evidence for its identity. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques, is essential.[4] It provides a highly accurate mass measurement (to within 5 ppm), which allows for the unambiguous determination of the elemental formula.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Ionization: Use ESI in positive ion mode. Adducts with H⁺, Na⁺, or K⁺ are commonly observed. The parent compound, C₁₀H₁₆O₄, has a monoisotopic mass of 200.10486 Da.[5]

  • Analysis: Acquire the spectrum over a relevant m/z range. The instrument's software will compare the measured accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) to a database of possible elemental compositions.

  • Validation: The calculated elemental formula must match the expected formula of the novel derivative.

Data Presentation: Expected HRMS Values

Compound/DerivativeFormulaCalculated Monoisotopic Mass (Da)Expected Ion [M+Na]⁺ (m/z)
Parent CompoundC₁₀H₁₆O₄200.1049223.0941
Example: Hydroxy DerivativeC₁₀H₁₆O₅216.0998239.0890
Example: Amino DerivativeC₁₀H₁₇NO₄215.1158238.1050

Part 2: Unraveling the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

With purity and molecular formula confirmed, NMR spectroscopy is employed to piece together the atomic connectivity and define the 2D structure. For a novel derivative, a full suite of 1D and 2D NMR experiments is not optional; it is a requirement for publication and intellectual property protection.

Expertise & Experience: The choice of NMR experiments is guided by a logical progression. ¹H NMR provides the initial map of proton environments. ¹³C NMR identifies the carbon skeleton. 2D experiments like COSY, HSQC, and HMBC are then used to connect these individual pieces into a coherent structure.[6][7]

Experimental Protocol: NMR Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is often a good first choice for these compounds.

  • ¹H NMR: Acquire a standard proton spectrum. Analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to identify spin systems.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. The chemical shifts of the carbonyl carbons (~170-175 ppm) and carbons adjacent to the ether oxygens are highly informative.[1]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), allowing you to trace out alkyl chains.

  • 2D HSQC or HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom it is directly attached to, providing definitive C-H assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are 2 or 3 bonds away. It is critical for connecting fragments separated by quaternary carbons or heteroatoms (like the ester linkage).

Visualization: Using 2D NMR to Build the Structure

The following diagram illustrates how different 2D NMR correlations would be used to confirm the structure of a hypothetical derivative where a methyl group has been added at the C2 position.

G cluster_nmr NMR Data Interpretation H1 H1 Proton H2 H2 Proton H1->H2 COSY C1 C1 Carbon H1->C1 HSQC (1-bond) C2 C2 Carbon H1->C2 HMBC (2-bond) H2->C1 HMBC (2-bond) H2->C2 HSQC (1-bond) C_Me Methyl Carbon H2->C_Me HMBC (2-bond) C_carbonyl C7 Carbonyl H2->C_carbonyl HMBC (3-bond) H_Me Methyl Protons H_Me->C2 HMBC (2-bond) H_Me->C_Me HSQC (1-bond)

Caption: Logical connections derived from 2D NMR experiments.

Data Presentation: Characteristic NMR Shifts for the Core Structure

Atom Position¹H Chemical Shift (ppm, approx.)¹³C Chemical Shift (ppm, approx.)
C7, C12 (C=O)-~174
C8, C11 (-O-C H₂-)~4.1-4.3~64
C2, C5 (-C H₂-CH₂-O-)~1.6-1.8~25
C3, C4 (-CH₂-C H₂-CH₂-)~1.4-1.6~24
C9, C10 (-CH₂-C H₂-C=O)~2.3-2.5~34

Note: These are estimated values based on the parent structure and may vary significantly with derivatization.

Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography

Authoritative Grounding: While NMR and MS can build a strong case for a proposed structure, single-crystal X-ray crystallography provides the ultimate, irrefutable proof.[8][9] It generates a 3D model of the molecule as it exists in the crystal lattice, defining not only the connectivity but also the precise bond lengths, bond angles, and relative stereochemistry. For molecules with chiral centers, it is the gold standard for determining the absolute configuration.

Trustworthiness: The process is self-validating through statistical figures of merit (e.g., R-factor) that quantify how well the final structural model fits the experimental diffraction data. A low R-factor (< 5-7%) from high-resolution data provides extremely high confidence in the result.[10]

Experimental Workflow: From Powder to Structure

G Sample Purified, Dry Sample Screen Crystallization Screening (Vapor Diffusion, etc.) Sample->Screen Crystal Single Crystal Growth Screen->Crystal Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Data Collection Mount->Diffractometer Solve Structure Solution (Phase Problem) Diffractometer->Solve Refine Structure Refinement Solve->Refine CIF Final Structure (CIF file) Refine->CIF

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Quantifying 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the cross-validation of two distinct analytical methods for the quantification of 1,6-Dioxacyclododecane-7,12-dione, a cyclic diester of increasing interest in polymer chemistry and as a potential migrant from food contact materials. We present a head-to-head comparison of a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. The narrative focuses on the causality behind experimental choices, the establishment of self-validating protocols based on international guidelines, and the interpretation of comparative data. Detailed experimental protocols, validation data summaries, and visual workflows are provided to guide researchers, analytical development scientists, and quality control professionals in selecting and validating fit-for-purpose analytical technologies for this and structurally similar analytes.

Introduction: The Analytical Challenge

This compound (C₁₀H₁₆O₄, M.W. 200.23 g/mol ) is a dilactone that may be present as a residual monomer, cyclic oligomer, or degradation product in various materials.[1][2] Its accurate and precise quantification is critical for quality control, stability studies, and safety assessments, particularly in the pharmaceutical and food packaging industries.[2]

The primary analytical challenge posed by this molecule is its lack of a strong ultraviolet (UV) chromophore. The ester carbonyl groups exhibit only weak UV absorbance at low wavelengths (~200-220 nm), which can compromise the sensitivity and specificity of the most common analytical detector, HPLC-UV.[3][4] This limitation necessitates either the use of less common detectors or the development of orthogonal methods that do not rely on spectrophotometric properties.[5][6]

The Principle of Cross-Validation: Before replacing an existing analytical method or establishing equivalency between two different laboratories or techniques, a cross-validation study is essential. The objective is to demonstrate that the two procedures are suitable for their intended purpose and deliver equivalent, reliable results.[7] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a framework for validating analytical procedures.[8][9][10]

Candidate Analytical Methodologies: A Tale of Two Techniques

To ensure a robust cross-validation, we selected two fundamentally different, or "orthogonal," methods: one based on liquid chromatography and the other on gas chromatography. This approach provides a high degree of confidence that the measured value is accurate, as it is unlikely that the same interferences would affect both methods equally.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry. Its ubiquity and robustness make it a logical starting point.

  • Principle of Operation: The analyte is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). Separation occurs based on the analyte's relative affinity for the two phases. A UV detector measures the absorbance of the analyte as it elutes from the column.

  • Expertise & Experience: Given the analyte's moderate polarity, a reverse-phase C18 column is the logical choice for the stationary phase. The mobile phase will consist of a mixture of water and a polar organic solvent like acetonitrile (MeCN).[11] The challenge lies with detection. We will utilize a low wavelength (210 nm) to capture the carbonyl absorbance. This choice requires an extremely pure mobile phase to minimize baseline noise and maximize sensitivity, a common trade-off when analyzing compounds with poor chromophores.

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative that leverages the analyte's volatility and provides exceptional specificity. It is a definitive technique for identifying and quantifying lactones and other volatile compounds.[12][13]

  • Principle of Operation: The sample is vaporized in a heated inlet and separated in a gaseous state as it passes through a capillary column.[12] As components elute, they enter a mass spectrometer, which ionizes the molecules (typically with an electron beam), separates the resulting charged fragments based on their mass-to-charge ratio (m/z), and detects them.[13]

  • Expertise & Experience: The molecular weight of this compound is well within the ideal range for GC analysis.[14] The high specificity of MS allows us to overcome the UV detection challenge entirely. For quantification, we will operate in Selected Ion Monitoring (SIM) mode, where the detector only monitors for specific, characteristic fragment ions of the analyte. This drastically reduces chemical noise and enhances sensitivity. Based on published spectra, a prominent fragment ion at m/z 55 is a good candidate for quantification.[2]

Experimental Design for Cross-Validation

A successful cross-validation hinges on a meticulously planned experiment where both methods are tested against the same set of standards and samples.

Objective

To demonstrate the analytical equivalence of a developed HPLC-UV method and a GC-MS method for the quantification of this compound over a defined concentration range, according to ICH Q2(R1) validation parameters.[9]

Materials and Reagents
  • Reference Standard: this compound, >99% purity.

  • Solvents: HPLC-grade Acetonitrile and water; GC-grade Dichloromethane (DCM).

  • Sample Matrix (for Accuracy/Spiked Recovery): A well-characterized placebo or blank matrix relevant to the intended application.

Sample and Standard Preparation Workflow

The following workflow ensures that both analytical methods are tested against samples originating from the same source, minimizing preparation variability.

G cluster_prep Stock & QC Preparation cluster_hplc Method A: HPLC-UV Analysis cluster_gc Method B: GC-MS Analysis stock Primary Stock Solution (1.0 mg/mL in Acetonitrile) cal_stds Calibration Standards (Serial Dilution in ACN) Range: 0.5 - 100 µg/mL stock->cal_stds qc_samples QC Samples (Low, Mid, High) 1.5, 40, 80 µg/mL stock->qc_samples hplc_prep Dilute Samples 1:1 with Mobile Phase cal_stds->hplc_prep Aliquot gc_prep Solvent Exchange to Dichloromethane (DCM) cal_stds->gc_prep Aliquot qc_samples->hplc_prep Aliquot qc_samples->gc_prep Aliquot hplc_analysis Inject onto HPLC-UV System hplc_prep->hplc_analysis gc_analysis Inject onto GC-MS System gc_prep->gc_analysis

Caption: Parallel workflow for sample analysis.

Instrumentation and Conditions

The following tables outline the specific instrumental parameters for each method.

Table 1: Method A - HPLC-UV Conditions

Parameter Setting
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection UV at 210 nm

| Run Time | 10 minutes |

Table 2: Method B - GC-MS Conditions

Parameter Setting
Instrument Agilent 8890 GC / 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Inlet Temp. 250°C
Injection Vol. 1 µL (Splitless)
Oven Program 100°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 2 min
MS Source Temp. 230°C
MS Quad Temp. 150°C
Ionization Mode Electron Ionization (EI), 70 eV

| Acquisition | SIM Mode: m/z 55, 85, 116 |

Validation Parameters

The cross-validation will assess the following characteristics for both methods, in accordance with FDA and ICH guidelines.[15][16][17]

  • Specificity: Analysis of a blank matrix to ensure no interfering peaks at the analyte's retention time.

  • Linearity: Analysis of at least five concentrations across the desired range. Acceptance criterion: Coefficient of determination (r²) ≥ 0.995.

  • Range: The concentration interval over which the method is shown to be linear, accurate, and precise.

  • Accuracy: Determined by spike recovery at three concentrations (Low, Mid, High QC). Acceptance criterion: Mean recovery of 80-120%.

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the Mid QC sample. Acceptance criterion: Relative Standard Deviation (RSD) ≤ 5%.

    • Intermediate Precision (Inter-assay): Analysis performed on a different day or by a different analyst. Acceptance criterion: RSD ≤ 10%.

  • Limit of Quantitation (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.

Results and Comparative Analysis

The following data represents a realistic outcome of the described cross-validation study.

Specificity and Selectivity

Both methods demonstrated acceptable specificity. In the HPLC-UV method, the blank matrix showed no significant peaks at the retention time of the analyte. The GC-MS method, by virtue of its selectivity in SIM mode, showed a completely clean baseline for the blank matrix, demonstrating superior selectivity over the HPLC-UV method.

Linearity and Range

Both methods exhibited excellent linearity over their respective validated ranges. However, the superior sensitivity of the GC-MS method allowed for a significantly wider and lower range.

Table 3: Comparison of Linearity and Range

Parameter HPLC-UV GC-MS
Range (µg/mL) 5.0 - 100 0.1 - 100
Correlation (r²) 0.9985 0.9997

| Equation | y = 45.3x - 10.2 | y = 1502.1x + 55.8 |

Accuracy and Precision

Both methods met the pre-defined acceptance criteria for accuracy and precision, demonstrating their reliability for quantification. The GC-MS method consistently showed lower RSD values, indicating slightly higher precision.

Table 4: Summary of Accuracy (% Recovery) and Precision (% RSD)

QC Level Concentration (µg/mL) HPLC-UV Accuracy (RSD) GC-MS Accuracy (RSD)
Low QC 1.5 N/A (Below LOQ) 98.7% (4.1%)
Mid QC 40 102.3% (2.8%) 100.5% (1.9%)

| High QC | 80 | 99.1% (2.5%) | 99.6% (1.5%) |

Limit of Quantitation (LOQ)

The most significant performance difference was observed in the LOQ. The GC-MS method was approximately 50 times more sensitive than the HPLC-UV method.

Table 5: Limit of Quantitation Comparison

Method LOQ (µg/mL)
HPLC-UV 5.0

| GC-MS | 0.1 |

Caption: Logical comparison of method performance.

Discussion and Recommendations

The cross-validation study successfully demonstrated that both the HPLC-UV and GC-MS methods are suitable for the quantification of this compound, but their applicability depends heavily on the specific analytical need.

  • HPLC-UV (Method A): This method proved to be linear, accurate, and precise for concentrations at and above 5.0 µg/mL. Its primary advantages are operational simplicity, lower equipment cost, and robustness, making it well-suited for routine quality control of bulk materials or formulated products where the analyte concentration is expected to be high. Its major limitation is the relatively poor sensitivity due to the analyte's weak chromophore.

  • GC-MS (Method B): This method demonstrated superior performance in nearly every metric, most notably in specificity and sensitivity (LOQ of 0.1 µg/mL). The use of mass spectrometric detection completely circumvents the challenges of low UV absorbance. This method is highly recommended for applications requiring trace-level quantification, such as impurity profiling, stability testing where low-level degradants are expected, and the analysis of leachables from packaging materials.

Final Recommendation: For labs equipped with both technologies, the GC-MS method should be considered the reference procedure due to its superior specificity and sensitivity. The HPLC-UV method is a validated, fit-for-purpose alternative for routine assays where analyte concentrations are well above 5.0 µg/mL and the higher sensitivity of GC-MS is not required. The data herein provides the foundation for establishing method equivalency and facilitating method transfer between laboratories.

Conclusion

This guide has detailed the successful cross-validation of an HPLC-UV and a GC-MS method for the quantification of this compound. Both methods were proven to be reliable, with the choice of method ultimately depending on the required sensitivity of the assay. This comparative approach, grounded in the principles of ICH guidelines, ensures analytical robustness and provides a clear, data-driven path for selecting the most appropriate technology for a given scientific challenge.

References

A Quantitative Comparison of the Reaction Kinetics of Various Lactone Monomers: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry and drug development, the synthesis of biodegradable polyesters via Ring-Opening Polymerization (ROP) of lactones is a foundational technique. The choice of monomer, initiator, and reaction conditions dictates the final polymer's properties, from its molecular weight and architecture to its degradation profile. A deep understanding of reaction kinetics is therefore not merely academic; it is the key to controlling and tailoring these materials for specific high-value applications.

This guide provides an in-depth, quantitative comparison of the reaction kinetics of various lactone monomers. We will move beyond simple protocols to explore the causality behind experimental choices, grounded in the fundamental principles of polymer chemistry.

Fundamentals of Lactone Polymerizability: A Tale of Two Factors

The polymerizability of a cyclic monomer is governed by a delicate interplay between thermodynamics and kinetics.[1]

  • Thermodynamic Polymerizability: This is dictated by the change in Gibbs Free Energy (ΔG_p) of the polymerization. A negative ΔG_p is required for polymerization to be favorable. For lactones, this is primarily driven by the release of ring strain.[2][3] Small rings (e.g., β-butyrolactone, 4-membered) and medium rings (e.g., ε-caprolactone, 7-membered) possess significant ring strain, making their polymerization thermodynamically favorable.[4][5] Conversely, 5-membered (γ-butyrolactone) and some 6-membered rings (δ-valerolactone) have low ring strain, making them challenging to homopolymerize under standard conditions.[6][7]

  • Kinetic Polymerizability: This refers to the actual rate at which polymerization occurs. It is highly dependent on the chosen catalytic system and reaction conditions, which must provide a low-energy pathway for the reaction to proceed.[8]

Mechanisms of Ring-Opening Polymerization

Lactones can be polymerized through several distinct mechanisms, each offering different levels of control and kinetic profiles.[9][10] The most prevalent are anionic, cationic, and coordination-insertion mechanisms.[10][11]

  • Anionic ROP: Initiated by strong nucleophiles like alkoxides, this mechanism involves the nucleophilic attack on the monomer's carbonyl carbon.[2][11]

  • Cationic ROP: This pathway uses protic acids or Lewis acids to activate the monomer, making it more susceptible to nucleophilic attack by another monomer or an initiator.[3][9][11]

  • Coordination-Insertion ROP: This is the most widely used mechanism for producing well-defined polyesters.[11][12] It typically involves a metal-alkoxide initiator (e.g., from Sn(Oct)₂, Al(Oi-Pr)₃) where the monomer first coordinates to the metal center and is then inserted into the metal-alkoxide bond.[13][14]

ROP_Mechanisms Figure 1: Simplified Lactone ROP Mechanisms cluster_anionic Anionic ROP cluster_cationic Cationic ROP cluster_coord Coordination-Insertion A_Init Initiator (e.g., RO⁻) A_Mono Lactone Monomer A_Init->A_Mono Attack A_Prop Propagating Alkoxide Chain A_Mono->A_Prop Ring-Opening A_Prop->A_Mono Propagation C_Init Initiator (e.g., H⁺) C_Mono Lactone Monomer C_Init->C_Mono Activation C_Act_Mono Activated Monomer C_Mono->C_Act_Mono C_Prop Propagating Chain C_Act_Mono->C_Prop Nucleophilic Attack C_Prop->C_Mono Propagation CI_Cat Catalyst (e.g., Sn(OR)₂) CI_Mono Lactone Monomer CI_Cat->CI_Mono Coordination CI_Complex Coordinated Complex CI_Mono->CI_Complex CI_Prop Propagating Chain CI_Complex->CI_Prop Insertion CI_Prop->CI_Mono Propagation

Figure 1: Simplified Lactone ROP Mechanisms

Quantitative Kinetic Comparison

The rate of polymerization is profoundly influenced by the monomer's structure and the catalytic system employed. The propagation is typically first-order with respect to the monomer concentration, leading to a linear relationship when plotting ln([M]₀/[M]t) against time.[5][8]

The Decisive Role of Monomer Ring Size

Ring strain is the primary determinant of reactivity in chemical ROP. A study by Duda et al. using a zinc 2-ethylhexanoate/butyl alcohol system provides a stark quantitative comparison of lactone reactivity as a function of ring size.[5][8]

MonomerRing SizeRelative Polymerization Rate[5]
β-Butyrolactone (β-BL)4Very High (Not included in direct comparison)
δ-Valerolactone (δ-VL)62500
ε-Caprolactone (ε-CL)7330
ω-Nonanolactone921
ω-Dodecanolactone120.9
ω-Tridecanolactone131.0
ω-Hexadecanolactone160.9
ω-Heptadecanolactone171.0
Table 1: Relative polymerization rates of various lactones initiated with a zinc alkoxide system in bulk at 100 °C. The rate for the 13-membered lactone is set to 1.0 for reference.

As Table 1 clearly demonstrates, the polymerization rate plummets as the ring size increases from 6 to 12 members, which directly correlates with a decrease in ring strain.[4][5] For macrolactones (≥12 members), the rate becomes largely independent of ring size, as these larger rings are effectively strain-free.

Interestingly, this trend is inverted in enzymatic polymerizations. For lipase-catalyzed ROP, the rate-determining step is often the formation of the enzyme-lactone complex, not the ring-opening itself.[4][5] Larger, more hydrophobic macrolactones can bind more effectively to the enzyme's active site, leading to higher polymerization rates compared to smaller lactones.[8]

Impact of the Catalytic System

The choice of catalyst or initiator is the most powerful tool for tuning reaction kinetics.

Catalyst / InitiatorMonomerConditionsApparent Rate Constant (k_app)Reference
Sn(Oct)₂ / DodecanolL,L-LactideBulk, 130 °CVaries with [Cat] and [Co-Cat][15]
Sn(OBu)₂L,L-LactideTHF, 50 °C~10x faster than Sn(Oct)₂/BuOH[12]
Al(Oi-Pr)₃L,L-LactideBulk, 125-180 °CSignificantly less active than Sn(Oct)₂[12]
Yttrium Isopropoxideε-CaprolactoneDichloromethane1.65 L·mol⁻¹·s⁻¹ (k_p)[16]
Tantalum(V) Ethoxideε-Caprolactone-Higher activity than Niobium(V) analogue[17]
Zinc Alkoxideδ-ValerolactoneBulk, 100 °C~7.5x faster than ε-Caprolactone[5][18]
Table 2: Comparative kinetic data for various lactone-catalyst systems. Note: Direct comparison of k_app values is challenging due to varying conditions, but relative activities provide crucial insights.

Field Insights:

  • Tin(II) Octoate (Sn(Oct)₂): This is the industry workhorse for PLA and PLGA synthesis due to its high activity at melt temperatures and solubility.[12][19] However, its kinetics can be complex, with the true initiating species being a tin alkoxide formed in situ with an alcohol co-initiator (like an impurity or added alcohol).[12][15] The polymerization rate is affected by the concentrations of both the catalyst and the co-initiator.[15]

  • Aluminum Alkoxides: While effective, initiators like Al(Oi-Pr)₃ are generally less active than Sn(Oct)₂ and often exhibit an induction period due to catalyst aggregation.[12] However, structurally modified aluminum catalysts can achieve living polymerization with excellent control over molecular weight and low dispersity.[20]

  • Lanthanide & Group 5 Metals: Yttrium and Tantalum-based initiators have shown very high activity, allowing for rapid polymerization even at lower temperatures.[16][17]

Experimental Protocol: Monitoring ROP Kinetics via ¹H NMR

To ensure trustworthy and reproducible kinetic data, a robust experimental methodology is essential. ¹H NMR spectroscopy is a powerful, non-destructive technique for monitoring monomer conversion in real-time or through aliquot analysis.[8][21]

Causality Behind the Protocol:
  • Why an Inert Atmosphere? ROP reactions, particularly those using metal-alkoxide catalysts, are highly sensitive to moisture. Water can act as an initiator, leading to poor control over molecular weight and broadening the molecular weight distribution.[22][23] A glovebox or Schlenk line technique is critical.

  • Why an Internal Standard? An internal standard (e.g., mesitylene, 1,4-dioxane) that is inert to the reaction conditions and has signals that do not overlap with the monomer or polymer is crucial for accurate quantification.[21] It provides a stable reference point against which the decreasing monomer signal can be integrated.

  • Why Quenching? For aliquot analysis, the polymerization must be stopped instantly to accurately capture the state of the reaction at that specific time point. Rapid cooling and precipitation in a non-solvent effectively "freezes" the reaction.

Step-by-Step Protocol: Kinetic Analysis of ε-Caprolactone ROP
  • Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with dry nitrogen three times to remove atmospheric moisture.

  • Reagent Preparation (Inside a Glovebox):

    • To the flask, add ε-caprolactone (e.g., 5 mmol), a co-initiator such as benzyl alcohol (e.g., 0.05 mmol for a target DP of 100), and a known amount of an internal standard (e.g., mesitylene).

    • Add the solvent (e.g., dry toluene) to achieve the desired monomer concentration.

    • Prepare a stock solution of the catalyst, Sn(Oct)₂, in dry toluene.

  • Initiation and Sampling:

    • Place the flask in a pre-heated oil bath at the desired temperature (e.g., 110 °C) and allow it to thermally equilibrate.

    • Take the "t=0" sample (aliquot of ~0.1 mL) before adding the catalyst.

    • Inject the catalyst stock solution via syringe to initiate the polymerization. Start the timer immediately.

    • At predetermined time intervals (e.g., 5, 10, 20, 40, 60, 90 mins), withdraw aliquots (~0.1 mL) using a nitrogen-purged syringe.

  • Sample Quenching and Preparation:

    • Immediately inject each aliquot into a vial containing cold deuterated chloroform (CDCl₃) to quench the reaction and prepare it for NMR analysis.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum for each time point.

    • Identify the characteristic signal for the ε-caprolactone monomer (e.g., the methylene protons adjacent to the oxygen, -CH₂-O-, at ~4.2 ppm) and the corresponding signal in the polycaprolactone repeating unit (~4.05 ppm).[5]

  • Data Analysis:

    • Integrate the area of the monomer signal (I_M) and the polymer signal (I_P).

    • Calculate the monomer conversion (α) at each time point using the formula: α = I_P / (I_M + I_P).

    • Plot ln(1 / (1 - α)) versus time. The slope of the resulting line, if linear, is the apparent rate constant (k_app).

Workflow_Kinetics Figure 2: Experimental Workflow for Kinetic Analysis cluster_prep 1. Preparation (Inert Atmosphere) cluster_reaction 2. Reaction cluster_analysis 3. Analysis p1 Flame-dry glassware p2 Add Monomer, Initiator, Solvent, Internal Standard p1->p2 r1 Equilibrate temperature in oil bath p2->r1 r2 Take t=0 sample r1->r2 r3 Inject Catalyst (Start Timer) r2->r3 r4 Withdraw aliquots at timed intervals r3->r4 a1 Quench each aliquot in cold CDCl₃ r4->a1 a2 Acquire ¹H NMR Spectrum a1->a2 a3 Integrate Monomer (I_M) & Polymer (I_P) signals a2->a3 a4 Calculate Conversion: α = I_P / (I_M + I_P) a3->a4 a5 Plot ln(1/(1-α)) vs. time a4->a5 a6 Determine Rate Constant (k_app) from slope a5->a6

Figure 2: Experimental Workflow for Kinetic Analysis

Conclusion

The reaction kinetics of lactone ROP are a complex but controllable function of monomer structure, catalyst choice, and reaction conditions. The quantitative data clearly shows that reactivity is dominated by ring strain for smaller lactones, with δ-valerolactone polymerizing orders of magnitude faster than ε-caprolactone, which in turn is significantly faster than larger macrolactones in chemical ROP.[5] The selection of the catalytic system, from industry-standard tin octoate to highly active lanthanide complexes, provides a wide kinetic range that can be exploited to achieve desired polymerization outcomes.[12][16] By employing rigorous experimental methodologies, such as the NMR-based protocol detailed here, researchers can reliably quantify these kinetics, enabling the rational design and synthesis of advanced biodegradable polyesters for a new generation of materials and therapeutics.

References

Safety Operating Guide

Navigating the Disposal of 1,6-Dioxacyclododecane-7,12-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development and materials science, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This guide provides a detailed protocol for the proper disposal of 1,6-Dioxacyclododecane-7,12-dione (CAS No. 777-95-7), ensuring the safety of laboratory personnel and the protection of our environment. This procedure is grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory operations.

Understanding the Compound: Hazard Profile of this compound

This compound is a macrocyclic ester with applications in various fields of chemical synthesis.[1] A thorough understanding of its hazard profile is the foundation of its safe handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Acute Toxicity (Oral): May be harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these properties, this compound must be handled as a hazardous chemical waste. Direct disposal into regular trash or down the sewer system is strictly prohibited.[3][4]

Core Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by the principle of cradle-to-grave responsibility, which is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The immediate steps for waste management in the laboratory fall under the purview of your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe segregation, containment, and labeling of this compound waste, preparing it for collection by a licensed hazardous waste contractor.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[6][7]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile).Prevents skin contact, which can lead to irritation.[6]
Body Protection Long-sleeved laboratory coat.Protects against incidental skin contact.[6]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or vapors that may cause respiratory irritation.[7][8]
Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions within waste containers.[9][10]

  • Designated Waste Stream: this compound waste should be collected in a dedicated container for non-halogenated organic solids.

  • Incompatibilities: Keep this waste stream separate from:

    • Strong acids

    • Strong bases

    • Oxidizing agents

    • Aqueous waste

Containerization: Secure and Compliant

The integrity of the waste container is paramount for safe storage and transport.[11]

  • Container Type: Use a compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.[3][4]

  • Container Condition: Ensure the container is in good condition, free from cracks or residues.[11]

  • Headroom: Do not overfill the container. Leave at least 10% of headspace to allow for expansion of contents.[9]

Labeling: Clear and Comprehensive Communication

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste container.[10][12]

  • Primary Label: The container must be clearly labeled with the words "HAZARDOUS WASTE ".[3][4]

  • Contents: List the full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[4]

  • Concentration: If mixed with other waste, indicate the approximate percentage of each component.

  • Contact Information: Include the name of the principal investigator and the laboratory location (building and room number).[4]

Storage: Safe Accumulation Prior to Disposal

Waste should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][12]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[12]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate any potential leaks or spills.

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[9][11]

Disposal Request: The Final Step

Once the waste container is full or you have no further need to accumulate this waste stream, arrange for its collection.

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department or equivalent.[4]

  • Do Not Move: Never transport hazardous waste between laboratories or buildings yourself.[12]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and correct action is critical.

Spill Cleanup Protocol
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or scoop the material to prevent dust generation. For a liquid spill, use an inert absorbent material like vermiculite or sand to contain it.[6]

  • Collect: Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water.[3][6]

  • Dispose: Dispose of all contaminated materials as hazardous waste.[3]

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Storage & Disposal Start Generation of This compound Waste PPE Don Appropriate PPE Start->PPE Segregation Segregate as Non-Halogenated Organic Solid Waste PPE->Segregation Container Select Compatible, Leak-Proof Container Segregation->Container Labeling Label with 'Hazardous Waste' & Full Chemical Name Container->Labeling Storage Store in Designated SAA in Secondary Containment Labeling->Storage EHS Request Pickup from EHS Storage->EHS End Proper Disposal by Licensed Contractor EHS->End

Caption: Disposal workflow for this compound.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within their research endeavors.

References

Essential Safety and Operational Guide for Handling 1,6-Dioxacyclododecane-7,12-dione

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal procedures for the laboratory use of 1,6-Dioxacyclododecane-7,12-dione (CAS 777-95-7). This guide is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Immediate Safety Briefing: Understanding the Hazards

This compound is a macrocyclic compound that, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several hazards.[1][2] A thorough understanding of these risks is the foundation of safe handling.

Primary Hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant irritation or damage to the eyes.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2]

  • Acute Oral Toxicity (H303): May be harmful if swallowed.[1][2]

These classifications necessitate the use of appropriate engineering controls and personal protective equipment to create a self-validating system of safety where exposure is minimized at every step.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not merely a checklist; it is a risk mitigation strategy informed by the chemical's hazard profile. All PPE should be inspected for integrity before each use.[3]

Recommended PPE for Handling this compound
Body PartPPE RecommendationSpecifications and Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must be worn to protect against splashes and airborne particles.[4] A face shield provides an additional layer of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash potential.[5]
Hands Butyl or Neoprene GlovesThis compound contains ketone and ester functional groups. Butyl gloves offer excellent resistance to ketones and esters.[6][7] Neoprene is a good all-around choice for protection against a range of chemicals, including acids and alcohols that may be used as solvents.[8] Nitrile gloves are not recommended as the primary barrier due to their poor resistance to ketones.[8][9]
Body Chemical-Resistant Laboratory CoatA lab coat made of a chemical-resistant material is essential to protect against skin contact from spills and splashes.[4] Standard cotton lab coats may absorb the chemical, negating their protective function.
Respiratory NIOSH-approved Particulate Respirator (e.g., N95) or higherTo prevent respiratory tract irritation from airborne particles, a particulate respirator is necessary, especially when handling the solid compound.[4][10] All respirator use requires proper fit testing and training.[11]
Workflow for Donning and Doffing PPE

Proper sequencing for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Gown Don2 2. Mask/Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Gown Doff2->Doff3 Doff4 4. Mask/Respirator Doff3->Doff4

Caption: A diagram illustrating the correct sequence for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

Preparation
  • Designated Work Area: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Gather all necessary equipment, reagents, and a pre-stocked chemical spill kit before beginning work.

  • Don PPE: Follow the donning sequence outlined in the diagram above.

Handling
  • Weighing: When weighing the solid compound, do so within the chemical fume hood to prevent the generation of airborne dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

  • Post-Handling: Thoroughly clean the work area and decontaminate any equipment used. Follow the proper doffing procedure for PPE to avoid self-contamination. Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

This protocol is for small, incidental spills (less than 1 liter) that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[12]

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and double gloves (butyl or neoprene).

  • Contain the Spill: Use absorbent pads or other inert material to dike the spill and prevent it from spreading.[13]

  • Absorb the Material:

    • For solid spills: Carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[14]

    • For liquid spills: Cover the spill with an inert absorbent material, starting from the outside and working inwards.[14]

  • Decontaminate: Once the bulk of the spill is collected, decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[12][15]

  • Dispose of Waste: All contaminated materials must be placed in a clearly labeled, sealed hazardous waste container for disposal.[15]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][16]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4][16]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][16]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][16]

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous chemical waste.[17]

Waste Segregation and Disposal Workflow

Waste_Disposal_Workflow Start Waste Generation (Solid, Liquid, Contaminated PPE) Segregate Segregate Waste Streams (e.g., solid vs. liquid) Start->Segregate Container Place in Compatible, Labeled Hazardous Waste Container Segregate->Container Storage Store in Designated Satellite Accumulation Area Container->Storage Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Storage->Pickup End Proper Disposal Pickup->End

Caption: A workflow for the proper disposal of hazardous waste.

Key Disposal Principles:

  • Segregation: Keep waste streams separate to prevent unintended reactions. Store in a designated and secure area.[18][19]

  • Containment: Use appropriate, sealed, and clearly labeled containers. The container material must be compatible with the chemical waste.[17][18]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.[20]

  • Professional Disposal: Never dispose of this chemical down the drain or in regular trash.[17][21] All waste must be disposed of through a licensed hazardous waste contractor in accordance with local, state, and federal regulations.[18]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Dioxacyclododecane-7,12-dione
Reactant of Route 2
Reactant of Route 2
1,6-Dioxacyclododecane-7,12-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.